5-Nitroisophthalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJTJLJXCWVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068075 | |
| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-07-0 | |
| Record name | 5-Nitro-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38177-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038177070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroisophthalamide | |
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| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxamide, 5-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.902 | |
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| Record name | 5-NITROISOPHTHALDIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKN7V6NEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Nitroisophthalamide chemical properties and structure
An In-Depth Technical Guide to 5-Nitroisophthalamide: Chemical Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of this compound and its derivatives, compounds of significant interest in the pharmaceutical industry. We will delve into the core chemical properties, molecular structure, and established synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind experimental choices and analytical validation. The primary focus will be on its critical role as a synthetic intermediate for non-ionic X-ray contrast media, providing a self-validating framework for its synthesis and characterization.
Introduction: The Significance of Nitroaromatic Intermediates
In the landscape of medicinal chemistry and drug development, the nitro group (–NO₂) is a versatile functional group that can profoundly influence a molecule's physicochemical and electronic properties. While sometimes associated with toxicity, the strategic incorporation of a nitro group is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group can activate aromatic rings for subsequent reactions or serve as a precursor to an amino group via reduction, a common step in building complex molecular scaffolds.
This compound and its parent compound, 5-nitroisophthalic acid, are prime examples of such critical intermediates. Their structure, featuring a benzene ring substituted with two carboxamide groups and a nitro group, makes them essential building blocks. Most notably, they are pivotal in the industrial synthesis of iodinated contrast agents, which are indispensable for modern medical imaging techniques like computed tomography (CT) scans. This guide will elucidate the chemical nature of this compound, providing the foundational knowledge required for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its structure and physical characteristics. Understanding these properties is crucial for designing synthetic routes, developing purification strategies, and ensuring proper handling.
Chemical Structure Elucidation
This compound is a benzene dicarboxamide where the carboxamide groups are at positions 1 and 3, and the nitro group is at position 5 of the aromatic ring.
Caption: General workflow for the synthesis and purification of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
Detailed Experimental Protocol: Synthesis of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
This protocol is a representative synthesis adapted from established patent literature. [1]The causality behind each step is explained to provide a deeper understanding.
Materials:
-
Dimethyl 5-nitroisophthalate (1.00 mole)
-
2,3-dihydroxypropylamine (2.10 moles)
-
2-Methoxyethanol (as solvent)
-
Sodium metal (catalytic amount)
Procedure:
-
Catalyst Preparation: Under an inert nitrogen atmosphere, add a small piece of sodium metal (~1 g) to 800 mL of 2-methoxyethanol in a suitable reaction vessel. Stir at ambient temperature until the sodium has completely dissolved to form sodium methoxide.
-
Rationale: The sodium methoxide acts as a base catalyst, deprotonating the amine to increase its nucleophilicity, thereby accelerating the amidation reaction.
-
-
Reactant Charging: To the catalyst solution, add 2,3-dihydroxypropylamine (2.10 moles). The slight molar excess of the amine (ratio of ~2.1:1 amine to diester) helps to drive the reaction to completion and minimize the presence of unreacted diester and mono-amide intermediates. [2]3. Reaction Initiation: Add dimethyl 5-nitroisophthalate (1.00 mole) to the mixture.
-
Thermal Reaction: Heat the reaction mixture to reflux (approx. 108°C) for 3-4 hours. [2][1] * Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution. Refluxing ensures a consistent reaction temperature without solvent loss.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting diester spot and the appearance of the product spot indicate reaction completion. A key validation checkpoint is the minimal presence of the mono-amide intermediate. [1]
Purification and Isolation
-
Solvent Removal: After the reaction is complete, remove the 2-methoxyethanol solvent by distillation under reduced pressure. This will leave a crude oil or solid residue. [2]2. Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Rationale: Recrystallization is a highly effective method for purifying solid compounds. The desired product is less soluble in the cold solvent than the impurities, allowing it to crystallize out in a pure form.
-
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 60°C to a constant weight.
Spectroscopic and Chromatographic Analysis
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical system.
Rationale for Analytical Techniques
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. [3][4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms. [4][5]* Mass Spectrometry (MS): Determines the molecular weight of the compound and can offer structural clues from fragmentation patterns. [3][5]* High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound, separating it from any unreacted starting materials or byproducts. [2]
Expected Spectroscopic Profile (N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide)
The following table outlines the expected signals. Analyzing the spectrum for these specific peaks validates the successful synthesis of the target structure.
| Technique | Expected Signals | Rationale |
| FTIR | Broad peak ~3300-3400 cm⁻¹ (O-H, N-H stretch); ~1640 cm⁻¹ (C=O, Amide I); ~1530 & ~1350 cm⁻¹ (N-O stretch, NO₂) | Confirms the presence of hydroxyl, amide, and nitro functional groups. [3][6] |
| ¹H NMR | Signals in the aromatic region (~8-9 ppm); Amide N-H protons; Methylene (-CH₂-) and methine (-CH-) protons from the dihydroxypropyl chains. | The specific chemical shifts and splitting patterns of the aromatic protons confirm the 1,3,5-substitution pattern. Signals from the side chains confirm their attachment. [7][8] |
| ¹³C NMR | Aromatic carbon signals (~120-150 ppm); Carbonyl carbon (~165 ppm); Signals for the carbons in the dihydroxypropyl chains. | Confirms the carbon skeleton of the molecule. [7] |
| Mass Spec (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 357. | Confirms the molecular weight of the compound. [9][10] |
Chromatographic Purity Assessment (HPLC)
Protocol Standard:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: A pure sample should yield a single major peak. Purity is typically reported as the area percentage of the main peak. For pharmaceutical intermediates, purity should exceed 98-99%. [2]
Applications in Drug Development
The primary application of this compound derivatives is as a key intermediate in the synthesis of non-ionic, iodinated X-ray contrast agents. [2][11]
Intermediate for Iodinated Contrast Agents
Compounds like Iohexol and Ioversol are complex molecules that require a central scaffold onto which iodine atoms and solubilizing groups are attached. The synthesis starts with a derivative like N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. The synthetic sequence is typically:
-
Reduction: The nitro group is reduced to an amine (5-amino-N,N'-bis(R)isophthalamide). [1][11]This is a critical step, transforming the electron-withdrawing nitro group into a nucleophilic amino group.
-
Iodination: The resulting aniline derivative is highly activated, allowing for the facile electrophilic substitution of iodine atoms onto the aromatic ring at the 2, 4, and 6 positions.
-
Alkylation: The newly formed amino group is then alkylated to further enhance the molecule's properties, particularly its hydrophilicity and biological inertness.
The dihydroxypropyl side chains are crucial for imparting the high water solubility and low osmolality required for safe intravenous administration of the final contrast agent.
Potential for Other Nitro-Based Therapeutics
While its role in contrast media is most prominent, the this compound scaffold is relevant to broader drug discovery. Nitroaromatic compounds are investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. [6][12][13]The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or certain bacterial colonies, to produce cytotoxic species. This makes this compound a potentially interesting starting point for designing targeted prodrugs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory. Information is generally derived from the Safety Data Sheet (SDS) for the parent acid or related compounds. [14][15][16]
-
Handling: Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14][16]Avoid formation of dust and aerosols. [16]Use in a well-ventilated area or under a chemical fume hood. [15]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [14][15][17]Store away from incompatible materials such as strong oxidizing agents. [14][15]* Fire Safety: In case of fire, use appropriate extinguishing media. Firefighters should wear self-contained breathing apparatus, as thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO). [14][17]* First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [15]If inhaled, move to fresh air. [15]If ingested, seek immediate medical assistance. [14]
Conclusion
This compound is more than just a chemical on a shelf; it is a foundational component in the synthesis of life-saving diagnostic agents. Its chemical properties are well-suited for multistep synthetic pathways, and its analysis is straightforward with modern spectroscopic and chromatographic techniques. This guide provides a framework for understanding and utilizing this important intermediate, grounded in the principles of causality and self-validation essential for the high standards of pharmaceutical research and development.
References
- Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
- 5-Nitroisophthalic acid - SAFETY D
- N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE.gsrs.
- SAFETY D
- N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide.
- SAFETY D
- material safety d
- Preparation of 5-amino-isophthalamides.
- 1,3-Benzenedicarboxamide,5-nitro- 38177-07-0 wiki.Guidechem.
- Preparation of 5-amino-isophthalamides.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.University of Wisconsin-Madison.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.MDPI.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.University of Calgary.
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.Universal Class.
- Spectroscopy Handouts (NMR, IR, Mass Spec).Dr. Laurie Starkey, Cal Poly Pomona.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.YouTube.
- N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide.PubChem.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.PMC.
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An In-depth Technical Guide to the Synthesis of 5-Nitroisophthalamide from Dimethyl 5-Nitroisophthalate
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 5-Nitroisophthalamide, a critical intermediate, from its precursor, dimethyl 5-nitroisophthalate. The narrative emphasizes the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for product characterization, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Strategic Importance of this compound
This compound and its parent compound, dimethyl 5-nitroisophthalate, are pivotal intermediates in the pharmaceutical industry. Their primary significance lies in their role as precursors for the synthesis of non-ionic X-ray contrast media, such as Iohexol and Iopamidol.[1] The purity of these intermediates is paramount, as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). In the pharmaceutical field, intermediates are often required to have a purity of at least 99.5%, with any single impurity not exceeding 0.3%.[2][3] This guide focuses on the direct amidation of the diester to the diamide, a key transformation in the synthetic pathway.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of dimethyl 5-nitroisophthalate to this compound is a classic example of nucleophilic acyl substitution, specifically, an ammonolysis reaction. The process involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbons of the two ester groups, leading to the displacement of the methoxide leaving groups.
The reaction proceeds in two consecutive steps, one for each ester group:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of an ester group. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond, and in the process, the methoxide ion (CH₃O⁻) is eliminated as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base, to yield the neutral primary amide and an ammonium ion. This acid-base reaction drives the equilibrium towards the products.
A second, analogous sequence of events occurs at the second ester group to form the final diamide product, this compound. The use of a significant excess of ammonia is crucial to ensure the reaction goes to completion for both ester functionalities.[4][5]
Experimental Synthesis Workflow
The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound. It is designed to be a self-validating system where successful completion of each step prepares for the next.
Materials and Reagents
| Compound / Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | Starting Material |
| Aqueous Ammonia (28-30%) | NH₃ in H₂O | 17.03 (NH₃) | Nucleophile/Base |
| Methanol | CH₃OH | 32.04 | Solvent |
| Deionized Water | H₂O | 18.02 | Washing Agent |
| Product | |||
| This compound | C₈H₇N₃O₄ | 209.16 | Final Product |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (41.8 mmol) of dimethyl 5-nitroisophthalate in 50 mL of methanol. Stir the mixture to ensure a uniform slurry.
-
Ammonia Addition: To the stirred suspension, slowly add 100 mL of concentrated aqueous ammonia (28-30%). The large excess of ammonia serves as both the nucleophile and the solvent, ensuring the reaction is driven to completion.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (10:1), observing the disappearance of the starting diester spot.[6]
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for approximately 1 hour to maximize the precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water to remove any residual ammonia and salts, followed by 25 mL of cold methanol to wash away any unreacted starting material.
-
Drying: Transfer the white to pale-yellow solid to a watch glass and dry in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically high for this type of transformation.
Characterization and Purity Assessment
Confirming the identity and purity of the synthesized this compound is a critical final step.[7]
-
Melting Point (MP): A sharp, defined melting point is indicative of high purity. The literature value for the related starting material, dimethyl 5-nitroisophthalate, is 123°C.[2] The diamide product will have a significantly higher melting point due to strong intermolecular hydrogen bonding.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides functional group confirmation.
-
Expected Peaks for Product:
-
N-H stretching (primary amide): Two bands in the region of 3400-3200 cm⁻¹.
-
C=O stretching (Amide I): Strong absorption around 1660-1680 cm⁻¹.
-
N-H bending (Amide II): Around 1600-1640 cm⁻¹.
-
Asymmetric and symmetric NO₂ stretching: Around 1530 cm⁻¹ and 1350 cm⁻¹.
-
-
Disappearance of Starting Material Peaks:
-
Ester C=O stretching: The peak around 1720-1740 cm⁻¹ should be absent.
-
Ester C-O stretching: The strong peak in the 1250-1300 cm⁻¹ region should disappear.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (around 3.9-4.0 ppm). Aromatic protons will appear in the 8.0-9.0 ppm region, and the broad singlet for the four amide protons (-CONH₂) will be present, typically downfield.
-
¹³C NMR: The spectrum will confirm the presence of the amide carbonyl carbon (around 165-170 ppm) and the absence of the ester carbonyl and methoxy carbons.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying purity.[7] A reversed-phase C18 column can be used with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile) to separate the product from any unreacted starting material or mono-amide intermediate. The purity is determined by the relative area of the product peak.
Conclusion
The synthesis of this compound from dimethyl 5-nitroisophthalate via ammonolysis is a straightforward and efficient chemical transformation. The key to a successful synthesis lies in using a sufficient excess of ammonia to drive the reaction to completion and in meticulous purification to meet the stringent purity requirements for pharmaceutical intermediates. The analytical techniques outlined provide a robust framework for the validation of the final product, ensuring its suitability for subsequent stages in drug development and manufacturing.
References
- Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
- United States Patent Office - 3,145,197.
- Dimethyl 5-nitroisophthal
- Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
- Dimethyl 5-nitroisophthalate.
- US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
- Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis.
- Amide formation from carboxylic acid deriv
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A Comprehensive Technical Guide to 5-Nitroisophthalamide and Its Derivatives: Synthesis, Properties, and Applications in Drug Development
This guide provides an in-depth exploration of 5-nitroisophthalamide and its closely related derivatives, compounds of significant interest in the field of medicinal chemistry and pharmaceutical development. For researchers, scientists, and professionals in drug development, a precise understanding of the nomenclature, physicochemical properties, and synthetic pathways of these molecules is paramount. This document offers a detailed examination of these aspects, with a focus on practical applications and the underlying scientific principles.
Decoding the Nomenclature: this compound and Its Key Analogs
The term "this compound" refers to a benzene ring substituted with two amide groups at positions 1 and 3, and a nitro group at position 5. While this core structure is central, in practical applications and commercial availability, two related compounds are more frequently encountered: the precursor acid and its substituted diamide derivatives.
-
5-Nitroisophthalic Acid: This is the carboxylic acid precursor to the amide derivatives. It is a stable, commercially available compound.
-
N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide: This is a key synthetic intermediate, particularly in the production of non-ionic X-ray contrast media.[1]
For the purpose of clarity and scientific accuracy, this guide will address the fundamental properties of these key compounds.
Core Physicochemical Properties
A clear summary of the essential physicochemical data is crucial for any laboratory work involving these compounds. The table below presents the key identifiers and properties for 5-nitroisophthalic acid and its important diamide derivative.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Nitroisophthalic Acid | 618-88-2 | C₈H₅NO₆ | 211.13 |
| N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide | 76820-34-3 | C₁₄H₁₉N₃O₈ | 357.32 |
Data sourced from PubChem and commercial supplier information.[2][3][4][5]
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of N,N'-disubstituted 5-nitroisophthalamides is a critical process in the development of certain pharmaceuticals. The following protocol outlines a common synthetic route starting from a dialkyl 5-nitroisophthalate, which can be prepared from 5-nitroisophthalic acid. This process is particularly relevant for the synthesis of intermediates for iodinated diagnostic agents.[6][7]
Experimental Protocol: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
Objective: To synthesize N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide from dimethyl 5-nitroisophthalate.
Materials:
-
Dimethyl 5-nitroisophthalate
-
2,3-dihydroxypropylamine (racemic or an optically active form)
-
A lower-aliphatic alcohol solvent (e.g., 2-methoxyethanol)
-
A basic catalyst (e.g., sodium methoxide)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, slurry dimethyl 5-nitroisophthalate in the chosen alcohol solvent (e.g., 2-methoxyethanol).[6]
-
Addition of Amine: Add 2,3-dihydroxypropylamine to the slurry.[6]
-
Catalyst Addition: Introduce a basic catalyst, such as a solution of sodium methoxide in the corresponding alcohol. The use of a strong base is crucial for facilitating the amidation reaction.[6][7]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 65°C and 150°C, typically near the boiling point of the solvent. The reaction is generally complete within a few hours.[6][7]
-
Work-up and Isolation: Upon completion, the solvent can be removed by distillation to yield the crude product. The resulting oil or solid can be dissolved in a suitable solvent like deionized water for further purification if necessary.[1]
-
Optional Purification: For higher purity, the aqueous solution of the product can be subjected to ion-exchange chromatography to remove unreacted amine.[1]
Causality Behind Experimental Choices:
-
Solvent Selection: Lower-aliphatic alcohols are chosen for their ability to dissolve the reactants and for their suitable boiling points for the reaction temperature.
-
Catalyst: A strong basic catalyst is essential to deprotonate the amine, increasing its nucleophilicity and driving the amidation reaction forward.
-
Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
Application in Drug Development: Intermediates for Contrast Agents
This compound derivatives are valuable as synthetic intermediates in the pharmaceutical industry. A primary application is in the preparation of iodinated contrast agents, which are essential for various medical imaging techniques.
The subsequent step after the synthesis of the this compound derivative is typically the reduction of the nitro group to an amine. This resulting 5-amino-N,N'-bis(R)isophthalamide is a key precursor for compounds like ioversol, iohexyl, and iopamidol.[1][6] The amino group provides a reactive site for further chemical modifications, such as iodination and the introduction of other functional groups to enhance the properties of the final contrast agent.
Progression to 5-Aminoisophthalamides
The catalytic hydrogenation of the 5-nitro-N,N'-bis(R)isophthalamide is an efficient method to produce the corresponding 5-amino derivative. This reaction can be carried out at room temperature and is typically complete within an hour.[6][7] The resulting 5-amino compound can be isolated as a free base or as an acid-addition salt.[6]
Potential Biological Activity of Nitroaromatic Compounds
For drug development professionals, understanding the potential biological activity of a chemical scaffold is crucial. Nitroaromatic compounds, including this compound derivatives, are known to have a range of biological effects. The mode of action often involves the reduction of the nitro group within biological systems.[8]
This reduction can be catalyzed by nitroreductase enzymes, leading to the formation of reactive intermediates such as hydroxylamino groups.[8] These reactive species can then interact with cellular macromolecules, including DNA, which can be the basis for antimicrobial or anticancer activity.[9][10] While the primary use of the this compound discussed here is as a synthetic intermediate, the inherent reactivity of the nitro group is an important consideration in any drug development pipeline.
General Mechanism of Nitro-Compound Bioactivation
Caption: General bioactivation pathway for nitroaromatic compounds.
Conclusion
This compound and its derivatives, particularly N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, are compounds of significant industrial and scientific importance. A thorough understanding of their synthesis and chemical properties is essential for their effective use as intermediates in the development of pharmaceuticals, most notably iodinated contrast agents. The information and protocols provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to work with these versatile chemical entities.
References
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PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]
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-
GSRS. (n.d.). N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. Retrieved from [Link]
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MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
-
MDPI. (n.d.). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Retrieved from [Link]
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Wikidata. (n.d.). N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide. Retrieved from [Link]
-
PubChem. (n.d.). N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide. Retrieved from [Link]
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MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
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PubMed. (n.d.). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from [Link]
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solubility of 5-Nitroisophthalamide in different organic solvents
An In-depth Technical Guide to the Solubility of 5-Nitroisophthalamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide offers a detailed examination of the solubility of this compound. As a key intermediate in the synthesis of various active pharmaceutical ingredients, understanding its behavior in different organic solvents is crucial for process optimization, purification, and formulation development. This document synthesizes the theoretical principles governing the solubility of this compound, provides a predicted solubility profile based on its molecular structure, and presents a rigorous, step-by-step experimental protocol for accurate solubility determination. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary for working with this compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For an intermediate compound like this compound, which is a precursor in the synthesis of imaging agents, its solubility profile dictates the efficiency of several key processes.[1] Inadequate understanding of solubility can lead to challenges in reaction kinetics, product yield, and the efficacy of purification techniques such as crystallization and chromatography.[2] Therefore, a thorough characterization of a compound's solubility in a range of relevant organic solvents is not merely a perfunctory exercise but a cornerstone of robust and scalable chemical synthesis.
Physicochemical Properties of this compound: A Molecular Perspective
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that govern its interactions with various solvents.
-
Core Structure: A central benzene ring provides a nonpolar backbone.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor.
-
Amide Groups (-CONH₂): The two amide functionalities are pivotal in determining solubility. They are polar and can act as both hydrogen bond donors (via the N-H bonds) and hydrogen bond acceptors (via the C=O oxygen).[3]
The presence of multiple hydrogen bond donors and acceptors, combined with the polar nitro group, classifies this compound as a polar molecule. This polarity is the primary determinant of its solubility in organic solvents, based on the principle of "like dissolves like."[2]
Caption: Molecular Structure of this compound.
Predicted Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group (-OH) of these solvents can effectively form hydrogen bonds with both the amide and nitro groups of the solute, facilitating dissolution.[4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile | Good to Excellent | These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the amide N-H groups. Their large dipole moments effectively solvate the polar this compound molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate dipole moment and can act as weak hydrogen bond acceptors. Solubility is expected to be lower than in highly polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | While ethers can act as hydrogen bond acceptors, their overall polarity is low, making them less effective at solvating the highly polar solute. |
| Nonpolar Aromatic | Toluene, Benzene | Very Low | The primary interactions would be weak van der Waals forces. The significant energy required to break the strong intermolecular hydrogen bonds in the solid this compound is not compensated by the weak solute-solvent interactions. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The nonpolar nature of these solvents makes them incapable of overcoming the strong intermolecular forces within the crystal lattice of this compound.[5] |
Disclaimer: The information in Table 1 is based on theoretical predictions derived from the molecular structure. For any application requiring precise solubility values, experimental verification is imperative.
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[5]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that specific temperature.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with stirring capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)
Step-by-Step Procedure
-
Preparation of Vials: Add an excess of this compound to several glass vials. The excess should be sufficient to ensure that solid remains undissolved at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant rate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. To avoid drawing in any solid particles, ensure the syringe tip is well above the settled solid.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved microcrystals.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Sources
1H NMR and 13C NMR spectral data of 5-Nitroisophthalamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Nitroisophthalamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in the synthesis of various chemical entities, including imaging agents.[1] By dissecting the theoretical basis for the expected chemical shifts, coupling constants, and signal multiplicities, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will explore the causal relationships between the molecule's electronic environment and its spectral features, present detailed experimental protocols for data acquisition, and provide a framework for accurate spectral interpretation.
Introduction: The Structural Significance of this compound
This compound is a symmetrically substituted aromatic diamide. Its structure is characterized by a benzene ring substituted with two amide (-CONH₂) groups at positions 1 and 3, and a strong electron-withdrawing nitro (-NO₂) group at position 5. This specific arrangement of functional groups creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectra is crucial for verifying the compound's identity, purity, and for tracking its transformation in subsequent synthetic steps. NMR spectroscopy serves as the primary method for unambiguous structural elucidation, leveraging the magnetic properties of atomic nuclei.[2]
Molecular Structure and Symmetry Analysis
To accurately predict and interpret the NMR spectra, a foundational analysis of the molecule's structure and symmetry is required.
Caption: Numbered structure of this compound.
Due to a plane of symmetry passing through C2, the nitro group (at C5), and H4, the molecule has equivalent positions:
-
Protons: H4 and H6 are chemically equivalent. H2 is unique. The four amide protons on the two -CONH₂ groups are also equivalent due to rotation around the C-N bonds.
-
Carbons: C1 and C3 are equivalent. C4 and C6 are equivalent. C2 and C5 are unique. The two carbonyl carbons (C7 and C8) are equivalent.
This symmetry analysis predicts:
-
³ unique signals in the ¹H NMR aromatic region and one signal for the amide protons.
-
5 unique signals in the ¹³C NMR spectrum (4 aromatic, 1 carbonyl).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is defined by chemical shifts, signal multiplicities (splitting patterns), and integration values. Aromatic protons typically appear in the 6.5-8.5 ppm range.[3][4]
Causality of Chemical Shifts and Multiplicity
-
H2: This proton is situated ortho to two electron-withdrawing amide groups. This environment results in significant deshielding, pushing its signal far downfield. It is coupled to two equivalent protons (H4 and H6), which are three bonds away (meta-coupling). Therefore, H2 is expected to appear as a triplet, although the small nature of meta-coupling (J ≈ 2-3 Hz) might lead to a finely split triplet or a broadened singlet.[5]
-
H4, H6: These two equivalent protons are adjacent to an amide group and ortho to the powerfully electron-withdrawing nitro group. This strong deshielding places their signal significantly downfield. Each is coupled to one H2 proton (meta-coupling), leading to a predicted doublet.
-
-CONH₂: The amide protons often exhibit a broad singlet.[6] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, they are readily observed, whereas in D₂O, they would exchange with deuterium and their signal would disappear.[7][8]
Data Summary: ¹H NMR
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CONH₂ | ~8.0 - 8.5 | Broad Singlet | N/A | 4H |
| H4, H6 | ~8.8 - 9.0 | Doublet (d) | ~2-3 Hz (meta) | 2H |
| H2 | ~9.0 - 9.2 | Triplet (t) | ~2-3 Hz (meta) | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides direct information about the carbon skeleton.[9] The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms and π-systems causing significant downfield shifts.
Causality of Chemical Shifts
-
C=O (C7, C8): Carbonyl carbons in amides are highly deshielded due to the double bond to an electronegative oxygen atom. They appear in the far downfield region of the spectrum, typically between 160-170 ppm.[10][11]
-
Aromatic Carbons (C1-C6): These carbons resonate in the typical aromatic region of 110-150 ppm.[4][12]
-
C5: This carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be the most deshielded of the aromatic carbons.
-
C1, C3: These equivalent carbons are attached to the amide groups and are also significantly deshielded. They are quaternary carbons and may appear as weaker signals.
-
C2: This carbon is positioned between two amide groups, leading to a downfield shift.
-
C4, C6: These equivalent carbons are influenced by both the adjacent amide group and the ortho nitro group, resulting in a downfield chemical shift.
-
Data Summary: ¹³C NMR
| Assigned Carbon | Predicted δ (ppm) | Notes |
| C4, C6 | ~125 - 130 | Carbon adjacent to nitro group |
| C2 | ~130 - 135 | Carbon between two amide groups |
| C1, C3 | ~135 - 140 | Quaternary, attached to amide |
| C5 | ~148 - 152 | Quaternary, attached to nitro group |
| C=O | ~165 - 170 | Carbonyl carbon of the amide |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
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An In-depth Technical Guide to 5-Nitroisophthalamide as a Foundational Building Block in Organic Synthesis
This guide provides an in-depth exploration of 5-nitroisophthalamide and its precursors, detailing their synthesis, core reactivity, and strategic application in the development of complex, high-value molecules. It is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this versatile synthetic intermediate.
Introduction: The Strategic Importance of Nitroaromatic Intermediates
In the landscape of organic synthesis, nitro compounds are foundational building blocks, prized for the versatile reactivity of the nitro group.[1][2] This functional group is not merely a placeholder; it is a powerful synthetic lever that can be reliably transformed into a variety of other functionalities, most notably the amino group. This nitro-to-amino reduction is a cornerstone of pharmaceutical-oriented synthesis.[1]
Within this class of intermediates, this compound and its direct precursor, 5-nitroisophthalic acid, hold a position of significant industrial importance. Their primary application lies in serving as the central scaffold for the synthesis of non-ionic X-ray contrast media, a critical class of diagnostic agents used in modern medicine.[3][4] The rigid benzene-1,3-dicarboxamide framework provides a stable platform, while the nitro group at the 5-position is strategically placed for conversion to an amine, which is essential for the subsequent introduction of functionality that imparts the desired pharmacological properties.
Physicochemical and Structural Properties
A precise understanding of the starting materials is critical for successful synthesis. The properties of 5-nitroisophthalic acid, the parent acid, and this compound are summarized below.
| Property | 5-Nitroisophthalic Acid | This compound |
| Synonyms | 5-Nitro-1,3-benzenedicarboxylic acid | 5-Nitrobenzene-1,3-dicarboxamide |
| CAS Number | 618-88-2[5][6] | 15158-75-5 (Example Derivative) |
| Molecular Formula | C₈H₅NO₆[5][6] | C₈H₇N₃O₄[7] |
| Molecular Weight | 211.13 g/mol [5] | 209.16 g/mol [7] |
| Appearance | Light cream crystalline powder[8] | Not specified |
| Melting Point | 259-261 °C[8] | Not specified |
Synthesis of the this compound Scaffold: A Step-by-Step Workflow
The construction of this compound derivatives is a multi-step process that begins with the selective nitration of isophthalic acid. This is followed by activation, typically via esterification, and subsequent amidation.
Workflow Diagram: From Isophthalic Acid to Functional Diamide
Caption: Synthetic pathway to this compound derivatives.
Protocol 1: Synthesis of 5-Nitroisophthalic Acid
This protocol describes the electrophilic aromatic substitution (nitration) of isophthalic acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Methodology:
-
Preparation: To a three-neck flask equipped with a stirrer and dropping funnel, add concentrated sulfuric acid (120 mL, 2.21 mol).[8]
-
Dissolution: Add isophthalic acid (80 g, 0.48 mol) to the sulfuric acid. Heat the mixture to 75 °C and stir for 30 minutes to ensure complete dissolution.[8]
-
Nitration: Slowly add 60% nitric acid (73.5 g, 0.70 mol) dropwise over a period of 2 to 2.5 hours.[8]
-
Causality: The slow, controlled addition of nitric acid is crucial to manage the exothermic reaction and prevent runaway temperatures, which could lead to undesired side products or over-nitration. The temperature of 75 °C provides sufficient energy to overcome the activation barrier for the reaction while minimizing decomposition.[5]
-
-
Quenching & Precipitation: After the addition is complete, the reaction mixture is carefully poured into water to quench the reaction and precipitate the product.[5]
-
Isolation: The resulting slurry is filtered, washed thoroughly with water to remove residual acid, and vacuum dried at 60 °C to yield the final product.[5] A purity of over 99% and a yield of 90% can be achieved with this method.[5]
Protocol 2: Synthesis of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
This protocol details the conversion of a diester intermediate into the target diamide, a key precursor for iodinated contrast agents.[3][9]
Methodology:
-
Reactant Slurry: Slurry dimethyl 5-nitroisophthalate (23.9 g, 0.100 mole) in 100 mL of 2-methoxyethanol.[9]
-
Causality: 2-methoxyethanol is chosen as a solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures (reflux), and its ability to dissolve both the ester and the amine.[9]
-
-
Amine Addition: Add 2,3-dihydroxypropylamine (19.1 g, 0.210 mole) to the mixture. A slight stoichiometric excess of the amine (2.1:1 molar ratio) is used to drive the reaction to completion.[9]
-
Catalysis: Warm the mixture until a complete solution is formed, then add a catalytic amount of sodium methoxide (0.50 g).[9]
-
Causality: Sodium methoxide is a strong base that acts as a catalyst. It deprotonates the amine, increasing its nucleophilicity and accelerating the nucleophilic acyl substitution reaction at the ester carbonyl carbons.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 108 °C) for two hours.[9]
-
Workup: The resulting solution, containing the product N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, can be used directly in the subsequent reduction step without isolation.[9]
The Nitro Group as a Synthetic Linchpin: Catalytic Reduction
The true value of this compound as a building block is realized in the selective reduction of its nitro group to a primary amine. This transformation unlocks the potential for further functionalization of the aromatic ring.
Caption: The pivotal nitro-to-amino group transformation workflow.
Protocol 3: Catalytic Hydrogenation to 5-Amino-N,N'-bis(R)-isophthalamide
This protocol describes the reduction of the nitro-diamide intermediate from Protocol 2.
Methodology:
-
Solvent Adjustment: Cool the reaction solution from Protocol 2 to 50 °C and add ethanol to a total volume of 300 mL.[9]
-
Catalyst Addition: Warm the mixture to 60 °C and add 1.0 g of 10% palladium-on-carbon (Pd/C) catalyst.[9]
-
Causality: Palladium is a highly efficient catalyst for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction to occur. This method is preferred for its high selectivity; it reduces the nitro group without affecting the amide bonds or the aromatic ring.
-
-
Hydrogenation: The mixture is subjected to hydrogenation. This is typically done in a specialized reactor under a hydrogen atmosphere. The reaction is generally complete within about one hour.[9]
-
Isolation: Upon completion, the catalyst is removed by filtration. The resulting solution contains the desired 5-amino-isophthalamide derivative, which serves as the immediate precursor for the final pharmaceutical ingredient.
Applications in Pharmaceutical Development
The primary and most well-documented application of this compound is as a central building block for non-ionic X-ray contrast agents like Iopamidol and Ioversol.[3] The 5-amino-isophthalamide core generated via the protocols above is subsequently tri-iodinated and acylated to produce the final, highly water-soluble, and physiologically compatible diagnostic agents.
Emerging Applications: Functional Materials
While its role in pharmaceuticals is well-established, the 5-nitroisophthalic acid scaffold is also gaining attention in materials science. It is used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8][10] The nitro groups can be incorporated into the MOF structure to tune the properties of the pores or can be reduced post-synthesis to amino groups, which can serve as catalytic sites or points for further functionalization.[11]
Conclusion
This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from a combination of a stable, readily functionalized aromatic core and the presence of a nitro group that serves as a reliable precursor to a key amine functionality. The synthetic pathways, particularly the robust and high-yield reduction of the nitro group, are well-established and industrially scalable. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this intermediate provides a powerful tool for the creation of complex and high-value molecular architectures.
References
- Title: Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. Source: Google Patents, US9006486B2.
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- Title: Preparation of 5-amino-isophthalamides. Source: Google Patents, US6441235B1.
-
Title: N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide. Source: Wikidata. URL: [Link]
-
Title: N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. Source: Global Substance Registration System (GSRS). URL: [Link]
-
Title: 5-Nitroisophthalic acid. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Source: Frontiers in Chemistry, published by the National Institutes of Health (PMC). URL: [Link]
-
Title: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Source: Frontiers Research Topic. URL: [Link]
-
Title: Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds. Source: MDPI. URL: [Link]
-
Title: Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Source: ResearchGate. URL: [Link]
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5-Nitroisophthalamide: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of molecular scaffolds, the isophthalamide framework has emerged as a privileged structure, capable of diverse biological activities. The introduction of a nitro group at the 5-position of the isophthalamide core presents a compelling starting point for the development of new drug candidates. This technical guide provides a comprehensive overview of the potential applications of 5-nitroisophthalamide in medicinal chemistry, with a primary focus on its prospective utility in oncology and infectious diseases. We will delve into the rationale for its selection as a lead scaffold, propose synthetic strategies for derivatization, outline detailed protocols for biological evaluation, and explore the anticipated structure-activity relationships that will guide future drug discovery efforts.
The this compound Scaffold: A Strategic Starting Point
The this compound molecule, while recognized as a valuable intermediate in the synthesis of non-ionic X-ray contrast media such as ioversol, iohexyl, and iopamidol, possesses inherent chemical features that suggest a broader therapeutic potential.[1] The isophthalamide core provides a rigid backbone, presenting two amide functionalities in a meta-orientation. This arrangement allows for the introduction of diverse substituents in a defined spatial orientation, facilitating interactions with biological targets.
The strategic placement of the nitro group at the 5-position is of particular significance. The nitro group is a strong electron-withdrawing moiety that can profoundly influence the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability.[2][3] Critically, the nitro group can act as a "warhead" or a "pharmacophore" in its own right.[2] Many established therapeutic agents across various classes, including antimicrobial and anticancer drugs, incorporate a nitroaromatic motif.[2][4]
The Dual Role of the Nitro Group: Pharmacophore and Prodrug Activator
The medicinal chemistry utility of the nitro group stems from its ability to undergo bioreductive activation under hypoxic conditions, which are characteristic of solid tumors and certain microbial infection sites.[3][5] This reduction process, often catalyzed by nitroreductase enzymes, generates highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).[2][5] This targeted activation in diseased tissues offers a potential therapeutic window, minimizing off-target toxicity.
Potential Therapeutic Applications: A Guided Exploration
Based on the known biological activities of structurally related nitroaromatic and isophthalamide compounds, we can logically extrapolate the most promising therapeutic avenues for this compound derivatives.
Anticancer Drug Discovery
The hypoxic microenvironment of solid tumors presents an ideal setting for the bioreductive activation of nitro-containing compounds.[5] Isophthalamide derivatives have also been investigated as potential anticancer agents, with some demonstrating inhibitory activity against key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR).[6]
A proposed drug discovery workflow for developing this compound-based anticancer agents is depicted below:
Antimicrobial Drug Discovery
The bioreductive activation of nitroaromatics is a well-established mechanism of action for several antimicrobial drugs, including the nitroimidazole-class antibiotic metronidazole.[2] The generation of cytotoxic metabolites within microbial cells can lead to DNA damage and inhibition of essential metabolic pathways.[2]
A proposed drug discovery workflow for developing this compound-based antimicrobial agents is depicted below:
Synthetic Strategies and Methodologies
The synthesis of a diverse library of this compound derivatives can be readily achieved through standard amide coupling reactions.
General Synthesis of this compound Derivatives
The most straightforward approach involves the conversion of 5-nitroisophthalic acid to its corresponding diacyl chloride, followed by reaction with a wide range of primary and secondary amines.
Step-by-Step Protocol:
-
Preparation of 5-Nitroisophthaloyl Dichloride:
-
To a solution of 5-nitroisophthalic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 5-nitroisophthaloyl dichloride, which can be used in the next step without further purification.
-
-
Amide Coupling (Schotten-Baumann Conditions):
-
Dissolve the crude 5-nitroisophthaloyl dichloride (1 equivalent) in an appropriate anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.
-
Biological Evaluation: A Phased Approach
A systematic and tiered approach to biological screening is essential for the efficient identification of lead compounds.
In Vitro Anticancer Activity Assays
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the initial biological screening will be crucial for establishing a structure-activity relationship (SAR). This involves correlating the structural modifications of the this compound derivatives with their observed biological activity.
Key SAR Insights to Explore:
-
Nature of the Amide Substituents (R1 and R2): The size, lipophilicity, and electronic properties of the groups attached to the amide nitrogens will significantly impact activity. The introduction of various functionalities (e.g., aromatic rings, aliphatic chains, heterocyclic moieties) can be explored to optimize target engagement and pharmacokinetic properties.
-
Modification of the Nitro Group: While the nitro group is key for bioreductive activation, its reduction to the corresponding amine can also be explored. The resulting 5-aminoisophthalamide derivatives may exhibit different biological activities or improved safety profiles.
-
Introduction of Additional Substituents on the Aromatic Ring: Further functionalization of the benzene ring could modulate the electronic properties and steric profile of the scaffold, potentially enhancing target affinity and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of both the isophthalamide core and the nitroaromatic motif, provides a solid foundation for a rational drug design program. The systematic synthesis and evaluation of a diverse library of derivatives, guided by the principles of medicinal chemistry and a thorough understanding of the underlying mechanisms of action, have the potential to yield lead compounds with significant anticancer or antimicrobial activity. Future work should focus on expanding the structural diversity of the synthesized libraries, elucidating the precise molecular targets of active compounds, and optimizing their pharmacokinetic and toxicological profiles to advance them towards preclinical development.
References
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Design of newly synthesized isophthalamide based derivatives 4–16... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Activities of Novel Derivatives of Isophthalamide and Benzene-1, 3-disulfonamide | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
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Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved January 22, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved January 22, 2026, from [Link]
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Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
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Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
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(PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Structure-Activity Relationship Studies in Organic Drug Development - ResearchGate. (2025, October 26). Retrieved January 22, 2026, from [Link]
- US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents. (n.d.).
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theoretical studies on the electronic properties of 5-Nitroisophthalamide
An In-depth Technical Guide
Topic: A Theoretical Framework for Analyzing the Electronic Properties of 5-Nitroisophthalamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound, a molecule of significant interest due to the combined electronic effects of its electron-withdrawing nitro group and two amide functionalities. For researchers in medicinal chemistry and materials science, understanding the electronic properties of such molecules is paramount for predicting reactivity, stability, and intermolecular interactions. This document outlines a robust computational protocol based on Density Functional Theory (DFT), detailing the necessary steps from initial structure optimization to in-depth analysis of molecular orbitals and electrostatic potential. The methodologies described herein are grounded in established computational chemistry practices and serve as a self-validating workflow for generating reliable theoretical data on this compound and analogous aromatic compounds.
Introduction: The Scientific Rationale
Isophthalamide forms the structural backbone of various polymers and pharmacologically active molecules. The introduction of a nitro (-NO₂) group at the 5-position of the benzene ring fundamentally alters the electronic landscape of the parent molecule. The nitro group is a strong deactivating, electron-withdrawing group, which, in conjunction with the resonance and inductive effects of the two meta-positioned amide (-CONH₂) groups, creates a unique electronic profile.
A thorough understanding of this profile is critical for:
-
Drug Design: Predicting how the molecule will interact with biological targets, such as enzyme active sites. The regions of positive and negative electrostatic potential can guide the design of more potent and specific inhibitors.
-
Materials Science: Evaluating the potential of this compound as a building block for novel materials, where electronic properties dictate conductivity, optical behavior, and stability.
-
Chemical Synthesis: Predicting the most likely sites for electrophilic and nucleophilic attack, thereby optimizing synthetic routes and minimizing unwanted byproducts.
This guide establishes a first-principles, computational approach to elucidate these properties, providing a predictive foundation for subsequent experimental work.
The Computational Gauntlet: A Methodological Workflow
The theoretical investigation of a molecule's electronic properties is a multi-step process. Each stage builds upon the last, forming a logical and self-validating progression from basic structure to complex electronic characterization. The workflow is designed to be robust, relying on widely accepted quantum chemical methods.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).
Predicted Data for this compound:
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | ~ -8.5 to -9.5 | The strong electron-withdrawing groups lower the HOMO energy, making the molecule a relatively poor electron donor. |
| ELUMO | ~ -2.0 to -3.0 | The nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 to 7.0 | A moderately large gap suggests considerable kinetic stability, but reactivity is expected at the electrophilic sites. |
Note: These values are estimations based on analyses of similar nitroaromatic compounds.
Expertise: The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visual guide to the charge distribution. [1]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), identifying likely sites for electrophilic attack.
-
Blue Regions: Indicate positive potential (electron-poor), identifying likely sites for nucleophilic attack.
Protocol & Predicted Results:
-
Calculation: Generate the MEP surface from the single point calculation output using visualization software.
-
Interpretation for this compound:
-
Most Negative Potential: Expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen atoms of the amide groups. These are the primary sites for hydrogen bonding and interactions with electrophiles.
-
Most Positive Potential: Expected to be localized on the hydrogen atoms of the amide (-NH₂) groups. These sites are susceptible to attack by nucleophiles.
-
Aromatic Ring: The ring itself will be relatively electron-poor (indicated by greenish or yellowish hues) due to the strong withdrawing effects of the three substituents.
-
Expertise: NBO analysis goes beyond a simple surface map to quantify charge distribution and intramolecular interactions. [2]It calculates the charge on each atom and describes the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals.
Protocol & Predicted Insights:
-
Calculation: Performed as part of the single point energy calculation with an appropriate keyword (e.g., Pop=NBO).
-
Key Outputs for this compound:
-
Atomic Charges: NBO analysis will quantify the electron deficiency of the aromatic ring and the high negative charge on the oxygen and nitrogen atoms of the substituents.
-
Hyperconjugative Interactions: It will reveal charge transfer interactions, such as from the lone pairs of the amide nitrogens into the aromatic ring's antibonding orbitals, and the significant delocalization from the ring into the antibonding orbitals of the nitro group. This analysis provides a quantitative measure of the electronic push-pull effects within the molecule.
-
Experimental Validation: Bridging Theory and Reality
While computational studies provide profound insight, they are most powerful when validated by experimental data.
-
Spectroscopy: The calculated vibrational frequencies (from Step 3) can be compared to an experimental FT-IR spectrum to confirm the presence of key functional groups and validate the accuracy of the computed geometry. [3]Similarly, Time-Dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, which can be correlated with experimental measurements to validate the calculated electronic transitions. [1]* X-ray Crystallography: If a single crystal of this compound can be grown, X-ray diffraction provides the definitive experimental geometry. [4]Comparing the calculated bond lengths and angles to the crystallographic data is the gold standard for validating the chosen level of theory.
Conclusion
The theoretical study of this compound's electronic properties through the computational workflow outlined in this guide provides a deep and predictive understanding of its structure, stability, and reactivity. By leveraging established DFT methods, researchers can perform detailed analyses of its frontier molecular orbitals, electrostatic potential, and charge distribution. These theoretical insights are invaluable for guiding rational drug design, predicting intermolecular interactions, and developing novel materials. When coupled with targeted experimental validation, this computational framework serves as an essential tool for accelerating scientific discovery.
References
- Source: National Institutes of Health (NIH)
-
Title: In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties Source: ResearchGate URL: [Link]
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Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Source: YouTube URL: [Link]
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Title: Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview Source: PMC, National Institutes of Health (NIH) URL: [Link]
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Title: DFT Calculations of Some Important Radicals Used in the Nitroxide-Mediated Polymerization and Their HOMO‒LUMO, Natural Bond Orbital, and Molecular Electrostatic Potential Comparative Analysis Source: ResearchGate URL: [Link]
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Title: Spectroscopic studies, HOMO–LUMO and NBO calculations on monomer and dimer conformer of 5-nitrosalicylic acid Source: ResearchGate URL: [Link]
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Title: Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration Source: Material Science Research India URL: [Link]
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Title: Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal Source: National Institutes of Health (NIH) URL: [Link]
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Methodological & Application
Introduction: The Central Role of 5-Nitroisophthalamide in Medical Imaging
An Application Guide for the Synthesis of Iodinated Contrast Agents Utilizing 5-Nitroisophthalamide Derivatives
Iodinated contrast media are indispensable tools in modern diagnostic medicine, enhancing the visualization of anatomical structures in X-ray-based imaging modalities like computed tomography (CT).[1][2][3][4] The efficacy of these agents hinges on the high atomic number of iodine, which attenuates X-rays more effectively than soft tissue, thereby creating contrast.[4] The development of non-ionic, low-osmolality contrast agents, such as Iohexol and Ioversol, marked a significant advancement, drastically reducing patient side effects and improving tolerance.[4][5][6]
At the heart of the synthesis of many of these critical diagnostic drugs is the 5-nitroisophthalic acid scaffold and its derivatives, such as this compound. This guide serves as a detailed application note for researchers, scientists, and drug development professionals, outlining the synthetic pathways from 5-nitroisophthalate precursors to key iodinated intermediates. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles and industrial practices.
Strategic Overview of the Synthetic Pathway
The transformation of a simple nitro-aromatic compound into a complex, highly pure pharmaceutical agent is a multi-step process demanding precise control over each reaction. The general synthetic strategy involves a logical sequence of functional group transformations designed to build the final molecule methodically.
-
Amidation: Introduction of hydrophilic side-chains onto the isophthalic acid backbone. These polyhydroxyalkyl groups are fundamental to the water solubility and high biocompatibility of modern non-ionic contrast agents.[5]
-
Nitro Group Reduction: Conversion of the 5-nitro group to a 5-amino group. This is a critical step, as the amino group is a powerful ortho-, para-director, activating the aromatic ring for the subsequent tri-iodination at the 2, 4, and 6 positions.[7]
-
Tri-iodination: The regioselective installation of three iodine atoms onto the benzene ring, imparting the molecule with its radiopaque properties.
-
Functionalization: Final modifications of the 5-amino group to complete the synthesis of the target contrast agent, such as Iohexol or Iodixanol.[8]
The overall workflow can be visualized as follows:
Sources
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Preparation of 5-Aminoisophthalamide from 5-Nitroisophthalamide via Catalytic Hydrogenation
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 5-aminoisophthalamide through the catalytic hydrogenation of 5-nitroisophthalamide. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, crucial for the preparation of aromatic amines that serve as key intermediates in the pharmaceutical industry, particularly in the synthesis of non-ionic X-ray contrast agents.[1][2] This application note details a robust and validated protocol using palladium on carbon (Pd/C) as a catalyst, offering field-proven insights into the reaction mechanism, experimental setup, safety precautions, and product characterization. The methodologies described herein are designed to ensure high yield, purity, and operational safety for researchers, scientists, and drug development professionals.
Scientific Rationale and Reaction Mechanism
The conversion of a nitro group to a primary amine is a cornerstone of synthetic chemistry.[3] While various reagents can effect this transformation, catalytic hydrogenation offers a clean, high-yielding, and scalable method.[4][5] The process involves the reduction of the nitro group (–NO₂) to a primary amine (–NH₂) using hydrogen gas in the presence of a metal catalyst.
The reaction proceeds on the surface of the heterogeneous catalyst, typically palladium on carbon (Pd/C). The overall transformation requires six hydrogen equivalents and proceeds through key intermediates, including nitroso (R-N=O) and hydroxylamine (R-NHOH) species.[3][6]
Overall Reaction:
This compound + 3 H₂ --(Pd/C)--> 5-Aminoisophthalamide + 2 H₂O
The mechanism, while complex, can be simplified as the stepwise addition of hydrogen across the nitrogen-oxygen bonds, facilitated by the catalytic surface which adsorbs both the hydrogen gas and the nitroaromatic substrate.[5]
Caption: Overall reaction scheme for the catalytic hydrogenation of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis (0.100 mole). Researchers should perform appropriate risk assessments and adhere to all institutional safety guidelines.
Materials and Equipment
| Materials & Reagents | Grade/Purity | Supplier Example |
| This compound* | >98% | Sigma-Aldrich, TCI |
| 10% Palladium on Carbon (Pd/C) | 50% wet | Johnson Matthey, Sigma-Aldrich |
| 2-Methoxyethanol | Anhydrous, >99% | Acros Organics, Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas, Praxair |
| Nitrogen (N₂) Gas | High Purity (≥99.99%) | Airgas, Praxair |
| Celite® 545 | Filtration Aid | Sigma-Aldrich |
| Ethanol | Reagent Grade | Fisher Scientific |
Note: The starting this compound can be synthesized from dimethyl 5-nitroisophthalate and the corresponding amine.[1][7]
| Equipment | Description |
| Parr Hydrogenation Apparatus | Pressure vessel for hydrogenation (or a heavy-walled glass pressure flask) |
| Three-Neck Round-Bottom Flask | For atmospheric pressure hydrogenation setup with a balloon |
| Magnetic Stirrer and Stir Bars | For adequate mixing |
| Vacuum/Nitrogen Manifold | For creating an inert atmosphere |
| Büchner Funnel & Filter Flask | For catalyst filtration |
| Rotary Evaporator | For solvent removal |
| Analytical Instruments | HPLC, NMR, MS for product characterization |
| Standard Glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
Step-by-Step Procedure
The following workflow outlines the critical stages of the synthesis.
Caption: Experimental workflow for the synthesis of 5-aminoisophthalamide.
-
Vessel Preparation: To a 500 mL Parr shaker vessel, add a magnetic stir bar and 23.9 g (0.100 mole) of dimethyl 5-nitroisophthalate.
-
Solvent and Reagent Addition: Add 100 mL of 2-methoxyethanol. This protocol assumes the direct hydrogenation of a pre-formed this compound intermediate solution. A common industrial process involves forming the nitro-amide in situ and then proceeding with hydrogenation without isolation.[1][7] For this guide, we assume the starting material is isolated this compound. Dissolve it completely in the solvent.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 1.0 g of 10% palladium on carbon (50% wet). Caution: Pd/C is pyrophoric and can ignite flammable solvents upon contact with air when dry.[8] Handle with care.
-
System Purge: Securely seal the Parr vessel. Connect it to a vacuum/inert gas manifold. Evacuate the atmosphere inside the vessel and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[9][10] This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.[11]
-
Hydrogenation: After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas to a pressure of 50 psi.
-
Reaction Execution: Begin vigorous stirring and warm the vessel to 60°C.[7] The reaction is exothermic. Monitor the vessel's temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-4 hours.[1] Reaction completion can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Post-Reaction Purge: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen into a fume hood exhaust. Purge the vessel with nitrogen (3x cycles) to remove all residual hydrogen.[9]
-
Catalyst Removal: Open the vessel in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® 545 in a Büchner funnel to remove the Pd/C catalyst. Wash the catalyst cake with small portions of ethanol to ensure complete product recovery. Safety: The filtered catalyst remains highly reactive and must not be allowed to dry.[8] Immediately quench the filter cake with water and store it in a clearly labeled, dedicated waste container.[8][11]
-
Product Isolation: Combine the filtrate and the washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-aminoisophthalamide, typically as a solid.
-
Purification (Optional): The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by converting it to its hydrochloride salt by adding a strong acid, which often crystallizes readily from the solution.[1]
Data Analysis and Characterization
The identity and purity of the synthesized 5-aminoisophthalamide should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Analytical Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Yield | >90% | Gravimetric Analysis |
| Melting Point | 217-220°C (as HCl salt)[1] | Melting Point Apparatus |
| Purity | >98% | HPLC |
| Identity | Consistent with structure | ¹H NMR, ¹³C NMR, MS |
¹H NMR (DMSO-d₆, 400 MHz): Expect disappearance of signals corresponding to the aromatic protons adjacent to the nitro group in the starting material and the appearance of signals corresponding to the amine protons and a shift in the aromatic proton signals. Mass Spec (ESI+): Expect to find the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. HPLC: A single major peak should be observed, indicating high purity.[12]
Safety and Hazard Management
Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[13] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[9][11] The reaction system must be leak-tested before introducing hydrogen.[9]
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use and when dry.[8] It can ignite solvents and hydrogen. Never allow the catalyst to dry in the air. Always handle it wet or under an inert atmosphere.[13] Used catalyst should be immediately quenched with water and stored separately for disposal.[8]
-
Pressure Operations: When using a Parr apparatus or any pressure vessel, ensure it is rated for the intended pressure and temperature. Regular inspection and maintenance are mandatory. Never exceed the rated pressure.[9]
-
Exothermic Reaction: The hydrogenation of nitro groups is exothermic. Ensure adequate temperature control and have a cooling system available to prevent a runaway reaction.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Poor mixing. | 1. Use fresh, high-quality catalyst. 2. Check the system for leaks with nitrogen before starting. Ensure the H₂ cylinder has adequate pressure. 3. Increase the stirring rate. |
| Low Product Yield | 1. Mechanical loss during filtration/transfer. 2. Incomplete reaction. 3. Adsorption of product onto the catalyst. | 1. Ensure the filter cake is thoroughly washed with a suitable solvent. 2. Monitor reaction to completion via TLC/HPLC before workup. 3. Wash the catalyst cake extensively. |
| Product is Dark or Discolored | 1. Formation of side products (e.g., azo/azoxy compounds). 2. Oxidation of the amine product. | 1. Ensure complete reduction. Consider adding a decolorizing agent like activated carbon to the filtrate before solvent removal. 2. Work up the reaction under a nitrogen atmosphere to minimize air exposure. |
| Difficulty Filtering Catalyst | 1. Catalyst particles are too fine. 2. Insufficient filter aid (Celite®). | 1. Use a filter paper with a smaller pore size below the Celite®. 2. Use a thicker pad of Celite®. |
References
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N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE: gsrs.ncats.nih.gov. [Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Kintek Solution. [Link]
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Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. Chemical Communications (RSC Publishing). [Link]
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Reduction of nitro compounds. Grokipedia. [Link]
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Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Ri. NE CHEMCAT. [Link]
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Hydrogenation SOP. University of Rochester. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. PubMed. [Link]
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Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]
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SAFETY PRECAUTION Safety Precaution of Hydrogen. Ankleshwar Industries Association. [Link]
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Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]
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Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
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N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide. Wikidata. [Link]
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
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Application Note: Elucidating the Reaction Mechanism and Synthesis Protocol for 5-Nitroisophthalamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
5-Nitroisophthalamide and its precursor, 5-nitroisophthalic acid, are pivotal intermediates in the synthesis of a wide range of functional materials. Their applications span from high-performance polymers and metal-organic frameworks (MOFs) to active pharmaceutical ingredients (APIs) and contrast media agents.[1][2] The strategic placement of the nitro group and the two amide functionalities imparts unique electronic and structural properties, making a thorough understanding of its synthesis crucial for rational molecular design and process optimization.
This application note provides a comprehensive guide to the formation of this compound. We will first dissect the underlying reaction mechanism, focusing on the principles of electrophilic aromatic substitution (EAS) and the directing effects of the amide groups. This theoretical framework is then translated into robust, field-proven laboratory protocols for the multi-step synthesis, beginning with the nitration of isophthalic acid. By explaining the causality behind each experimental step, this guide serves as both a practical manual and an educational resource for professionals in chemical synthesis and drug development.
The Core Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound is a classic example of electrophilic aromatic substitution. The synthesis can be envisioned as the direct nitration of isophthalamide. The core of the mechanism involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, the nitronium ion (NO₂⁺).
Generation of the Electrophile: The Nitronium Ion (NO₂⁺)
The nitration of aromatic compounds requires a highly reactive electrophile, as the stable aromatic system is not susceptible to attack by weaker agents like nitric acid alone. The potent nitronium ion is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][4]
The mechanism proceeds in two steps:
-
Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.
-
The protonated nitric acid intermediate is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]
Caption: Generation of the nitronium ion electrophile.
Causality of Regioselectivity: The Directing Effects of Amide Groups
With the electrophile generated, the next critical consideration is where it will attack the isophthalamide ring. The two amide groups (-CONH₂) at positions 1 and 3 govern the reaction's regioselectivity.
-
Deactivating Nature: Amide groups are deactivating towards electrophilic aromatic substitution. While the nitrogen atom's lone pair can donate electron density to the ring via resonance, the strong electron-withdrawing effect of the adjacent carbonyl group dominates.[5][6] This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive than benzene, often requiring more forcing conditions for the reaction to proceed.
-
Meta-Directing Influence: As deactivating groups, the amide functionalities direct incoming electrophiles to the meta position.[7][8] In isophthalamide, we must consider the directing influence of both groups simultaneously.
-
Position 2: This position is ortho to both amide groups and is highly sterically hindered.
-
Positions 4 and 6: These positions are ortho to one amide group and meta to the other.
-
Position 5: This is the only position that is meta to both amide groups.
-
Electrophilic attack at the 5-position is electronically favored because it avoids placing the positive charge of the intermediate sigma complex adjacent to the electron-withdrawing carbonyl carbons. Therefore, the nitration of isophthalamide selectively yields the 5-nitro derivative.
The Step-by-Step Nitration Mechanism
The complete mechanism for the formation of this compound is a three-step process.
-
Formation of the Nitronium Ion: As detailed in Section 2.1.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the isophthalamide ring attacks the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[9] The formation of this complex is typically the rate-determining step of the reaction.[9]
-
Deprotonation and Rearomatization: A weak base in the reaction mixture (e.g., H₂O or HSO₄⁻) abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final product, this compound.[10]
Caption: Core mechanism of this compound formation.
Application Protocols: Synthesis of this compound
While direct nitration of isophthalamide is mechanistically sound, a more common and controllable industrial and laboratory synthesis involves a two-stage approach: the nitration of a more accessible starting material, isophthalic acid, followed by its conversion to the diamide.[11] This route often provides higher purity and yield.
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Application Notes and Protocols for 5-Nitroisophthalamide Derivatives as Potential Antifungal Agents
Introduction: The Pressing Need for Novel Antifungal Therapies and the Potential of 5-Nitroisophthalamide Derivatives
The global burden of invasive fungal infections is significant, with high rates of morbidity and mortality, particularly in immunocompromised individuals.[1][2][3] The therapeutic arsenal to combat these infections is alarmingly small, with only a few classes of antifungal drugs available.[1][2][4] This limited number of options is further threatened by the rise of antifungal resistance, creating an urgent need for the development of new antifungal agents with novel mechanisms of action.[3][4][5]
Nitroaromatic compounds have a long history in antimicrobial therapy, and their mechanism of action often involves the intracellular reduction of the nitro group to generate cytotoxic reactive nitrogen species.[6] This mode of action is attractive for overcoming existing resistance mechanisms that target the fungal cell wall or membrane. While the antifungal potential of various nitroaromatic scaffolds like nitrofurans and nitroimidazoles has been explored[2][7][8][9], the this compound core remains a relatively underexplored area for antifungal drug discovery. Isophthalamide derivatives have been investigated for other biological activities[10], and the synthesis of this compound is established as an intermediate in the production of other pharmaceuticals.[11][12]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this compound derivatives as a novel class of antifungal agents. We will detail protocols for their synthesis, in vitro antifungal susceptibility testing, cytotoxicity evaluation, and preliminary mechanism of action studies, all grounded in established scientific principles and methodologies.
PART 1: Synthesis of this compound Derivatives
The synthesis of a focused library of this compound derivatives is the first step in evaluating their antifungal potential. A general and robust synthetic scheme is presented below, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
General Synthetic Protocol:
The synthesis typically proceeds via a two-step process:
-
Activation of 5-Nitroisophthalic Acid: The commercially available 5-nitroisophthalic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Amidation: The activated 5-nitroisophthalic acid derivative is then reacted with a variety of primary or secondary amines to yield the desired N,N'-disubstituted-5-nitroisophthalamide derivatives.
Step-by-Step Protocol for the Synthesis of N,N'-Dibenzyl-5-nitroisophthalamide (A Representative Derivative):
-
Activation of 5-Nitroisophthalic Acid:
-
To a solution of 5-nitroisophthalic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (2.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 5-nitroisophthaloyl chloride, which can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 5-nitroisophthaloyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the solution of 5-nitroisophthaloyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N,N'-dibenzyl-5-nitroisophthalamide.
-
This protocol can be adapted to a wide range of commercially available amines to generate a library of derivatives for SAR studies.
Caption: General synthesis workflow for this compound derivatives.
PART 2: In Vitro Antifungal Susceptibility Testing
The primary evaluation of the synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this assessment.[6][13][14][15][16]
Protocol for Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38 and EUCAST guidelines):
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, mature colonies.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
For azoles and the test compounds, the endpoint is typically a ≥50% reduction in growth (turbidity). For polyenes like amphotericin B, a complete inhibition of growth is the endpoint.[6]
-
The growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
-
Data Presentation:
| Compound ID | R Group | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 5NIP-01 | Benzyl | 8 | 16 | >64 |
| 5NIP-02 | 4-Chlorobenzyl | 4 | 8 | 32 |
| 5NIP-03 | 2,4-Dichlorobenzyl | 2 | 4 | 16 |
| 5NIP-04 | 4-Methoxybenzyl | 16 | 32 | >64 |
| Fluconazole | - | 1 | 16 | N/A |
| Amphotericin B | - | 0.5 | 0.5 | 1 |
This is a table of hypothetical data for illustrative purposes.
PART 3: Cytotoxicity Assessment
A crucial aspect of antifungal drug development is to ensure that the compounds are selectively toxic to fungal cells and exhibit minimal toxicity to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability.[17][18][19]
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Incubate the cells until they reach a confluence of 70-80%.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Presentation:
| Compound ID | CC50 on HEK293 cells (µM) | Selectivity Index (C. albicans) |
| 5NIP-01 | >100 | >12.5 |
| 5NIP-02 | 85 | 21.25 |
| 5NIP-03 | 50 | 25 |
| 5NIP-04 | >100 | >6.25 |
Selectivity Index (SI) = CC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen. This is a table of hypothetical data for illustrative purposes.
PART 4: Preliminary Mechanism of Action Studies
Based on the known mechanism of other nitroaromatic antimicrobial agents, it is plausible that this compound derivatives exert their antifungal effect through the generation of reactive oxygen species (ROS).[2][6] A simple protocol to investigate this hypothesis is presented below.
Protocol for Intracellular ROS Detection:
-
Fungal Cell Preparation and Treatment:
-
Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.
-
Treat the fungal cells with the test compounds at their MIC and 2x MIC concentrations for a defined period (e.g., 1-3 hours).
-
Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
-
Staining with a ROS-sensitive Dye:
-
Harvest the fungal cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Incubate the cells in the dark to allow for dye uptake and de-esterification.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the stained fungal cells using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Caption: Hypothesized mechanism of action for this compound derivatives.
PART 5: In Vivo Efficacy Models
Promising candidates from in vitro studies should be evaluated in vivo to assess their efficacy in a whole-organism context. Murine models of disseminated or localized fungal infections are commonly used.[7][9]
General Protocol for a Murine Model of Disseminated Candidiasis:
-
Infection:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected intravenously with a standardized inoculum of Candida albicans.
-
-
Treatment:
-
At a predetermined time post-infection, treatment is initiated with the test compound administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
A vehicle control group and a positive control group (treated with a known antifungal like fluconazole) are included.
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for clinical signs of illness and survival.
-
At the end of the study, or upon reaching a humane endpoint, mice are euthanized.
-
The fungal burden in target organs (e.g., kidneys, brain) is determined by plating homogenized tissues and counting colony-forming units (CFUs).
-
Data Presentation:
| Treatment Group | Mean Fungal Burden in Kidneys (log10 CFU/g) | % Survival at Day 14 |
| Vehicle Control | 6.5 ± 0.4 | 0% |
| 5NIP-03 (20 mg/kg) | 4.2 ± 0.6 | 60% |
| Fluconazole (10 mg/kg) | 3.8 ± 0.5 | 80% |
This is a table of hypothetical data for illustrative purposes.
PART 6: Formulation Strategies for Poorly Soluble Derivatives
A common challenge in drug development is the poor aqueous solubility of lead compounds, which can limit their bioavailability. Should any of the this compound derivatives exhibit poor solubility, various formulation strategies can be employed to enhance it.
Potential Formulation Approaches:
-
Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the drug particles, thereby improving their dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
-
Lipid-Based Formulations: For lipophilic compounds, formulation as a self-emulsifying drug delivery system (SEDDS) can improve oral absorption.
Conclusion and Future Directions
The exploration of this compound derivatives presents a promising, yet largely untapped, avenue for the discovery of novel antifungal agents. The protocols outlined in this guide provide a systematic and robust framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of this chemical class. By elucidating their antifungal spectrum, potency, selectivity, and mechanism of action, researchers can identify lead compounds for further optimization and development. The challenges of antifungal drug development are substantial[1][2][3][5], but a structured and scientifically rigorous approach, as detailed here, will be instrumental in determining the true potential of this compound derivatives in the fight against life-threatening fungal infections.
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- 19. mdpi.com [mdpi.com]
Application Note & Protocols: A Strategic Approach to the Synthesis of Novel Antimalarial Agents from a 5-Nitroisophthalamide Scaffold
Abstract
The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel therapeutics. Nitroaromatic compounds represent a promising class of antimalarials, often exerting their parasiticidal effects through mechanisms like oxidative stress and inhibition of essential parasite enzymes.[1][2] This guide provides a comprehensive, strategy-driven protocol for the synthesis and evaluation of a novel library of potential antimalarial agents, utilizing 5-nitroisophthalamide as a versatile starting scaffold. We detail a robust two-step synthetic pathway involving nitro group reduction followed by diverse amide coupling. Furthermore, we provide validated protocols for the in vitro assessment of antiplasmodial activity and cytotoxicity, crucial for identifying candidates with high therapeutic potential and selectivity.
Rationale and Strategic Overview
The selection of this compound as the foundational scaffold is deliberate. The isophthalamide core provides a rigid, planar structure, which is often advantageous for molecular recognition by biological targets. The two amide functionalities offer points for hydrogen bonding, while the nitro group serves a dual purpose:
-
Latent Functionality : It acts as a precursor to a primary amine, a key functional group for building a diverse chemical library through well-established amide coupling reactions.[3][4]
-
Potential Pharmacophore : The nitroaromatic moiety itself is a known feature in antiparasitic agents, potentially contributing to the mechanism of action through reductive activation within the parasite, leading to the generation of cytotoxic reactive oxygen species (ROS).[1][5]
Our synthetic strategy is therefore a logical progression from a simple starting material to a library of diverse drug-like molecules, followed by a rigorous biological evaluation workflow to identify promising leads.
Figure 1: High-level workflow for the synthesis of the compound library.
Synthesis Protocols and Methodologies
Protocol 1: Synthesis of Key Intermediate (5-Aminoisophthalamide)
Causality : The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the lynchpin of this entire synthetic strategy.[6] While catalytic hydrogenation is efficient, it requires specialized pressure equipment.[7][8] We have selected a metal-mediated reduction using Tin(II) chloride (SnCl₂·2H₂O), a robust and widely accessible method that provides high yields for aromatic nitro group reductions without requiring high-pressure hydrogenation.[7]
Materials :
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment :
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure :
-
In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add ethyl acetate to the residue and stir. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture and precipitate tin salts. Caution : Initial neutralization can be exothermic and may cause bubbling.
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-aminoisophthalamide.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling
Causality : With the key amine intermediate in hand, diversification is achieved via amide bond formation. Direct condensation of a carboxylic acid and an amine is inefficient.[4] Therefore, activating the carboxylic acid is essential. We utilize a carbodiimide-mediated coupling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). EDC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt acts as an additive to improve efficiency and suppress side reactions.[9]
Materials :
-
5-Aminoisophthalamide (from Protocol 1)
-
Desired carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Lithium chloride (LiCl) solution (e.g., 5%)
Procedure :
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 5-aminoisophthalamide (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, 5% LiCl solution (to remove residual DMF), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the final compound.
Protocol 3: Structural Characterization
Causality : Synthesis must be validated by structural confirmation. A combination of spectroscopic methods is required to unambiguously determine the chemical structure and purity of the newly synthesized compounds.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule, ensuring the amide bond has formed and all expected protons and carbons are present in the correct chemical environments.[11][12]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the expected molecular formula.[10][11]
-
Infrared (IR) Spectroscopy : Used to identify key functional groups. The disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic amide C=O stretch confirm the success of the coupling reaction.[11][13]
Biological Evaluation Protocols
After synthesis and characterization, the compounds must be assessed for biological activity. The primary goal is to identify potent compounds with minimal toxicity to human cells, indicated by a high Selectivity Index (SI).
Figure 2: Workflow for the biological evaluation of synthesized compounds.
Protocol 4: In Vitro Antiplasmodial Activity Assay
Causality : The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method for measuring parasite proliferation.[14][15] It quantifies the amount of parasitic DNA, which is directly proportional to parasite growth. This allows for the determination of the 50% inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Materials :
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate)
-
SYBR Green I lysis buffer
-
96-well black microplates
-
Test compounds and standard drugs (e.g., Chloroquine)
Procedure :
-
Prepare serial dilutions of the test compounds in complete medium.
-
In a 96-well plate, add the compound dilutions. Include wells for positive (parasites, no drug) and negative (uninfected erythrocytes) controls.
-
Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
After incubation, freeze the plates to lyse the erythrocytes.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[16]
Protocol 5: In Vitro Cytotoxicity Assay
Causality : A potent antimalarial is only useful if it is not toxic to the host. A cytotoxicity assay against a mammalian cell line (e.g., human foreskin fibroblast [HFF] or liver hepatocellular carcinoma [HepG2]) is essential. The XTT assay measures the metabolic activity of viable cells, which reduce the XTT tetrazolium salt to a colored formazan product.[17][18] This assay is simpler than the related MTT assay because its formazan product is water-soluble, eliminating a solubilization step.[19][20]
Materials :
-
Mammalian cell line (e.g., HFF, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT labeling reagent and electron coupling reagent
-
96-well clear microplates
-
Test compounds
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells. Include wells for untreated cell controls.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance of the formazan product on a microplate reader (typically at 450-500 nm with a reference wavelength of ~650 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the compound concentration.
Data Presentation and Interpretation
All synthesized and tested compounds should be cataloged with their corresponding biological data. The most critical parameter for advancing a compound is the Selectivity Index (SI) , calculated as SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells, a hallmark of a promising drug candidate.
| Compound ID | R-Group Structure | IC₅₀ (µM) vs. P. falciparum | CC₅₀ (µM) vs. HFF cells | Selectivity Index (SI) |
| XYZ-001 | Phenyl | Data | Data | Calculated |
| XYZ-002 | 4-Fluorophenyl | Data | Data | Calculated |
| XYZ-003 | 2-Thiophenyl | Data | Data | Calculated |
| ... | ... | ... | ... | ... |
Safety Precautions
-
Handling Nitroaromatic Compounds : Nitroaromatic compounds can be toxic and potentially explosive under certain conditions (e.g., heating under confinement).[21] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated chemical fume hood.[22][23][24][25]
-
Reagent Handling : Many reagents used in synthesis (e.g., EDC, HOBt, DIPEA, DMF) are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Parasite Culture : Work with P. falciparum must be conducted under appropriate biosafety level conditions (BSL-2) by trained personnel.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Bio-protocol. In vitro anti-Plasmodium activity assays.
- National Institutes of Health (NIH). (2019).
- Safety Data Sheet. (2019).
- MDPI. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
- PubMed. (2019).
- Cambridge University Press. (2013).
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Fisher Scientific. Amide Synthesis.
- Unacademy. Preparation of amines: Reduction of nitro compounds.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Institutes of Health (NIH). The assessment of antimalarial drug efficacy in-vivo.
- National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
- PubMed. (2001). Antiplasmodial activity of nitroaromatic and quinoidal compounds: redox potential vs.
- Preprints.org. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery.
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- ResearchGate. (2012). Update on in vitro cytotoxicity assays for drug development.
- Royal Society of Chemistry. (2015).
- ResearchGate. (2017).
- BenchChem. (2025). Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiplasmodial Assay Using Cassiachromone.
- Abcam. Introduction to XTT assays for cell-viability assessment.
- Carl ROTH.
- Measurlabs. XTT Assay for Medical Device Cytotoxicity Assessment.
- ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
- GOV.UK. Nitrobenzene - Incident management.
- MDPI. (2025).
- National Institutes of Health (NIH). (2022).
- SlideShare. Interpretation of organic compounds by IR, NMR and Mass Spectrometry.
- Centers for Disease Control and Prevention (CDC). (2011).
- IJIERT. STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY.
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- 2. Antiplasmodial activity of nitroaromatic and quinoidal compounds: redox potential vs. inhibition of erythrocyte glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
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Application Notes and Protocols for the Utilization of 5-Nitroisophthalamide in the Development of Anticancer Drugs
Introduction: Unlocking the Potential of a Versatile Scaffold
In the relentless pursuit of novel anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. 5-Nitroisophthalamide, a nitroaromatic compound, presents itself as a compelling starting point for the development of a new generation of anticancer agents. While historically utilized as a synthetic intermediate in the synthesis of diagnostic imaging agents, its inherent structural features—a nitro group capable of bioreduction in hypoxic tumor environments and two amide functionalities amenable to diverse chemical modifications—suggest a significant, yet largely untapped, potential in oncology.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound as a foundational scaffold for creating novel anticancer drug candidates. We will delve into a hypothesized mechanism of action, propose synthetic strategies for derivatization, and provide detailed protocols for the in vitro and in vivo evaluation of these novel compounds.
Hypothesized Mechanism of Action: Targeting the DNA Damage Response Pathway
The presence of the nitro group on the isophthalamide backbone is key to our proposed mechanism of action. Many solid tumors exhibit regions of hypoxia (low oxygen), a microenvironment that can be exploited for targeted drug activation. We hypothesize that this compound derivatives can act as hypoxia-activated prodrugs. Under hypoxic conditions, the nitro group can be reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino species. These reactive intermediates can induce DNA damage, leading to replication stress and ultimately cell death.[3]
Furthermore, the isophthalamide scaffold bears a structural resemblance to the nicotinamide moiety of NAD+, a critical cofactor for the enzyme Poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in the repair of single-strand DNA breaks.[4][5] By designing derivatives of this compound that mimic nicotinamide, it may be possible to develop potent PARP inhibitors. Inhibition of PARP in cancer cells with existing DNA repair defects, such as those with BRCA mutations, can lead to synthetic lethality and targeted cell killing.[6][7]
Sources
- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 2. US20020095053A1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 5. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving insights: how DNA repair pathways impact cancer evolution | Cancer Biology & Medicine [cancerbiomed.org]
- 7. DNA Repair Pathways and Human Cancer | Oncohema Key [oncohemakey.com]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Assessment of 5-Nitroisophthalamide
Abstract
This application note details a robust, validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 5-Nitroisophthalamide. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and accurate assessment of this compound and its process-related impurities. The methodology employs a reverse-phase C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The described protocol is grounded in established chromatographic principles and has been structured for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Method Rationale
This compound is a key intermediate in various synthetic pathways, including the preparation of pharmaceutical agents and contrast media.[4] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method is essential for its quality control.
High-performance liquid chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This application note leverages a reverse-phase HPLC (RP-HPLC) approach, which is ideally suited for separating moderately polar organic compounds like this compound from its potential impurities.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides effective retention for this compound and allows for separation based on differences in polarity among the analyte and its impurities.[8]
-
Mobile Phase: A mobile phase consisting of water and acetonitrile is used. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of formic acid to the aqueous phase serves to control the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Gradient Elution: A gradient elution program is employed to ensure that impurities with a wide range of polarities can be effectively eluted and resolved from the main analyte peak and from each other. This is crucial for a comprehensive purity assessment, as it allows for the detection of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run.
-
UV Detection: The nitroaromatic chromophore present in this compound provides strong ultraviolet (UV) absorbance, making UV detection a sensitive and appropriate choice for quantification.
Experimental Protocol
This protocol provides a self-validating system through the incorporation of rigorous system suitability testing, as mandated by pharmacopeial standards like USP General Chapter <621>.[5][9]
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound Reference Standard (RS), of known purity.
-
Acetonitrile (HPLC grade).
-
Formic acid (reagent grade, ~99%).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[9] Inject the Working Standard Solution in six replicate injections and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and method specificity. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring adequate separation power. |
| Precision (%RSD) | Relative Standard Deviation (RSD) of the peak area for six replicate injections should be ≤ 2.0%. | Demonstrates the precision and reproducibility of the analytical system. |
Analytical Workflow Visualization
The overall process, from preparation to final analysis, is depicted in the workflow diagram below. This visual guide ensures a logical and consistent execution of the protocol.
Caption: Workflow for this compound Purity Assessment.
Method Validation Strategy
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[1][2][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the analyte peak is free of interference and has a peak purity index greater than 0.999 (if using a PDA detector).
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of at least five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the sample concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy of the method is the closeness of the test results to the true value. It should be established across the specified range of the analytical procedure and is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. This is assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration.
-
Intermediate Precision: Expresses the variation within the same laboratory, considering different days, different analysts, and different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for the quantification of impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±5% in organic mobile phase composition, ±0.2 units in mobile phase pH). This provides an indication of its reliability during normal usage.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Formula:
% Purity = ( ( Area of Main Peak ) / ( Total Area of All Peaks ) ) × 100
Conclusion
The reverse-phase HPLC method described in this application note is a precise, accurate, and robust tool for the purity assessment of this compound. The use of a gradient elution on a C18 column ensures excellent resolution of the main component from potential process-related impurities. The protocol, including comprehensive system suitability criteria and a clear validation strategy based on ICH guidelines, provides a trustworthy framework for routine quality control and regulatory submissions in the pharmaceutical industry.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
- Title: US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)
-
Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. jordilabs.com [jordilabs.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: High-Purity 5-Nitroisophthalamide via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of crude 5-Nitroisophthalamide, a key intermediate in various synthetic pathways. We move beyond a simple recitation of steps to offer a detailed, field-proven protocol grounded in the principles of crystallization science. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this critical compound. We will explore the rationale behind solvent selection, a systematic protocol for recrystallization, and methods for troubleshooting common issues, ensuring a reproducible and efficient purification process.
Introduction: The Critical Role of Purity
This compound is a pivotal building block in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, safety, and efficacy of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. An effective recrystallization protocol is therefore a critical component of any synthetic route involving this compound.
Understanding the Analyte: this compound
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy.
-
Structure: this compound possesses a rigid aromatic core functionalized with a nitro group and two amide moieties. This combination of functional groups dictates its polarity and solubility characteristics.
-
Polarity: The presence of the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the amide groups render this compound a polar molecule. This polarity is a key determinant in selecting an appropriate recrystallization solvent.
-
Potential Impurities: Crude this compound is typically synthesized from 5-nitroisophthalic acid or its esters. Therefore, common impurities may include unreacted starting materials, side-reaction products, and residual solvents from the synthesis. A patent for a related compound, N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, suggests that the primary impurities are likely to be residual reactants from the amidation step.[1]
The Science of Solvent Selection: A Rational Approach
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should have high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.
Theoretical Considerations
The principle of "like dissolves like" is a useful starting point. Given the polar nature of this compound, polar solvents are expected to be good candidates. Nitroaromatic compounds are generally polar due to the electron-withdrawing nitro group.[1] Alcoholic solvents are often a good starting point for the recrystallization of nitroaryl compounds.
Practical Solvent Screening
A systematic screening of potential solvents is essential to identify the optimal system. The following protocol outlines a small-scale solvent screening experiment.
Protocol 1: Solvent Screening for this compound Recrystallization
-
Preparation: Place approximately 50 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add 1 mL of a different candidate solvent (see Table 1 for suggestions).
-
Observation (Room Temperature): Agitate the tubes and observe the solubility. A suitable solvent will not dissolve the compound at room temperature.
-
Heating: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath.
-
Observation (Elevated Temperature): A good solvent will completely dissolve the compound at or near its boiling point. If the compound does not dissolve, the solvent is likely unsuitable.
-
Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
Observation (Cooling): The ideal solvent will yield a high recovery of crystalline solid upon cooling.
Table 1: Candidate Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | May be a poor solvent due to the aromatic ring, but worth testing as a co-solvent. |
| Ethanol | High | 78 | Often a good choice for polar aromatic compounds.[1] |
| Methanol | High | 65 | Similar to ethanol, but lower boiling point. |
| Isopropanol | Medium | 82 | A slightly less polar alcohol. |
| Acetone | Medium | 56 | A polar aprotic solvent. |
| Ethyl Acetate | Medium | 77 | An ester with moderate polarity. |
| Acetonitrile | High | 82 | A polar aprotic solvent. |
Optimized Recrystallization Protocol for this compound
Based on the principles of solvent selection and common practices for nitroaromatic compounds, the following protocol is recommended. Ethanol or a mixed solvent system of ethanol and water is often a good starting point.
Diagram 1: Workflow for the Recrystallization of this compound
Caption: Workflow for the purification of this compound.
Protocol 2: Recrystallization of Crude this compound
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent. The drying temperature should be well below the melting point of the compound.
-
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Oiling out | The compound is melting before it dissolves; the solubility of the compound is too high at the boiling point of the solvent. | Use a lower boiling point solvent. Use a larger volume of solvent. |
| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Ensure all equipment for hot filtration is pre-heated. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, avoiding inhalation and skin contact.
-
Be aware of the flammability of organic solvents and keep them away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of crude this compound by recrystallization. By understanding the principles of solvent selection and following a systematic approach, researchers can consistently achieve high purity of this important synthetic intermediate. The provided protocols and troubleshooting guide serve as a valuable resource for optimizing this critical purification step in a research and development setting.
References
- Felder, E., et al. (1977). U.S. Patent No. 4,001,323. Washington, DC: U.S.
Sources
Application Notes & Protocols for the Large-Scale Synthesis of 5-Nitroisophthalamide
Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of 5-Nitroisophthalamide (C₈H₇N₃O₄), a pivotal intermediate in the manufacturing of advanced pharmaceuticals and specialty chemicals. The narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, process optimization insights, and critical safety protocols essential for industrial applications. We will explore a robust, two-stage synthetic pathway, beginning with the nitration of isophthalic acid to produce 5-nitroisophthalic acid, followed by its conversion to the target diamide. Emphasis is placed on modern, intrinsically safer manufacturing techniques, such as continuous flow nitration, to mitigate the inherent risks associated with this chemistry.
Strategic Overview: A Two-Stage Approach to this compound
The industrial production of this compound is most effectively approached via a multi-step synthesis that prioritizes yield, purity, and operational safety. Isophthalic acid serves as the logical and cost-effective starting material. The overall strategy involves two primary transformations:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of isophthalic acid at the 5-position. This is a critical, high-energy reaction that dictates the safety paradigm of the entire process.
-
Amidation: Conversion of the two carboxylic acid groups of the resulting 5-nitroisophthalic acid into primary amide groups (-CONH₂). For industrial-scale operations, this is often best achieved via an intermediate, such as a diester, to ensure high conversion and purity.
This pathway is selected for its reliability and the extensive documentation available in patent and chemical literature, particularly concerning the synthesis of its precursor, 5-nitroisophthalic acid, which is a significant commodity intermediate.[1][2]
Figure 2: Mechanism of the nitration of isophthalic acid.
Protocol 1: Continuous Flow Nitration (Industrial Best Practice)
This protocol is adapted from modern industrial methods that leverage microreactor technology for enhanced safety and efficiency. [3][4] Step-by-Step Methodology:
-
Feed Preparation:
-
Feed A (Organic): Prepare a suspension or solution of isophthalic acid in concentrated sulfuric acid (e.g., 10-15 wt%). This feed is preheated to 50-60°C to ensure dissolution. [3] * Feed B (Nitrating Agent): Prepare a mixed acid solution by carefully adding fuming or concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature (e.g., <10°C) during mixing.
-
-
Reaction Execution:
-
Two high-pressure pumps are used to continuously feed Stream A and Stream B into a micro-mixer or T-junction, ensuring rapid and efficient mixing.
-
The combined stream immediately enters a temperature-controlled tubular or coil reactor. The reactor temperature is maintained precisely within the optimal range (e.g., 80-90°C). [3] * The residence time in the reactor is carefully controlled by adjusting the flow rates and reactor volume, typically lasting only a few minutes (e.g., 0.5-5 min). [3]3. Quenching & Isolation:
-
The hot reaction mixture exits the reactor and is immediately fed into a continuous quenching unit where it is mixed with a stream of chilled water.
-
The rapid cooling and dilution cause the 5-nitroisophthalic acid product to precipitate out of the solution.
-
The resulting slurry is continuously collected. The solid product is isolated by filtration, washed thoroughly with water to remove residual acids, and dried under vacuum.
-
| Parameter | Value | Rationale & Causality |
| Isophthalic Acid Conc. | 10-15 wt% in H₂SO₄ | Balances throughput with manageable viscosity and heat capacity. |
| Nitrating Agent | HNO₃ / H₂SO₄ mix | The sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) required for the reaction. |
| Reaction Temperature | 80-90°C | Provides sufficient activation energy for the reaction without promoting excessive side reactions or thermal decomposition. [3] |
| Residence Time | 0.5 - 5 minutes | Short residence time, enabled by efficient mixing and higher temperatures, is a key safety feature of flow chemistry, minimizing reactant accumulation. [3] |
| Quenching | Rapid addition to ice/water | Prevents further reaction and leverages the low solubility of the product in cold aqueous acid to ensure high precipitation yield. [3] |
| Expected Yield | 85 - 95% | High efficiency is typical for optimized continuous processes. |
| Expected Purity | >99% | Precise control minimizes the formation of dinitro and other impurities. [3] |
Critical Safety Mandates for Industrial Nitration
Nitration reactions are among the most hazardous in the chemical industry. [5]Adherence to stringent safety protocols is non-negotiable. [6][7]
| Hazard Category | Mitigation Strategy & Engineering Controls | Personal Protective Equipment (PPE) |
|---|---|---|
| Thermal Runaway | Use of continuous flow reactors to minimize reaction volume. Installation of emergency cooling systems, pressure relief valves, and automated shutdown systems. [8][7] | N/A (Engineering Control) |
| Corrosivity | All wetted parts (reactors, pumps, tubing) must be constructed from highly corrosion-resistant materials (e.g., Hastelloy, glass, silicon carbide). Perform regular equipment inspection and maintenance. [7] | Acid-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield are mandatory. [6] |
| Toxicity | All operations must be conducted in a well-ventilated area, preferably within a contained system or fume hood, to prevent exposure to nitric acid fumes and toxic nitrogen oxide (NOx) gases. [6][9] | Chemical-resistant lab coat or suit. Where necessary, use NIOSH-approved respirators with acid gas cartridges. [6][7] |
| Spills | Maintain readily accessible spill containment kits with appropriate neutralizing agents (e.g., sodium carbonate). Emergency eyewash and shower stations are essential. [6][9]| Full PPE as described above must be worn during cleanup. |
Stage 2: Synthesis of this compound
Direct amidation of the robust carboxylic acid groups of 5-nitroisophthalic acid requires harsh conditions. A more controllable and common industrial route involves first converting the diacid to its dimethyl ester, which is a more reactive electrophile for subsequent ammonolysis. [10][11]
Protocol 2.1: Esterification of 5-Nitroisophthalic Acid
-
Setup: Charge a suitable glass-lined or stainless steel reactor with 5-nitroisophthalic acid and an excess of methanol (which acts as both reagent and solvent).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for several hours until conversion is complete (monitored by HPLC or TLC).
-
Work-up: Cool the reaction mixture. The product, Dimethyl 5-nitroisophthalate, can be isolated by removing the excess methanol under reduced pressure and then precipitating the product by adding the concentrated mixture to water. The solid is filtered, washed, and dried.
Protocol 2.2: Large-Scale Ammonolysis of Dimethyl 5-Nitroisophthalate
-
Setup: Charge a high-pressure reactor with Dimethyl 5-nitroisophthalate and a suitable solvent, typically methanol.
-
Reagent Addition: Seal the reactor and charge it with anhydrous ammonia to a specified pressure. The reaction can be run with a large excess of ammonia to drive the reaction to completion.
-
Reaction: Heat the reactor to a temperature between 80-120°C. The elevated temperature and pressure are necessary to facilitate the nucleophilic acyl substitution. [11]Maintain the reaction for several hours until the starting diester is consumed.
-
Isolation and Purification:
-
Cool the reactor to ambient temperature and carefully vent the excess ammonia.
-
The product, this compound, often precipitates from the methanol solution upon cooling.
-
The solid product is collected by filtration.
-
The crude product is washed with a solvent like cold methanol or water to remove any unreacted starting material or mono-amide intermediate.
-
The final product is dried under vacuum to yield this compound as a solid.
-
| Parameter | Value | Rationale & Causality |
| Reactant Ratio | Large excess of Ammonia | Follows Le Châtelier's principle to drive the equilibrium towards the diamide product and maximize conversion. |
| Solvent | Methanol | Good solubility for the starting ester and allows for easy removal post-reaction. |
| Temperature | 80-120°C | Provides the necessary energy to overcome the activation barrier for the amidation of the ester. |
| Pressure | 5-15 bar (gauge) | Maintains ammonia in the liquid phase and increases its concentration in the solution, accelerating the reaction rate. |
| Expected Yield | >90% | Ammonolysis of esters is typically a high-yielding transformation. |
| Expected Purity | >98% | The primary impurities would be the mono-amide/mono-ester intermediate, which can be minimized with sufficient reaction time and excess ammonia. |
References
- Nitration reaction safety - YouTube. (2024). Provides a general overview of safety protocols for nitration reactions, including risk assessment, engineering controls, and personal protective equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLwaOS8uRavRncyUZH36RqJTS9vOsYQjgOXNMq1gWX3JV4qAJwBtn6IT1tkpi4cVNNj4HxnX5sGdmKt1-axoRGa0WdDFkt9b87kDuUvsJAlTJ5kkhBoDOsFR-G49KAlAlkUT7ZzVQ=]
- US20020095053A1 - Preparation of 5-amino-isophthalamides - Google Patents. Describes a process reacting di-lower-alkyl 5-nitroisophthalate with an amine, establishing the use of the diester as a key intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgCldajzpU5Jnm8lVL_62J4wHhTyTx9KUQWZXVYIUBc2FotziptyKDy9-8naGaWqhKNSM-g18fpAJKfKaGMrdPCAaV4eESmhBNC7EjSgOyA5QJMwzvCrAAa-4qDB9ouALQJadXos4sCGAs]
- Mitigating hazards during the nitration of fluorinated precursors - Benchchem. Although focused on fluorinated compounds, this source outlines key safety protocols applicable to nitration in general, such as risk assessment and engineering controls. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG2PY-tHj_qvHGzVPajpitSdyQM7h-uuJvu03kKMvJMqcIwi7cNhKtOpbjBWbjgqqjhEsvG4YlxbQU-AtnAGKu-NPWCSXzS4b7UeRWt40R-Els1jXWFzdnfhiHQWOaLeu8jmrLjm-NeC92CzQyIG9LpELzaqOW4cfkn2dTiJLdIIsMvxvlmDspRLnLTP9DL2Cbx5P6-y3ZAl1fdx2gwg==]
- EP1337505B1 - A process for the preparation of n,n'-substituted 5-amino-1,3-benzenedicarboxamides - Google Patents. Details the amidation reaction on 5-nitro-1,3-benzenedicarboxylic acid lower alkyl esters, noting typical reaction temperatures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB3AqQKfdvYdd1D38EI7jJU4iQe6HIjEkS3uz8YXLGNBxHvLwic6TynWnryVfGErADywLZ8PA6WiyVjDQD7lOtAKRyiNsClNZDgXxUUlQbjdl6qD2MoU5cF4ly-GLPxoTbuhWJk2AJZSReYA==]
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. This paper discusses the thermal hazards inherent in nitration reactions, such as high exothermicity and the risk of thermal runaway. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqDz2qJkYQIu8SrD4_n7DddsyYtiQcaZ8hTO2OBNAUA88YeKAjYLPWayJJAeXpgREkpFUtERlq-gRTiJ1-k2bZIcaLArXDcp-FSzpcD0t9TMWgnmJQoZ3ITcwYmAlIYIiii1E=]
- NITRIC ACID SAFETY - University of Washington. A safety bulletin outlining the hazards of nitric acid and safe handling practices, including storage and spill response. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgElo4j6oB9Ol8-k1NPXfxcEa9LgRK0ZtqOXq4t49G6A-WP5fQkINF7DYpvtuoi8AjgNu-sjBsQyufDwOGfHyOgMHbIyrcFYFoR7fCyGZrm98ghgTzvoWfN-92LsCe2OcOts9N3L0ZbQpQdU8jQM8yMM4n6iiuAGgnE8Msq3MV4r0X2Ie0UqCscIrSiLvhc0SpoPA=]
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- US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. Patent describing the synthesis of a 5-nitro-isophthalamide derivative, including details on product isolation and purity analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7wwaAE1pmdyaZKXbVg0aGf272gkZnmJJNCA0AaaxEMSHC-4bQfGrKmL7CTYjelIMTwfv8gZuKepG6lTP40xcEd06fLSno8HXq8ozrhDSJVLirPa7kfrx9PWcgP_c3jps7t_cALBInblCRiA==]
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- Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis - BenchChem. An article detailing the applications of 5-nitroisophthalic acid in pharmaceuticals and dyes, and describing its synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2D6bZhboiACUMW5VvGvzenBH9nyxM226w3ZSz2VJtP7EyRJUR7hIwyelryc994TbRE8Z-O1WPkTlGIRD_NfCJ_NTdGX1MX2XpKLbuZ8IubvDuegXMwW0ZymF8Yx6Vny17VkVbXDzMbaOxxGabkR5kc6zhHZSNUK747GSJ1eG4KF6YqlY202uU3pOEzas2HFS44cRMrMQSp3o5ISnHS-US7GHVUUFndw==]
- 5-Nitroisophthalic acid synthesis - ChemicalBook. Provides a summary of a continuous synthesis method for 5-nitroisophthalic acid, including process parameters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcxh0hTq9uH84B4D8flxE5gZHJsmw9525FUywzHCHBmfDhX1AodtutRL8uFw09ozgAxHOoxcGVapEXeb_7-gYKHOOTABX8BHmefDVXrrhUeZK3Y5elhM6TsWMINgwQ9OVauFzYkgnCSEmSQjtMFwYSj_ntAq9Um1wA-ICweA==]
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Sources
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Troubleshooting & Optimization
troubleshooting low yield in 5-Nitroisophthalamide synthesis
Welcome to the technical support center for the synthesis of 5-Nitroisophthalamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during synthesis.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide provides a structured approach to identifying and resolving the root causes of low yields in the synthesis of this compound. The primary focus is on the common synthetic route involving the reaction of a 5-nitroisophthalic acid derivative with an amine.
Q1: My overall yield of this compound is significantly lower than expected. Where should I start my investigation?
Low yields can arise from a multitude of factors, from the quality of your starting materials to the final work-up procedures. A systematic approach is crucial for pinpointing the issue.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for troubleshooting low yield.
Start by sequentially evaluating these three key areas:
-
Purity of Starting Materials: The quality of your reactants is fundamental. Impurities can introduce side reactions that consume reactants and complicate purification[1][2].
-
Reaction Conditions: Suboptimal conditions are a frequent cause of low yields. Key parameters to scrutinize are temperature, reaction time, and the molar ratio of reactants[2][3].
-
Work-up and Purification: Significant product loss can occur during the isolation and purification stages[2].
Q2: I suspect an issue with my starting materials. What should I look for?
The two primary reactants are a derivative of 5-nitroisophthalic acid (e.g., dimethyl 5-nitroisophthalate or 5-nitroisophthaloyl chloride) and an amine.
-
5-Nitroisophthaloyl Chloride: This is a highly reactive acyl chloride. Its primary point of failure is its sensitivity to moisture. Hydrolysis of one or both acyl chloride groups will form the corresponding carboxylic acid, which is much less reactive under typical amidation conditions[4].
-
Troubleshooting:
-
Ensure the 5-nitroisophthaloyl chloride is handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon)[2].
-
Use freshly opened or properly stored reagent.
-
Consider titrating a sample to determine the concentration of active acyl chloride if the reagent's quality is in doubt.
-
-
-
Amine: The purity of the amine is also critical. Contaminants can compete in the reaction. For solid amines, ensure they are dry.
Q3: My reaction doesn't seem to be going to completion. How can I optimize the reaction conditions?
Incomplete conversion of the limiting reagent is a common reason for low yields. Several factors can be adjusted.
-
Temperature Control: Reaction temperature is a critical parameter. For the synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide from the corresponding diester, a temperature range of 30-35°C has been shown to produce high purity product with low levels of acid amide impurities[5]. In other published procedures, temperatures as high as 108°C have been utilized[6].
-
Troubleshooting:
-
If your reaction is sluggish, consider a modest increase in temperature.
-
Conversely, if you are observing significant byproduct formation, a lower temperature may be beneficial.
-
Monitor the reaction temperature closely, as amidation reactions can be exothermic.
-
-
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion[2]. For the synthesis of isophthalamides, an excess of the amine is often used to ensure complete reaction of the more valuable isophthalate derivative[5].
-
Troubleshooting:
-
Review your calculations to ensure the correct molar ratios are being used.
-
For the reaction of a diester with an amine, a slight excess of the amine (e.g., 2.03 to 2.10 molar equivalents of amine per equivalent of diester) has been reported to be effective[5].
-
-
Table 1: Example of Reaction Condition Optimization
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Temperature | Too low (<25°C) or too high (>100°C) | 30-35°C | Balances reaction rate with minimizing side reactions and impurities[5]. |
| Amine:Diester Ratio | 1:1 | ~2.1:1 | A slight excess of the amine drives the reaction to completion[5]. |
| Reaction Monitoring | Fixed time point | Monitored by HPLC | Confirms reaction completion and prevents unnecessary heating[5]. |
Q4: I'm seeing multiple spots on my TLC plate besides my product. What are the likely side reactions?
The formation of byproducts is a direct cause of yield loss. Identifying these impurities can provide insight into how to modify the reaction to favor your desired product.
Common Side Reactions and Byproducts:
Caption: Common reaction pathways in this compound synthesis.
-
Incomplete Amidation (Mono-addition): If the reaction is stopped prematurely or there is insufficient amine, a significant amount of the mono-substituted product (an acid amide or amide ester) can be formed[5].
-
Hydrolysis of Starting Material: As mentioned, if 5-nitroisophthaloyl chloride is used, hydrolysis by adventitious water is a major competing reaction[4]. This leads to the formation of 5-nitroisophthalic acid, which will not react further under these conditions.
-
Over-nitration or Isomer Formation: If you are also synthesizing the 5-nitroisophthalic acid precursor, be aware that nitration reactions can sometimes lead to the formation of isomers or dinitro- and trinitro- derivatives, especially under harsh conditions[8].
Troubleshooting Side Reactions:
-
For Incomplete Amidation: Increase the reaction time, temperature, or the molar equivalent of the amine.
-
For Hydrolysis: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.
-
For Nitration Byproducts: Optimize the nitration step to improve the purity of your 5-nitroisophthalic acid starting material.
Q5: I seem to be losing a lot of product during the work-up and purification. How can I improve my recovery?
Product loss during isolation is a common and often overlooked cause of low yield[2].
-
Isolation: The product is often isolated by removing the reaction solvent via distillation, leaving an oil or solid[5]. This residue is then typically dissolved in a second solvent, such as deionized water[5].
-
Troubleshooting: Ensure complete transfer of the residue at each step. Small amounts of product can be left behind on glassware.
-
-
Purification:
-
Chromatography: Ion exchange chromatography can be used to remove unreacted primary amine[5]. Ensure you are using the correct resin and elution conditions. The resin should be washed sufficiently to ensure all the product has eluted[5].
-
Recrystallization: If recrystallization is used for purification, the choice of solvent is critical to avoid significant product loss in the mother liquor[1].
-
Troubleshooting: Perform small-scale solubility tests to find an optimal recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this compound synthesis? Yields can vary significantly based on the specific derivative being synthesized and the scale of the reaction. However, with optimized processes, yields can be quite high. For example, a related process for preparing 5-amino-isophthalamides reports yields in the range of 96.9-99.6% on a large scale[6]. While this is for the subsequent reduction step, it indicates that the initial amidation should also be high-yielding under optimized conditions.
Q2: How can I monitor the purity of my this compound product? High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of the final product and identifying impurities such as unreacted starting materials, acid amides, and amide esters[5].
Q3: Can I use 5-nitroisophthalic acid directly instead of its diester or diacyl chloride? Direct amidation of a carboxylic acid requires harsh conditions (high temperature and pressure) or the use of coupling agents. It is generally more efficient to first convert the carboxylic acid to a more reactive species like an acyl chloride or an ester.
Q4: My final product is discolored. What could be the cause? Discoloration can sometimes indicate the presence of impurities or degradation products. This can be caused by excessive heating during the reaction or work-up[1]. In some cases, colored byproducts like azo dimers can form in related syntheses, which may require a specific decolorizing step, such as treatment with sodium dithionite, though this is more relevant for subsequent reaction steps involving the amino derivative[9].
References
- Liebel-Flarsheim Company LLC. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. U.S. Patent No. US9006486B2.
- Bracco Imaging Spa. (2001). Preparation of 5-amino-isophthalamides. European Patent No. EP1131280B1.
- GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. European Patent No. EP2281807A1.
-
Moraski, G. C., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PubMed. [Link]
-
Colacino, E., et al. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. PubMed. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. ResearchGate. [Link]
-
de Souza, R. O. M. A., et al. (2005). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [Link]
-
Boethling, R. S., et al. (2004). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]
-
Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 6. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 7. jopcr.com [jopcr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
identifying and minimizing byproducts in 5-Nitroisophthalamide reactions
Welcome to the technical support center for the synthesis of 5-Nitroisophthalamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in this critical reaction. Our goal is to provide practical, evidence-based solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Troubleshooting Common Reaction Issues
This section addresses the most frequent challenges observed during the synthesis of this compound, typically prepared via the amidation of a 5-nitroisophthalic acid derivative.
Issue 1: Low or Inconsistent Product Yield
You've run the reaction, but the final isolated yield of this compound is significantly lower than expected.
Question: I am experiencing low yields. What are the primary chemical culprits and how can I address them?
Answer: Low yield is most often traced back to two primary competing reactions: incomplete amidation and hydrolysis of the starting material.
Probable Cause A: Incomplete Amidation The formation of this compound requires two successful amide bond formations. If the reaction stalls after the first coupling, you will generate mono-amide byproducts. A U.S. Patent for a related synthesis explicitly identifies impurities such as the "acid amide" (mono-amide, mono-acid) and "amide esters" (mono-amide, mono-ester) as common contaminants[1].
-
Solution 1: Optimize Amine Stoichiometry. While a 2:1 molar ratio of amine to the isophthalate derivative is theoretical, a slight excess of the amine (e.g., 2.1 to 2.2 equivalents) can be used to drive the reaction to completion[1][2]. However, a large excess can complicate purification.
-
Solution 2: Increase Temperature and/or Reaction Time. Amide couplings can be sluggish, especially with electron-deficient amines[3]. Monitor the reaction's progress via HPLC or TLC. If starting materials or mono-substituted intermediates persist, consider extending the reaction time or moderately increasing the temperature. Reaction temperatures are typically in the range of 65°C to 150°C, often at the reflux point of the chosen solvent[2].
-
Solution 3: Employ a Basic Catalyst. In syntheses starting from a diester, a basic catalyst like sodium methoxide or sodium ethoxide is often used to facilitate the reaction, allowing it to proceed efficiently even with a reduced molar excess of the primary amine[1][4].
Probable Cause B: Hydrolysis of Starting Material If you are using 5-nitroisophthaloyl chloride, it is extremely sensitive to moisture. Isophthaloyl chloride reacts rapidly with water to form an intermediate "half-acid" (one acid chloride, one carboxylic acid) and subsequently the fully hydrolyzed 5-nitroisophthalic acid[5][6]. This consumes your electrophile, directly reducing the potential yield.
-
Solution 1: Implement Strict Anhydrous Conditions. Use oven-dried glassware. All solvents must be rigorously dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina column). Reagents should be stored in a desiccator.
-
Solution 2: Use an Inert Atmosphere. Perform the reaction under a blanket of dry nitrogen or argon gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Solution 3: Control Reagent Addition. Add the moisture-sensitive acid chloride to the solution of the amine, rather than the other way around. This ensures the acid chloride immediately encounters its intended reaction partner, minimizing its contact time with any trace moisture in the solvent.
Below is a workflow to diagnose the cause of low yields.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Impurity Peaks Detected in Chromatography
Your HPLC or LC-MS analysis of the crude reaction mixture shows multiple peaks besides your desired product.
Question: My product is impure. How do I identify and eliminate the common byproducts?
Answer: Impurities often originate from the initial nitration step or from side-reactions during the amidation. The key is to identify the structure of the impurity to trace it back to its source.
Probable Cause A: Isomeric Impurities The electrophilic nitration of the isophthalic acid framework is a critical step that can generate undesired isomers[7][8]. While the 5-position is the target, small amounts of nitration at other positions can occur, leading to isomeric impurities that are often difficult to separate from the final product.
-
Solution 1: Purify the Intermediate. The most effective strategy is to rigorously purify the 5-nitroisophthalic acid (or its ester/chloride derivative) before the amidation step. Recrystallization is a highly effective method for removing isomers[9].
-
Solution 2: Optimize Nitration Conditions. Reaction conditions can influence isomer distribution. The use of specific catalysts, such as certain zeolites with dinitrogen pentoxide, has been shown to dramatically increase regioselectivity for the para-isomer in related aromatic nitrations, minimizing other byproducts[10]. While this may require significant development, it is a key consideration for process scale-up.
Probable Cause B: Incomplete Reaction Byproducts As discussed in the previous section, mono-amidated species are common byproducts[1].
-
Solution: Refer to the solutions for "Incomplete Amidation" in Issue 1. Driving the reaction to completion is the best way to minimize these impurities.
Probable Cause C: Over-alkylation or Other Side Reactions Depending on the amine used, side reactions can occur. For instance, if the amine has other nucleophilic sites, further reactions are possible.
-
Solution: This requires careful structural elucidation of the byproduct, likely via isolation and NMR analysis[11]. Once the structure is known, reaction conditions (e.g., temperature, choice of base) can be modified to disfavor the side reaction.
The following diagram illustrates the formation of the desired product and key byproducts.
Caption: Formation pathways for product and key byproducts.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound? A common and effective route involves the nitration of a suitable isophthalate precursor (e.g., dimethyl isophthalate) followed by amidation with the desired primary amine[2]. Starting with the diester and reacting it with the amine in the presence of a basic catalyst in an alcoholic solvent is a well-documented method that avoids handling the highly reactive and moisture-sensitive acid chloride[1][2][4].
Q2: Which analytical techniques are best for identifying and quantifying byproducts? A combination of techniques is ideal for comprehensive impurity profiling[12].
-
HPLC/UHPLC with UV Detection: This is the workhorse for quantifying the purity of your main product and detecting byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point[13].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identification. It provides the molecular weight of the impurity peaks seen in the HPLC chromatogram, which is the first step in deducing their structure[12][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for distinguishing between isomers, isolating the impurity and analyzing it by ¹H and ¹³C NMR is the gold standard[11].
Q3: My final product has a persistent yellow or brown color. What causes this and how can it be removed? Residual nitro-aromatic impurities are often highly colored and are a common cause. Rigorous purification of the final product by recrystallization or column chromatography is the first step. For related intermediates in the synthesis of X-ray contrast agents, discoloration has been attributed to trace impurities like azo dimers. In some cases, a decolorizing agent like sodium dithionite has been used effectively in the workup process, though this would need to be optimized for your specific synthesis[15].
Q4: What is the role of coupling agents like HATU or EDC in this synthesis? If you start from 5-nitroisophthalic acid instead of the acid chloride or ester, a coupling agent is required to activate the carboxylic acid groups for reaction with the amine[16]. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used in medicinal chemistry for this purpose[3][17]. This approach avoids handling acid chlorides but adds the cost of the coupling agent and requires careful optimization to avoid its own set of byproducts.
Section 3: Key Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for analyzing the crude reaction mixture. It should be optimized for your specific derivative.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| UV Detection | Diode Array Detector (DAD), 210-400 nm |
| MS Detector | Electrospray Ionization (ESI), Positive Ion Mode |
| Sample Prep. | Dilute a small aliquot of the crude reaction mixture in 50:50 Water:Acetonitrile. Filter through a 0.22 µm syringe filter. |
Rationale: This method provides good separation for a wide range of polar and non-polar compounds. The formic acid aids in ionization for MS detection, and ESI in positive mode is effective for protonating the amine functionalities in the product and byproducts[14].
Protocol 2: Lab-Scale Purification by Recrystallization
This general protocol is for purifying the final this compound product. The choice of solvent is critical and must be determined experimentally.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at cold temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent required to fully dissolve it. Use a magnetic stir bar and a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.
References
-
Heiger-Bernays, W. J., et al. (2005). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental science & technology, 39(22), 8795–8800. [Link][5][6]
-
ACS Publications. (2005). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. Environmental Science & Technology. [Link][5][6]
-
ResearchGate. (n.d.). Reaction optimization conditions for 5. [Table]. Retrieved from ResearchGate. [Link][18]
-
Parady, T. E., et al. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. U.S. Patent No. 9,006,486 B2. Washington, DC: U.S. Patent and Trademark Office. [1]
-
Mitsuya, T., et al. (1979). Process for producing phthaloyl dichlorides of high purity. U.S. Patent No. 4,165,337. Washington, DC: U.S. Patent and Trademark Office. [9]
-
Yushchenko, S. V., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12(1), 85-98. [Link]
-
ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. [Figure]. Retrieved from ResearchGate. [Link]
- GE Healthcare AS. (2014). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein journal of organic chemistry, 6, 96. [Link][3]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][16]
-
Deadman, B. J., et al. (2021). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development, 25(6), 1346–1359. [Link]
-
GalChimia. (2017). Reaction Optimization: Case Study 1. [Link]
- Parady, T. E., et al. (2002). Preparation of 5-amino-isophthalamides. U.S.
-
Bojan, A., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Pharmaceuticals, 16(5), 733. [Link][14]
-
BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities. [Link][13]
-
Parady, T. E., et al. (2002). Preparation of 5-amino-isophthalamides. U.S. Patent No. 6,441,235 B1. Washington, DC: U.S. Patent and Trademark Office. [2]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from ResearchGate. [Link]
-
GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. European Patent Application No. EP2281807A1. [15]
-
National Center for Biotechnology Information. (n.d.). Isophthaloyl chloride. PubChem Compound Database. [Link]
-
Parady, T. E., et al. (2001). Preparation of 5-amino-isophthalamides. European Patent No. EP1131280B1. [4]
-
Sravani, S., et al. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis, 6(2). [Link][12]
-
Global Substance Registration System (GSRS). (n.d.). N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. [Link]
-
Muathen, H. A. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(8), 593-598. [Link][19]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link][7]
-
Smith, K., et al. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418. Washington, DC: U.S. Patent and Trademark Office. [10]
-
The Organic Chemistry Tutor. (2017, November 13). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration [Video]. YouTube. [Link][8]
Sources
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing 5-Nitroisophthalamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Nitroisophthalamide and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for this crucial synthesis. This compound serves as a key intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast agents like iohexol and iopamidol.[1][2] Achieving high yield and purity is critical for the efficiency of subsequent synthetic steps.[3]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and process data.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and industrially relevant method is the amidation of a di-C₁-C₄-alkyl 5-nitroisophthalate (typically dimethyl 5-nitroisophthalate) with a primary amine.[4] For the synthesis of precursors to contrast media, an aminopolyol like 3-amino-1,2-propanediol is often used. The reaction is a nucleophilic acyl substitution where two equivalents of the amine displace the two alkoxy groups of the diester to form the diamide.
Q2: Why is a basic catalyst, such as sodium methoxide, often required?
A basic catalyst is used to facilitate the amidation process.[1][4] While the reaction can proceed without a catalyst, it is often slow. The base, such as sodium methoxide or sodium ethoxide, can deprotonate the amine, increasing its nucleophilicity and accelerating its attack on the electrophilic carbonyl carbons of the ester.[1] In alcoholic solvents like methanol, the catalyst helps establish a favorable equilibrium for the reaction to proceed efficiently.
Q3: Which solvents are recommended for this synthesis?
The choice of solvent is critical for managing solubility, reaction temperature, and reaction rate. Commonly used solvents include:
-
Methanol: Often used when the catalyst is sodium methoxide.[4]
-
2-Methoxyethanol: Allows for higher reaction temperatures (reflux at ~108°C), which can significantly reduce reaction times.[4]
-
Ethanol: Another suitable alcoholic solvent.[4]
The selection depends on the specific amine being used and the desired reaction kinetics.
Q4: How can I monitor the progress of the reaction?
Monitoring the reaction is crucial to determine the optimal endpoint and avoid the formation of byproducts from prolonged heating. The most common analytical techniques are:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting diester and the appearance of the product and any intermediates (like the mono-amide).[4][5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities, allowing for precise determination of reaction completion and purity profiles.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Product Yield
Low yield is one of the most frequent challenges. The root cause can often be traced back to several factors. The following logic tree can help diagnose the issue.
Caption: Troubleshooting logic for diagnosing low product yield.
-
In-Depth Solutions for Low Yield:
-
Incomplete Reaction: Verify that the reaction has reached completion via TLC or HPLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature.[4] Ensure the catalyst is active and used in the correct amount. A slight excess of the amine (e.g., 2.06 to 2.1 molar equivalents to 1 equivalent of diester) is often used to drive the reaction to completion.[1][4]
-
Side Reactions: The primary side reaction is the formation of the mono-amide intermediate or the acid amide impurity (e.g., 3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid) if water is present to hydrolyze the ester group.[1] Running the reaction under an inert atmosphere (e.g., nitrogen) can help, as can using anhydrous solvents.[4]
-
Product Loss During Workup: this compound is typically isolated by precipitation or crystallization from the reaction mixture, often by cooling or adding an anti-solvent.[5] Ensure the final pH and temperature are optimized for minimum product solubility before filtration. Wash the collected solid with a cold solvent to remove soluble impurities without dissolving a significant amount of the product.
-
Issue 2: High Levels of Impurities in the Final Product
The presence of impurities can complicate downstream processes. The most common impurities are unreacted starting materials and reaction intermediates.
| Impurity Name | Chemical Structure | Common Cause | Recommended Action |
| Dimethyl 5-nitroisophthalate | Starting Diester | Incomplete reaction; insufficient reaction time or temperature. | Increase reaction time/temperature; verify catalyst charge. Monitor with HPLC to ensure diester is not detectable.[1] |
| Mono-amide Intermediate | One ester group has reacted, one has not. | Insufficient amine stoichiometry or reaction time. | Use a slight excess of the primary amine (e.g., 2.06:1 amine:diester).[1] Ensure adequate reaction time. |
| Acid Amide Impurity | e.g., 3-(Alkylcarbamoyl)-5-nitrobenzoic acid | Hydrolysis of the ester group on the mono-amide or diester due to water contamination. | Use anhydrous solvents and run the reaction under a nitrogen blanket.[4] |
-
Purification Strategies:
-
Recrystallization: The most common method for purifying the final product. The crude product can be dissolved in a suitable hot solvent (like deionized water or an alcohol/water mixture) and allowed to cool slowly to form high-purity crystals.[1][5]
-
Ion Exchange Chromatography: For removing unreacted primary amine, an acidic cation exchange resin can be highly effective. The product elutes while the amine is retained on the resin.[1]
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
A slow or stalled reaction can drastically impact throughput.
-
Potential Causes & Solutions:
-
Poor Mixing: In larger-scale reactions, inadequate agitation can lead to localized concentration gradients and temperature differences, slowing the overall reaction rate. Ensure the stirring is vigorous enough to maintain a homogeneous suspension/solution.
-
Low Temperature: While higher temperatures can increase side reactions, too low a temperature will result in very slow kinetics. There is an optimal range. For example, one process shows high purity is achievable at 30-35°C, while another uses reflux at 108°C for faster conversion.[1][4] The choice depends on balancing speed with purity requirements.
-
Catalyst Deactivation: The basic catalyst can be neutralized by acidic impurities in the starting materials or solvent. Ensure high-purity reagents and anhydrous conditions.
-
Experimental Protocols & Data
Optimized Reaction Conditions
The optimal conditions can vary based on the specific amine used and the desired purity profile. Below is a summary of conditions reported in key literature.
| Parameter | Condition A | Condition B | Source |
| Starting Ester | Dimethyl 5-nitroisophthalate | Dimethyl 5-nitroisophthalate | [1][4] |
| Amine | 3-Amino-1,2-propanediol (APD) | 3-Amino-1,2-propanediol (APD) | [1][4] |
| Solvent | Methanol | 2-Methoxyethanol | [1][4] |
| Amine:Diester Ratio | 2.06 : 1 | 2.10 : 1 | [1][4] |
| Catalyst | Sodium Methoxide | Sodium Metal (forms alkoxide) | [1][4] |
| Temperature | 30 - 35 °C | 108 °C (Reflux) | [1][4] |
| Reaction Time | ~4 hours | ~3 hours | [1][4] |
| Reported Purity | >97% Diamide | High (Trace mono-amide) | [1][4] |
General Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
Caption: General workflow for this compound synthesis.
Protocol: Synthesis of N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
This protocol is adapted from established procedures and is intended as a starting point for optimization.[4]
-
Reactor Preparation: Charge a suitable reaction vessel with 2-methoxyethanol (approx. 8 L per mole of diester) and blanket the system with nitrogen.
-
Catalyst Addition: Add sodium metal (approx. 0.086 kg per mole of diester) in small pieces, allowing the temperature to rise but keeping it under control (e.g., below 55°C). Stir until all the sodium has dissolved to form sodium methoxyethoxide.
-
Reagent Addition: To the catalyst solution, add 3-amino-1,2-propanediol (2.1 molar equivalents). Then, add dimethyl 5-nitroisophthalate (1.0 molar equivalent).
-
Reaction: Heat the mixture to reflux (approx. 108°C) and maintain for 3 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the dimethyl 5-nitroisophthalate spot.
-
Isolation: Cool the resulting solution to approximately 50°C. At this stage, the product may begin to crystallize. The mixture can be further cooled or an anti-solvent can be added to maximize precipitation.
-
Purification: Collect the solid product by filtration. Wash the filter cake with a cold solvent (e.g., ethanol) to remove residual starting materials and solvent.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
References
- Liebel-Flarsheim Company LLC. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. U.S.
- GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
- Mallinckrodt, Inc. (2004). Preparation of 5-amino-isophthalamides.
-
National Center for Biotechnology Information. (n.d.). N1,N3-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide. PubChem Compound Summary for CID 11783255. [Link]
-
Patel, R., et al. (2013). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
Sources
- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 2. N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide | 76820-34-3 [chemicalbook.com]
- 3. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 4. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Purification of 5-Nitroisophthalamide Derivatives
Welcome to the technical support center for the purification of 5-nitroisophthalamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying these valuable synthetic intermediates. The unique combination of a nitroaromatic core and dual amide functionalities presents specific challenges that require careful consideration of methodology to achieve high purity. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common purification hurdles.
Introduction: The Purification Challenge
This compound derivatives are crucial building blocks, notably in the synthesis of non-ionic X-ray contrast agents.[1] However, their synthesis often yields a crude product containing a variety of impurities. These can include unreacted starting materials like 5-nitroisophthalate esters, excess primary amines, and structurally similar side-products such as acid amides and amide esters.[1] The primary challenge lies in effectively separating the desired diamide from these closely related compounds without compromising its chemical integrity. The presence of the electron-withdrawing nitro group and the hydrolytically sensitive amide bonds dictates a careful approach to purification.
Frequently Asked Questions (FAQs)
Q1: My crude this compound derivative appears as an insoluble oil or tar. How can I handle this?
A1: "Oiling out" during crystallization or precipitation is a common issue. It typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. Try re-dissolving the material in a larger volume of a stronger solvent (like DMF or DMSO), then precipitate the product by slowly adding a miscible anti-solvent (like water or an aliphatic hydrocarbon) with vigorous stirring. Seeding with a small crystal of pure product can also encourage crystallization over oiling.
Q2: What are the primary impurities I should expect from the synthesis of a this compound derivative?
A2: The most common impurities arise from incomplete reaction or side reactions. Expect to find unreacted starting diesters (e.g., dimethyl 5-nitroisophthalate), excess amine starting material, and partially reacted intermediates like the "acid amide" or "amide ester".[1] Identifying these by TLC or LC-MS is the first step in designing a purification strategy.
Q3: Can I use strong acids or bases to wash my organic extracts during workup?
A3: Extreme caution is advised. Amide bonds are susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[2][3][4] While a mild acid wash (e.g., dilute HCl) can remove residual amine starting material, and a mild base wash (e.g., saturated NaHCO₃) can remove acidic impurities, prolonged exposure or the use of strong reagents should be avoided to prevent degradation of your target compound.[5]
Q4: My purified product has a yellowish tint. Is this normal?
A4: Nitroaromatic compounds are often pale yellow. However, a significant yellow or brown coloration can indicate the presence of impurities, possibly from degradation or residual starting materials. If the melting point is sharp and other analytical data (NMR, LC-MS) show high purity, the pale color is likely intrinsic to the molecule. If not, further purification is necessary. Using activated charcoal during recrystallization can sometimes remove colored impurities, but be aware that it can also adsorb your product, reducing the yield.[6]
In-Depth Troubleshooting Guides
This section provides a structured approach to solving common issues encountered during the two primary purification techniques for these compounds: recrystallization and column chromatography.
Guide 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. Success hinges on the proper choice of solvent and technique.[7][8]
Problem 1: No Crystals Form Upon Cooling
| Probable Cause | Scientific Rationale & Solution |
| Too much solvent was used. | The solution is not supersaturated upon cooling. The concentration of the desired compound is below its solubility limit even at low temperatures. Solution: Boil off a portion of the solvent to increase the concentration and allow it to cool again.[9] |
| The compound is highly soluble in the chosen solvent, even at low temperatures. | An ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] If solubility is too high across the temperature range, crystal formation is inhibited. Solution: Select a different solvent or a two-solvent system. Find a solvent in which your compound is highly soluble (e.g., ethanol, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexanes), ensuring they are miscible. Dissolve the compound in a minimum of the hot "good" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[6] |
| Cooling was too rapid. | Rapid cooling can lead to the formation of a supersaturated solution or an amorphous precipitate instead of an ordered crystal lattice. Solution: Allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[10] Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate nucleation. |
Problem 2: Poor Recovery of Purified Product
| Probable Cause | Scientific Rationale & Solution |
| Significant solubility in cold solvent. | Even at low temperatures, some product will remain dissolved in the mother liquor, leading to yield loss. Solution: Ensure the solution is thoroughly cooled in an ice bath (0-5 °C) for at least 15-30 minutes before filtration to minimize solubility.[6] Minimize the amount of cold solvent used to wash the collected crystals during filtration. |
| Premature crystallization during hot filtration. | If attempting to remove insoluble impurities via hot filtration, the compound can crystallize in the funnel, leading to significant loss. Solution: Use a heated or jacketed funnel. Use a slight excess of hot solvent to ensure the compound remains dissolved. Place the collection flask on a hot plate to keep the solution warm and the funnel heated by the solvent vapors. |
Guide 2: Troubleshooting Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] For this compound derivatives, silica gel is the most common stationary phase.
Problem 1: Poor Separation of Spots on TLC Plate
| Probable Cause | Scientific Rationale & Solution |
| Inappropriate solvent system (eluent). | The polarity of the eluent is either too high (all spots run to the top, Rf ≈ 1) or too low (all spots remain at the baseline, Rf ≈ 0). Solution: The ideal Rf for the target compound is ~0.25-0.35 for good separation on a column. Systematically vary the eluent composition. For nitroaromatic amides, common eluents are mixtures of a nonpolar solvent (hexanes, heptane) and a more polar solvent (ethyl acetate, dichloromethane). Start with a low polarity mixture (e.g., 80:20 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent. |
| Compounds are structural isomers with similar polarities. | Isomers can be notoriously difficult to separate.[13] The standard silica gel may not provide enough selectivity. Solution: Consider alternative stationary phases. A Phenyl-Hexyl functionalized silica column can provide additional separation mechanisms through π-π interactions with the aromatic ring of your compound, which can help resolve isomers.[13] |
Problem 2: Product Elutes as a Broad Band or Tailing Peak
| Probable Cause | Scientific Rationale & Solution |
| Column was poorly packed. | Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase, causing band broadening. Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column as it settles to remove air bubbles and ensure a compact bed. Add a layer of sand on top to prevent disruption of the silica surface when adding eluent. |
| Sample was overloaded. | Using too much crude material for the column size saturates the stationary phase, exceeding its separation capacity. Solution: A general rule of thumb is to use a mass ratio of silica gel to crude sample of at least 30:1, and up to 100:1 for difficult separations. |
| Compound is slightly acidic or basic. | Strong interactions with the slightly acidic silica gel can cause tailing. For example, if an impurity is a carboxylic acid, it will streak badly. Solution: Add a small amount (~0.5-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds (like residual amines), add triethylamine. This neutralizes active sites on the silica and improves peak shape. |
Core Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product in various hot and cold solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid near the solvent's boiling point.[9]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven. Be mindful of the compound's thermal stability; avoid excessive heat.[14][15]
Protocol 2: Flash Column Chromatography Workflow
-
TLC Analysis: Develop an appropriate solvent system using TLC that gives a target Rf value of ~0.3 for your desired compound.
-
Column Packing: Select an appropriately sized column. Pack it with silica gel using the chosen eluent (as a slurry) to create a homogenous, bubble-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate using gentle positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine & Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Visualized Workflows
Purification Method Selection
This diagram outlines the decision-making process for choosing an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Failed Recrystallization
This workflow provides a logical sequence of steps to diagnose and solve a failed recrystallization attempt.
Caption: A workflow for troubleshooting failed recrystallization.
References
- US Patent US9006486B2, "Synthesis of N1,N3-bis(2,3-dihydroxypropyl)
-
"How do I purify the resulting compound after a nitro- to amine-group reduction?", Chemistry Stack Exchange, [Link]
-
"Nitration of Phenol and Purification by Column Chromatography", CDN, [Link]
-
"Optimizing the Separation of 20 Nitro-aromatics", Agilent, [Link]
-
Tsang, W. (1986). "Thermal Stability Characteristics of Nitroaromatic Compounds", Defense Technical Information Center, [Link]
-
Frouzesh, F., et al. (2023). "Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents", Scientific Reports, [Link]
-
"Synthesis and Purification of Nitrophenols", UKEssays, [Link]
-
"Amides Preparation and Reactions Summary", Chemistry Steps, [Link]
-
"The hydrolysis of amides", Chemguide, [Link]
-
"Isolation, Purification and Chromatography of Nitro Compounds and Explosives", Sciencemadness.org, [Link]
-
"The Hydrolysis of Amides", Chemistry LibreTexts, [Link]
-
"Types of Amide Hydrolysis", BYJU'S, [Link]
-
Tsang, W. (1986). "Thermal Stability Characteristics of Nitroaromatic Compounds", Defense Technical Information Center, [Link]
-
Hunt, I. "Ch20: Amide hydrolysis", University of Calgary, [Link]
-
Gramatica, P., et al. (2012). "Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms", Molecular Informatics, [Link]
-
Canzoneri, M., et al. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry", Organic Process Research & Development, [Link]
-
"Lab Procedure: Recrystallization", LabXchange, [Link]
-
"Recrystallization Guide: Process, Procedure, Solvents", Mettler Toledo, [Link]
-
"Organic Chemistry Lab: Recrystallization", YouTube, [Link]
-
"Recrystallization - Organic Chemistry Lab Technique", YouTube, [Link]
-
"Recrystallization | MIT Digital Lab Techniques Manual", YouTube, [Link]
Sources
- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
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- 3. chemguide.co.uk [chemguide.co.uk]
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- 13. agilent.com [agilent.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 5-Nitroisophthalamide
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitroisophthalamide. The nitration of the isophthalamide precursor is a significantly exothermic process that demands meticulous control to ensure safety, product quality, and yield. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with managing the reaction exotherm.
Introduction: The Criticality of Thermal Management
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, typically involves the nitration of an isophthalamide derivative. Nitration reactions are notoriously exothermic, and failure to control the heat generated can lead to a thermal runaway.[1][2] A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, causing a rapid increase in temperature and pressure, which can result in reactor failure and compromised safety.[1][3] This guide provides a systematic approach to understanding and mitigating these risks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction temperature is rising too quickly, even with external cooling. What are the immediate steps I should take?
A1: An uncontrolled temperature spike is a critical situation. Your immediate priorities are to stop the exotherm and ensure the reaction is under control.
Immediate Actions:
-
Halt Reagent Addition: Immediately stop the addition of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). This is the primary source of the exothermic reaction.
-
Enhance Cooling: Maximize the cooling to the reactor. This can include increasing the flow rate of the cooling fluid or decreasing its temperature.
-
Increase Agitation: Ensure the reactor's stirrer is functioning optimally.[4] Good mixing is crucial to dissipate localized hotspots and ensure uniform temperature distribution.[4]
-
Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction. This typically involves transferring the reaction mixture to a separate vessel containing a large amount of crushed ice or a pre-chilled quenching agent.[5]
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: The most common cause is adding the nitrating agent too quickly.[1] The rate of addition should be slow enough for the cooling system to effectively remove the generated heat.
-
Inadequate Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction.[4] It's essential to calculate the expected heat evolution and ensure your cooling system can handle it.
-
Poor Mixing: Localized "hot spots" can form if mixing is inefficient, leading to a rapid, localized increase in reaction rate and temperature.[4]
Q2: I'm observing a significant delay before the exotherm begins, followed by a very sharp temperature increase. What is causing this induction period?
A2: This "induction period" followed by a rapid exotherm is a classic sign of an accumulation of unreacted reagents, which is a particularly hazardous situation.
Causality:
The nitration reaction has an activation energy that must be overcome. If the initial reaction temperature is too low, the nitrating agent will accumulate in the reactor without reacting. Once the temperature eventually rises to the point where the reaction initiates, the large excess of reagents will react very rapidly, leading to a violent and potentially uncontrollable exotherm.
Troubleshooting and Prevention:
-
Initial Reaction Temperature: Ensure the starting temperature of your isophthalamide solution is appropriate before beginning the addition of the nitrating agent. A slightly elevated starting temperature can sometimes be necessary to initiate the reaction smoothly.
-
Monitor for Reaction Initiation: Use in-situ monitoring techniques (e.g., Raman or IR spectroscopy) if available to confirm that the reaction is proceeding as the nitrating agent is added.
-
Calorimetric Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of your reaction, including the onset temperature of the exotherm.[3]
Q3: What are the best practices for preparing and adding the nitrating agent to minimize exothermic risk?
A3: The preparation and addition of the nitrating agent are critical control points.
Best Practices:
-
Pre-cool the Nitrating Mixture: The mixture of nitric acid and sulfuric acid should be prepared separately and cooled to a low temperature (typically 0-5 °C) before addition.[5]
-
Slow, Controlled Addition: The cold nitrating acid should be added dropwise or via a syringe pump to the stirred isophthalamide solution.[5] The addition rate should be carefully controlled to maintain the desired internal reaction temperature.
-
Sub-surface Addition: If possible, add the nitrating agent below the surface of the reaction mixture to ensure immediate mixing and prevent localized high concentrations at the surface.
-
Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not just the temperature of the cooling bath. The internal temperature is the true indicator of the reaction's progress.[4]
Q4: Can the choice of solvent impact the management of the reaction exotherm?
A4: Absolutely. The solvent plays a crucial role in heat dissipation and overall reaction safety.
Solvent Considerations:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.
-
Boiling Point: A solvent with a relatively low boiling point can offer a degree of passive safety through reflux cooling, where the vaporization of the solvent removes a significant amount of heat. However, this also requires a well-designed condenser system to manage the solvent vapors.
-
Thermal Conductivity: Solvents with higher thermal conductivity can help to dissipate heat more effectively from the reaction mixture to the reactor walls and cooling jacket.
-
Reactivity: The solvent must be inert under the strong acidic and oxidizing conditions of the nitration reaction.
Experimental Protocols
Protocol 1: Controlled Synthesis of this compound
This protocol is a general guideline. Specific quantities and conditions may need to be optimized based on your starting materials and equipment.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Preparation of Isophthalamide Solution:
-
Charge the reactor with the isophthalamide precursor and the chosen solvent (e.g., concentrated sulfuric acid).
-
Begin stirring and cool the solution to the desired starting temperature (e.g., 0-5 °C).
-
-
Preparation of Nitrating Agent:
-
In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Maintain a low temperature throughout the addition.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture to the stirred isophthalamide solution via the dropping funnel.
-
Carefully monitor the internal temperature and adjust the addition rate to maintain the target temperature range.
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time to ensure complete conversion.
-
Once the reaction is complete, quench the reaction by slowly and carefully transferring the reaction mixture to a vessel containing crushed ice with vigorous stirring.[5]
-
-
Work-up:
-
The precipitated product can then be isolated by filtration, washed with cold water until the washings are neutral, and dried.
-
Protocol 2: Emergency Quenching Procedure
This procedure should be in place before starting any exothermic reaction.
-
Prepare a Quench Pot:
-
Have a separate, appropriately sized container with a large amount of crushed ice or a pre-determined quenching solution ready.
-
The quench pot should be in a location where the reaction can be safely transferred.
-
-
Initiate Quench:
-
If a thermal runaway is initiated and cannot be controlled by other means, immediately begin transferring the reactor contents to the quench pot.
-
Use a wide-bore transfer line to avoid blockages.
-
-
Ensure Dilution and Cooling:
-
The quench pot should be stirred vigorously to ensure rapid mixing and heat dissipation.
-
-
Post-Quench Handling:
-
Once the reaction is quenched and the temperature is stable, the resulting mixture can be handled appropriately for waste disposal or potential product recovery.
-
Data Presentation
Table 1: Key Parameters for Exotherm Control
| Parameter | Recommended Range/Value | Rationale |
| Internal Reaction Temperature | 0 - 10 °C | Lower temperatures slow the reaction rate, allowing for better heat removal. |
| Nitrating Agent Addition Time | 1 - 3 hours (scale-dependent) | Slow addition prevents the accumulation of unreacted reagents.[1] |
| Stirrer Speed | > 200 RPM (scale-dependent) | Ensures good mixing and prevents localized hot spots.[4] |
| Cooling Bath Temperature | -5 to 0 °C | Provides a sufficient temperature gradient for effective heat transfer. |
Visualizations
Diagram 1: Decision Workflow for Managing Temperature Deviations
Caption: Troubleshooting workflow for temperature excursions.
Diagram 2: Key Factors Influencing Exothermic Reaction Control
Caption: Interrelated factors in managing reaction exotherms.
References
- U.S. Patent 9,006,486 B2, "Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
- "Handling Reaction Exotherms – A Continuous Approach." Chemical Industry Journal.
- U.S. Patent 2,140,345 A, "Controlling temperature of nitration reactions.
- European Patent EP0879815B1, "Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters.
- "Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
- "Technical Support Center: Managing Exothermic Reactions During Nitr
- "Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
- "Working with Exothermic Reactions during Lab and Scale up." Amar Equipment.
- European Patent EP1131280B1, "Preparation of 5-amino-isophthalamides.
- "Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone." MDPI.
- "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry.
- "Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method." Semantic Scholar.
- U.S. Patent 6,441,235 B1, "Preparation of 5-amino-isophthalamides.
- "Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- "Organic CHEMISTRY." TSI Journals.
- "Runaway reaction hazards in processing organic nitrocompounds." IChemE.
- "5-Nitroisophthalic acid synthesis." ChemicalBook.
- "Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- "Reaction Control." Visual Encyclopedia of Chemical Engineering Equipment.
- "PREPARATION OF 5 NITRO SALICYLIC ACID." YouTube.
- "United States P
- "Model based control strategies for a chemical batch reactor with exothermic reactions." SciSpace.
- "The Control of Isomer Distributions in Nitr
- "Exothermic Reactions." Journal of New Developments in Chemistry.
- "The protection of reactors containing exothermic reactions: an HSE view." IChemE.
- "Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- "The Chlorination of Isophthaloyl and Terephthaloyl Chloride." PubMed.
Sources
Technical Support Center: Enhancing the Purity of 5-Nitroisophthalamide for Pharmaceutical Applications
Welcome to the dedicated technical support center for the purification of 5-Nitroisophthalamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on achieving the high purity required for pharmaceutical use. As an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including contrast media, the quality of this compound is paramount. This guide offers practical, experience-driven advice in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, based on common synthetic pathways, the following impurities are frequently observed:
-
Unreacted Starting Materials: Residual 5-nitroisophthalic acid or its ester derivatives may be present if the amidation reaction has not gone to completion.
-
Mono-amidation Products: Incomplete reaction can lead to the presence of 5-nitroisophthalamic acid or its corresponding ester, where only one of the two carboxylic acid groups has been converted to an amide.
-
Positional Isomers: During the nitration of isophthalamide, small quantities of other nitro-isomers, such as 2-nitroisophthalamide or 4-nitroisophthalamide, may be formed.[1]
-
Over-nitration Products: Although less common under controlled conditions, dinitro-isophthalamide species can be generated.
-
Hydrolysis Products: Subsequent work-up and purification steps can sometimes lead to the hydrolysis of the amide functional groups, reverting to the carboxylic acid.
Q2: What is the recommended starting point for developing an HPLC method to assess the purity of this compound?
A2: A robust High-Performance Liquid Chromatography (HPLC) method is crucial for accurate purity assessment. A good starting point for method development is a reversed-phase C18 column with a gradient elution.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic conditions to ensure the ionization state of acidic and basic functional groups is consistent, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analytes of interest. |
| Gradient | 20-80% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 310 nm | Aromatic nitro compounds typically have strong absorbance at these wavelengths. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
This method can be further optimized by adjusting the gradient profile, mobile phase pH, and organic modifier to achieve the best resolution between the main peak and any impurities.[2][3][4][5]
Q3: Can Thin-Layer Chromatography (TLC) be used for routine in-process monitoring of this compound purification?
A3: Yes, Thin-Layer Chromatography (TLC) is an excellent and cost-effective technique for rapid in-process monitoring. It can provide a quick assessment of the reaction progress and the effectiveness of purification steps.
A recommended starting TLC system is:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Dichloromethane:Methanol (95:5 v/v) or Ethyl Acetate:Hexane (1:1 v/v). The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the this compound spot.[6][7][8]
-
Visualization:
-
UV Light (254 nm): The aromatic rings will quench the fluorescence, appearing as dark spots.
-
Staining: If UV visualization is not sufficient, specific stains can be used. For example, after reduction of the nitro group with a reagent like stannous chloride, the resulting amine can be visualized with a ninhydrin or p-anisaldehyde stain.[8][9]
-
Troubleshooting Guides
Issue 1: Persistent Yellow/Brown Coloration in the Final Product
This is a common issue often attributed to the presence of colored impurities or degradation products.
Root Cause Analysis and Solutions:
-
Oxidized Impurities: Trace amounts of oxidized species can be highly colored.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[10]
-
Solution 2: Reducing Agent Wash. In some cases, a wash with a dilute solution of a reducing agent like sodium bisulfite or sodium dithionite during the work-up can help to decolorize the product.[11]
-
-
Residual Nitro-Isomers: Some positional isomers of this compound can have a more intense color.
-
Solution: High-Resolution Purification. If recrystallization is insufficient, column chromatography is recommended for separating closely related isomers.
-
Issue 2: Low Yield After Recrystallization
A significant loss of product during recrystallization can be due to several factors.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Using an Excessive Amount of Solvent: This will keep a significant portion of the product dissolved even at low temperatures.
-
Solution: Minimal Solvent Usage. Add the hot solvent portion-wise to the crude product until it just dissolves. If too much solvent is added, carefully evaporate some of it to reach the saturation point.[15]
-
-
Premature Crystallization During Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper.
-
Solution: Pre-heat the Filtration Apparatus. Use a pre-heated funnel and filter flask. It is also advisable to add a small excess of hot solvent before filtration to prevent premature crystallization.
-
Issue 3: Co-elution of Impurities with the Main Peak in HPLC
When impurities have similar polarities to this compound, achieving baseline separation in HPLC can be challenging.
Root Cause Analysis and Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the required selectivity to resolve the compounds.
-
Solution 1: Modify the Organic Modifier. Switch from acetonitrile to methanol or use a ternary mixture (e.g., water/acetonitrile/methanol). Different organic modifiers can alter the selectivity of the separation.
-
Solution 2: Adjust the Mobile Phase pH. Varying the pH of the aqueous mobile phase can change the ionization state of acidic or basic impurities, thereby altering their retention times and improving resolution.[2]
-
-
Inadequate Stationary Phase Chemistry: A standard C18 column may not be sufficient for separating closely related isomers.
-
Solution: Screen Different Column Chemistries. Consider using a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic and polar compounds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent should be optimized based on preliminary solubility tests. An ethanol/water mixture is often a good starting point.[10][12][13][14][15]
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add 0.5 mL of ethanol and heat to boiling. If it dissolves completely, ethanol is a potential single solvent. If not, add hot water dropwise until a clear solution is obtained. This indicates a suitable solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required for dissolution. Use a hot plate and a water bath for heating.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration (if necessary): Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any other insoluble impurities.
-
Crystallization: If using a solvent pair, add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating closely related impurities.[16][17]
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry packing method with the initial mobile phase.
-
Mobile Phase Selection: A good starting eluent system can be determined by TLC. A solvent system that gives an Rf value of ~0.3 for this compound on a silica gel TLC plate is often a good choice for the column. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% Dichloromethane to 95:5 Dichloromethane:Methanol) is generally effective.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If solubility is an issue, use a slightly more polar solvent and adsorb the sample onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for HPLC method optimization.
References
Sources
- 1. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 2. lcms.cz [lcms.cz]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 5. Separation of 1,3-Benzenedicarboxamide, 5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ncids.com [ncids.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. LabXchange [labxchange.org]
- 14. mt.com [mt.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
common impurities in 5-Nitroisophthalamide and their characterization
Welcome to the technical support center for 5-Nitroisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the common impurities and their characterization. As a pivotal intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of potential impurities, their origins, and detailed methodologies for their identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound synthesis?
The synthesis of this compound typically proceeds in two main steps: the nitration of isophthalamide and the subsequent amidation of the resulting 5-nitroisophthalic acid. Impurities can be introduced from starting materials or generated as by-products during these reactions.
Common Process-Related Impurities:
-
Unreacted Starting Materials:
-
Isophthalamide: Incomplete nitration can lead to the carryover of the initial starting material.
-
5-Nitroisophthalic Acid: Incomplete amidation will result in the presence of this key intermediate in the final product.
-
-
Nitration By-products: The nitration of the aromatic ring is a critical step where isomeric impurities can be formed.[1]
-
Isomeric Nitroisophthalic Acids: Although the nitro group is directed to the 5-position due to the meta-directing effect of the two amide groups, small amounts of other isomers can be formed. These include 2-nitroisophthalic acid and 4-nitroisophthalic acid.
-
Dinitroisophthalic Acids: Over-nitration can lead to the formation of dinitro derivatives, such as 4,6-dinitroisophthalic acid.
-
-
Amidation By-products:
-
5-Nitroisophthalamic Acid (Mono-amido impurity): This is a key intermediate where only one of the two carboxylic acid groups of 5-nitroisophthalic acid has been converted to an amide. Incomplete reaction is a common source of this impurity.
-
The formation of these impurities is highly dependent on the reaction conditions, such as temperature, reaction time, and the purity of the reagents used.[2]
Troubleshooting Guide: Impurity Characterization
Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Causality: The presence of an unknown peak indicates a potential impurity. The first step is to systematically identify its origin, which could be a process-related impurity, a degradation product, or a contaminant from the solvent or equipment.
Step-by-Step Troubleshooting:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability standard. This will confirm that the system is capable of detecting and resolving the main component and any potential impurities.
-
Spiking Study: If you have reference standards for the suspected impurities (e.g., isophthalamide, 5-nitroisophthalic acid, 5-nitroisophthalamic acid), perform a spiking study. Inject a mixture of your sample and a small amount of the reference standard. An increase in the peak area of the unknown peak corresponding to the added standard will confirm its identity.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity, which is a critical piece of information for its identification. The fragmentation pattern obtained from MS/MS analysis can provide structural information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.[4][5]
Problem 2: My this compound sample shows signs of degradation upon storage.
Causality: this compound, containing both nitro and amide functional groups, is susceptible to degradation under certain environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[6][7][8]
Forced Degradation Studies Workflow:
To investigate the stability of this compound, it should be subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10]
-
Acidic and Basic Hydrolysis: The amide linkages are susceptible to hydrolysis.
-
Procedure: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Likely Degradation Product: 5-Nitroisophthalic Acid due to the hydrolysis of both amide groups. Under milder conditions, the mono-amido impurity, 5-Nitroisophthalamic Acid , may also be formed.
-
-
Oxidative Degradation: The nitroaromatic system can be susceptible to oxidation.
-
Procedure: Treat a solution of this compound with an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Potential Degradation Products: Oxidative degradation of aromatic amides can be complex.[11] It may lead to the formation of hydroxylated derivatives on the aromatic ring or cleavage of the amide bond.
-
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation.[12]
-
Procedure: Expose a solution of this compound to a calibrated light source (UV and visible).
-
Potential Degradation Products: Photodegradation can lead to the reduction of the nitro group to a nitroso or amino group, or other complex rearrangements.[13]
-
-
Thermal Degradation: High temperatures can cause decomposition.
-
Procedure: Expose the solid material or a solution to elevated temperatures.
-
Potential Degradation Products: Thermal stress can lead to decarboxylation or other decomposition pathways.
-
Visualizing the Forced Degradation Workflow:
Sources
- 1. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. onyxipca.com [onyxipca.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
effect of catalyst on the reaction rate of 5-Nitroisophthalamide synthesis
Welcome to the technical support center for the synthesis of 5-Nitroisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this synthesis, with a particular focus on the effect of catalysts on the reaction rate.
Introduction to the Synthesis and the Role of Catalysis
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis typically involves the amidation of 5-nitroisophthalic acid. The direct amidation of carboxylic acids with amines is a thermodynamically challenging reaction due to the formation of a stable ammonium carboxylate salt.[1] Catalysts are therefore crucial to increase the reaction rate and allow the synthesis to proceed under milder conditions, improving yield and purity. Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy.
A variety of catalysts can be employed for amidation reactions, with Lewis acids being a prominent class.[2][3] These catalysts function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of this compound?
A catalyst accelerates the rate of the amidation reaction between 5-nitroisophthalic acid and the amine source (e.g., ammonia or an amine derivative). It does this by providing an alternative, lower-energy reaction pathway, thereby increasing the frequency of successful molecular collisions that lead to product formation.
Q2: What types of catalysts are suitable for the amidation of 5-nitroisophthalic acid?
Lewis acid catalysts are particularly effective for this transformation. Examples include metal oxides like Niobium(V) oxide (Nb2O5) and iron(III) oxide (Fe3O4), as well as boronic acid derivatives.[2][4][5] The choice of catalyst will depend on the specific reaction conditions, the amine used, and the desired purity of the final product.
Q3: How does the concentration of the catalyst affect the reaction rate?
Generally, increasing the catalyst concentration will increase the reaction rate up to a certain point. This is because a higher concentration of the catalyst provides more active sites for the reaction to occur. However, beyond an optimal concentration, the rate may plateau or even decrease due to factors such as catalyst aggregation or side reactions.
Q4: Can the reaction proceed without a catalyst?
Direct thermal condensation of carboxylic acids and amines is possible but typically requires high temperatures (often above 160°C).[1] For a substrate like 5-nitroisophthalic acid, such harsh conditions can lead to decomposition and the formation of impurities. Therefore, a catalytic approach is highly recommended for a more controlled and efficient synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Slow or Incomplete Reaction | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective enough for the specific substrates or reaction conditions. 2. Catalyst Deactivation: Water, a byproduct of the reaction, or basic amines can suppress the activity of some Lewis acid catalysts.[3] 3. Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier, even with a catalyst. 4. Poor Solubility of Reactants: 5-nitroisophthalic acid may have limited solubility in the reaction solvent, reducing its availability to react. | 1. Screen Different Catalysts: Experiment with a range of Lewis acid catalysts (e.g., Nb2O5, different boronic acids) to find one that is optimal for your system. 2. Use a Water-Tolerant Catalyst: Consider catalysts known for their stability in the presence of water, such as Nb2O5.[3][4] Alternatively, use a dehydrating agent (e.g., molecular sieves) to remove water as it is formed.[6] 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress and impurity profile. Be cautious of potential side reactions at higher temperatures. 4. Optimize Solvent System: Choose a solvent in which both 5-nitroisophthalic acid and the amine have good solubility at the reaction temperature. Aprotic polar solvents are often a good starting point. |
| Low Yield of this compound | 1. Formation of Side Products: Potential side products include the half-amide (acid amide) and amide ester impurities.[7] Intramolecular cyclization to form an anhydride is also possible. 2. Decomposition of Starting Material or Product: The nitro group can be sensitive to certain reaction conditions, potentially leading to degradation. | 1. Control Stoichiometry and Reaction Time: Carefully control the molar ratio of the amine to the dicarboxylic acid. Monitor the reaction progress (e.g., by TLC or HPLC) to stop it once the formation of the desired diamide is maximized and before significant side product formation occurs. 2. Mild Reaction Conditions: Employ a highly active catalyst that allows the reaction to proceed at a lower temperature, minimizing the risk of thermal decomposition. |
| Difficulty in Product Isolation and Purification | 1. Contamination with Catalyst Residues: Homogeneous catalysts can be difficult to separate from the product. 2. Presence of Unreacted Starting Materials and Byproducts: Incomplete conversion or side reactions will lead to a complex mixture. | 1. Use a Heterogeneous Catalyst: A solid catalyst like Nb2O5 can be easily removed by filtration, simplifying the workup procedure.[4][5] 2. Optimize Reaction for High Conversion: Refer to the troubleshooting steps for "Slow or Incomplete Reaction" and "Low Yield" to maximize the formation of the desired product. Utilize appropriate purification techniques such as recrystallization or column chromatography to isolate the this compound. |
Experimental Protocol: Nb2O5-Catalyzed Synthesis of this compound
This protocol is a representative method for the synthesis of this compound using a reusable heterogeneous Lewis acid catalyst.
Materials:
-
5-Nitroisophthalic acid
-
Ammonia solution (e.g., 7N in methanol)
-
Niobium(V) oxide (Nb2O5), high surface area
-
Toluene (anhydrous)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitroisophthalic acid (1 equivalent) and Nb2O5 (5-10 mol%).
-
Addition of Solvent and Amine: Add anhydrous toluene to the flask to create a suspension. Then, add the ammonia solution (2.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Filter the reaction mixture to recover the Nb2O5 catalyst. The catalyst can be washed with methanol, dried, and reused for subsequent reactions.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the final product.
Visualizing Reaction and Troubleshooting Workflows
Catalytic Amidation of 5-Nitroisophthalic Acid
Caption: Catalytic cycle for the synthesis of this compound.
Troubleshooting Workflow for Low Reaction Rate
Caption: Troubleshooting workflow for a slow reaction rate.
References
-
Boruah, M., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(34), 22046-22051. Available at: [Link]
- Ishihara, K., & Kuroki, Y. (2017). Production of 5-aminoisophthalic acid. JPH10306067A.
-
Shimizu, K., et al. (2014). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Catalysis Science & Technology, 4(8), 2686-2692. Available at: [Link]
- Muth, J. E., & Rattie, K. G. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. US9006486B2.
-
Sheppard, T. (n.d.). Catalytic Amidation Guide. University College London. Available at: [Link]
-
Barbera, G., et al. (2021). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Molecules, 26(16), 4786. Available at: [Link]
-
Hossain, K. M. Z. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. Hokkaido University. Available at: [Link]
-
Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 50-73. Available at: [Link]
-
Colacino, E., et al. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-26. Available at: [Link]
- Wang, Z. (2008). Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. CN101234993A.
-
Boruah, M., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24861-24873. Available at: [Link]
-
Daugulis, O., et al. (2015). Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis, 5(8), 4984-5001. Available at: [Link]
-
Witherow, S. (2020, March 30). Chapter 13.6 - Amide Hydrolysis. YouTube. Available at: [Link] (Note: A representative, non-active link is provided as the original may be subject to change).
-
Mahdavi, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Journal of the Iranian Chemical Society, 18(10), 2635-2661. Available at: [Link]
-
Brown, M. R., & Stultz, J. S. (1976). Substituted 5-nitro-1,3-dioxanes: correlation of chemical structure and antimicrobial activity. Antimicrobial Agents and Chemotherapy, 9(2), 263-267. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(17), 7418-7427. Available at: [Link]
-
Li, H., et al. (2016). Green catalytic synthesis of 5-methylfurfural by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts. Catalysis Science & Technology, 6(15), 5748-5752. Available at: [Link]
-
Ruppert, A. M., et al. (2024). Nickel - Titania Supported Catalysts for Direct Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 5-Methylfurfural. ChemRxiv. Available at: [Link]
-
Gawande, M. B., et al. (2018). Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients. Chemical Society Reviews, 47(15), 5663-5712. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 5-Nitroisophthalamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Nitroisophthalamide. As a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), including non-ionic X-ray contrast agents, achieving high yield and purity of this compound is critical.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Reaction Yield
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction time, temperature, or inefficient mixing.
-
Poor Solubility of Reactants: The starting materials, 5-nitroisophthalic acid or its ester derivative, may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions may include the formation of mono-amidation products or hydrolysis of the starting ester.[3]
-
Product Loss During Work-up: Significant amounts of the product may be lost during extraction, washing, or filtration steps if the solubility of this compound in the work-up solvents is too high.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance reaction kinetics. Monitor for the formation of impurities at higher temperatures.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Improve Solubility:
-
Solvent Selection: Choose a solvent in which the starting materials are reasonably soluble at the reaction temperature. Polar aprotic solvents like DMF or DMA, or polar protic solvents like alcohols, are often good starting points.[4]
-
Co-solvent System: Employ a co-solvent system to improve the solubility of the reactants. For example, a mixture of a high-boiling point aromatic solvent and a polar solvent might be effective.
-
-
Minimize Side Reactions:
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of the aminating agent can sometimes drive the reaction to completion but may also lead to the formation of other byproducts.
-
-
Enhance Product Recovery:
-
Work-up Solvent: Use a work-up solvent in which the product has minimal solubility to prevent losses during washing and filtration.
-
Extraction: If an extraction is necessary, ensure the pH of the aqueous phase is optimized to minimize the solubility of the product.
-
Problem 2: High Impurity Profile
Potential Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 5-nitroisophthalic acid or its ester in the final product.
-
Formation of Byproducts: As mentioned, side reactions can lead to impurities such as the mono-amide derivative.
-
Solvent-Related Impurities: Some solvents can participate in side reactions or be difficult to remove completely from the final product. For example, amide solvents like DMF can hydrolyze to form amines under certain conditions.[5]
-
Ineffective Purification: The chosen recrystallization solvent may not be optimal for removing specific impurities.
Solutions:
-
Drive the Reaction to Completion: Utilize the optimization strategies mentioned in the "Low Reaction Yield" section to ensure minimal unreacted starting materials remain.
-
Strategic Solvent Selection for Recrystallization:
-
Solubility Profile: An ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature and have very low solubility for the product at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures.
-
Solvent Screening: Perform a small-scale solvent screening to identify the best solvent or solvent pair for recrystallization. Common choices include ethanol, methanol, water, or mixtures thereof.[6][7]
-
-
Activated Charcoal Treatment: If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.
Problem 3: Difficulty in Product Isolation and Crystallization
Potential Causes:
-
"Oiling Out": The product may separate from the solution as a liquid ("oil") rather than a crystalline solid. This often occurs when the solution is cooled too quickly or when the product is impure.
-
Supersaturation: The solution may become supersaturated and fail to crystallize, even upon cooling.
-
Product is Too Soluble: The product may be too soluble in the chosen solvent, even at low temperatures, making precipitation difficult.
Solutions:
-
Promote Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals or "oiling out".
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: Add a few seed crystals of the pure product to the cooled solution to induce crystallization.
-
-
Modify the Solvent System:
-
Solvent Pair: If the product is too soluble in a single solvent, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be used. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound?
A1: Based on literature for related compounds, suitable solvents for the synthesis of this compound and its derivatives include a range of alcohols and amides. Commonly cited examples are methanol, ethanol, 1-propanol, 2-propanol, 2-methoxyethanol, formamide, and N-methylformamide.[4] The choice of solvent will depend on the specific starting materials (e.g., the acid or an ester) and the reaction conditions.
Q2: How does the polarity of the solvent affect the reaction?
A2: The polarity of the solvent plays a crucial role in the synthesis of this compound. Polar solvents are generally preferred as they can effectively solvate the polar starting materials and intermediates, facilitating the reaction. Polar aprotic solvents (e.g., DMF, DMA) can accelerate the reaction rate, while polar protic solvents (e.g., alcohols) can also serve as effective reaction media. The ideal polarity will depend on the specific reaction mechanism and the solubility of all components.
Q3: What are the key characteristics of a good recrystallization solvent for this compound?
A3: A good recrystallization solvent for this compound should exhibit the following characteristics:
-
It should not react with the compound.
-
It should have a high dissolving power for the compound at its boiling point and a low dissolving power at room temperature or below.
-
It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).
-
It should have a relatively low boiling point for easy removal from the purified crystals.
-
It should be non-toxic, inexpensive, and non-flammable if possible.
Q4: How can I effectively remove the mono-amidation byproduct?
A4: The mono-amidation byproduct is generally more polar than the desired di-amide product. This difference in polarity can be exploited for purification.
-
Recrystallization: A carefully chosen recrystallization solvent may selectively precipitate the di-amide, leaving the more soluble mono-amide in the mother liquor.
-
Chromatography: If recrystallization is ineffective, column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent system can be used to separate the two compounds.
Data Presentation
| Solvent Class | Examples | Boiling Point (°C) | Polarity | Key Considerations |
| Alcohols | Methanol, Ethanol, 2-Propanol, 2-Methoxyethanol | 65 - 125 | Polar Protic | Good general-purpose solvents for this reaction type. Higher boiling alcohols can allow for higher reaction temperatures.[4] |
| Amides | Formamide, N-Methylformamide, DMF, DMA | 153 - 210 | Polar Aprotic | High boiling points and good solvating power for polar molecules. May be difficult to remove and can decompose at high temperatures.[4] |
| Aromatic Hydrocarbons | Toluene, Xylene | 111 - 144 | Nonpolar | Can be used in co-solvent systems to improve the solubility of less polar starting materials. |
| Water | 100 | Polar Protic | A green and inexpensive solvent. The solubility of organic starting materials may be limited. Often used in work-up and for recrystallization of the final product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from dimethyl 5-nitroisophthalate. Note: This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 5-nitroisophthalate in a suitable solvent (e.g., methanol, ethanol).
-
Addition of Amine: Add a stoichiometric excess of the aminating agent (e.g., a solution of ammonia in the chosen solvent).
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature.
Protocol 2: Solvent Screening for Recrystallization
This protocol provides a systematic approach to identifying an optimal solvent for the purification of this compound by recrystallization.
-
Preparation: Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.
-
Observation: Observe which solvent yields a good crop of crystals. The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and from which the compound crystallizes readily upon cooling.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common synthesis problems.
Caption: Flowchart for the solvent screening protocol for recrystallization.
References
Sources
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- 4. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
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- 7. web.mnstate.edu [web.mnstate.edu]
strategies to reduce reaction time in 5-Nitroisophthalamide preparation
An in-depth guide to accelerating the synthesis of 5-Nitroisophthalamide, a critical intermediate in pharmaceutical and materials science.[1][2] This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction protocols.
Technical Support Center: this compound Synthesis
As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the fundamental principles governing the amidation of 5-nitroisophthalic acid. Understanding these principles is key to rationally designing experiments and overcoming kinetic barriers. The direct condensation of a carboxylic acid and an amine is often kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Strategies to accelerate this transformation focus on either activating the carboxylic acid or employing catalysis to lower the activation energy, coupled with effective management of reaction equilibria.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction is proceeding too slowly or stalling at low conversion. What are the primary factors to investigate?
A1: A slow or incomplete reaction is the most frequent issue and typically points to one of three areas: insufficient carboxylic acid activation, equilibrium limitations, or suboptimal temperature.
-
Insufficient Carboxylic Acid Activation: The carboxyl groups of 5-nitroisophthalic acid must be activated to become more electrophilic. Direct thermal condensation requires very high temperatures (often >160 °C) to overcome the initial acid-base reaction.[4] For milder and faster reactions, an activating agent or catalyst is essential. If using a catalytic system, ensure the catalyst is active and not poisoned.
-
Equilibrium Limitations (Water Accumulation): The amidation reaction produces one molecule of water for each amide bond formed.[5][6] In a closed system, this water can accumulate and either hydrolyze the product or inhibit catalyst activity, preventing the reaction from reaching completion.[3] Active water removal is crucial for achieving high conversion, especially on a multigram scale.[5]
-
Suboptimal Temperature: While heat can increase reaction rates, there is an optimal temperature range for each specific protocol. Too low a temperature will result in slow kinetics. Conversely, excessively high temperatures can promote side reactions and decomposition.[7] The ideal temperature is dependent on the chosen solvent, catalyst, and substrates.[8]
Q2: How can I effectively activate the carboxylic acid groups to speed up the reaction?
A2: There are two main strategies: stoichiometric activation and catalytic activation.
-
Stoichiometric Activation: This traditional approach involves converting the carboxylic acid into a highly reactive derivative before adding the amine.
-
Acyl Chlorides: Reacting 5-nitroisophthalic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride creates the highly reactive 5-nitroisophthaloyl chloride.[9] This readily reacts with amines at room temperature. However, this method requires an extra step and generates acidic waste (HCl).
-
Coupling Reagents: Reagents developed for peptide synthesis, such as carbodiimides (DCC, EDC) or phosphonium salts (PyBOP, HATU), are extremely effective.[9][10] They generate a highly activated ester intermediate in situ.[11] While efficient, these reagents are expensive and produce significant stoichiometric waste, making them less ideal for large-scale synthesis.[4][11]
-
-
Catalytic Activation (Recommended for Greener Synthesis): This is the preferred modern approach. A sub-stoichiometric amount of a catalyst is used to activate the carboxylic acid directly in the reaction mixture.
-
Boron-Based Catalysts: Boric acid and various boronic acids are excellent catalysts for direct amidation.[4][12] They are believed to react with the carboxylic acid to form a reactive mixed anhydride or acyloxyboron intermediate, which is then attacked by the amine.[11] This method is operationally simple, scalable, and environmentally benign.[11][12]
-
Lewis Acid Catalysts: Other metal-based Lewis acids, such as those derived from Niobium (e.g., Nb₂O₅), have demonstrated high activity and reusability in activating carboxylic acids for amidation.[13]
-
Q3: My protocol calls for water removal. How critical is this, and what is the most effective method?
A3: For high-yield, large-scale synthesis, active water removal is essential.[5] While small-scale reactions may sometimes proceed without it, removing the water byproduct is the most reliable way to drive the reaction equilibrium toward the amide product.
| Method | Description | Advantages | Disadvantages |
| Azeotropic Reflux | The reaction is run at the boiling point of a solvent that forms an azeotrope with water (e.g., toluene). A Dean-Stark apparatus is used to trap and separate the water as it is removed.[5] | Highly efficient, scalable, does not require stoichiometric reagents.[5][12] | Requires elevated temperatures (reflux), limited to specific solvents. |
| Dehydrating Agents | A stoichiometric or excess amount of a dehydrating agent, such as molecular sieves, is added directly to the reaction mixture.[3] | Allows for much milder reaction conditions, including room temperature.[5] | Impractical and costly for large-scale reactions, can complicate work-up.[3][12] |
| Soxhlet Extraction | Similar to azeotropic reflux, but the solvent vapor passes through a thimble containing a solid desiccant (like molecular sieves) to remove water before returning to the reaction flask.[5] | Efficient water removal. | Less common than Dean-Stark for this purpose. |
Frequently Asked Questions (FAQs)
Q: What are the best catalysts to use for the direct amidation of 5-nitroisophthalic acid? A: For a balance of efficiency, cost, and environmental impact, boric acid is an excellent starting point. It has been successfully used in large-scale industrial processes.[12] For more challenging or sensitive substrates where milder conditions are needed, specialized boronic acids may offer improved activity.[4][12]
Q: What is the optimal temperature range for this synthesis? A: The optimal temperature is highly dependent on the chosen method.
-
Uncatalyzed Thermal Condensation: Requires >160 °C.[4]
-
Catalytic Amidation with Water Removal: Typically performed at the reflux temperature of the azeotroping solvent (e.g., toluene, ~111 °C).[5]
-
Catalytic Amidation with Molecular Sieves: Can often be run at lower temperatures (e.g., 25-60 °C).[5]
-
Amidation from Diester Starting Material: Some patented processes using a diester and a base catalyst have been optimized at temperatures as low as 30-35 °C.[14] Empirical optimization for your specific system is recommended.[7]
Q: Can the choice of solvent significantly impact the reaction time? A: Yes. The solvent plays multiple roles. It must dissolve the reactants, be compatible with the reaction temperature, and, if using azeotropic removal, form an azeotrope with water.[5] Aprotic solvents are generally preferred. Toluene is a common choice for reactions utilizing a Dean-Stark apparatus. The solvent can influence reaction kinetics through its polarity and ability to solvate transition states.[15][16]
Experimental Protocols & Visualizations
Protocol: Boric Acid-Catalyzed Synthesis of this compound with Azeotropic Water Removal
This protocol provides a robust starting point for optimization.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add 5-nitroisophthalic acid (1.0 eq.), the desired amine (2.1-2.2 eq.), boric acid (5-10 mol%), and a suitable solvent (e.g., toluene, sufficient to suspend reactants).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected (theoretical amount is 2.0 eq.) and by analytical techniques such as TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.
Diagrams
Caption: Troubleshooting workflow for slow amidation reactions.
Caption: Simplified mechanism of boric acid-catalyzed amidation.
References
- Catalytic Amidation Guide. (n.d.). N. A. G. Chemical. Retrieved January 22, 2026.
- Charville, H., et al. (2023).
- Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 22, 2026.
- Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Gomez, M. V., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- Sheppard, T. D. (n.d.).
- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Università di Sassari.
- Patent JPH10306067A. (1998). Production of 5-aminoisophthalic acid.
- Gunanathan, C., et al. (2017). One-pot activation and amidation of carboxylic acids with acetylene.
- Patent US9006486B2. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
- Sipos, G., et al. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. American Chemical Society.
- Patent EP2289870B1. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
- Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. (2025). Autech Industry Co., Limited.
- Catalytic Amidation. (n.d.). The University of Nottingham. Retrieved January 22, 2026.
- Shimizu, K., et al. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
- 5-Aminoisophthalic acid synthesis. (n.d.). ChemicalBook. Retrieved January 22, 2026.
- Wang, H. (2008). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Semantic Scholar.
- 5-Nitroisophthalic acid synthesis. (n.d.). ChemicalBook. Retrieved January 22, 2026.
- Kumar, H., et al. (2011).
- CAS 618-88-2 5-Nitroisophthalic acid use and synthesis method. (2025). Knowledge.
- Patent EP0879815B1. (1998). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
- Patent US20020095053A1. (2002). Preparation of 5-amino-isophthalamides.
- Nagorski, R. W., et al. (2021). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.
- Patent EP1131280B1. (2001). Preparation of 5-amino-isophthalamides.
- Taylor, C. G., et al. (2020). Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Reaction Chemistry & Engineering.
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.).
- N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. (n.d.). gsrs. Retrieved January 22, 2026.
- Balt, S., et al. (1984). Solvent effects in square planar complexes: Kinetics of substitution at [1-(2-hydroxyphenyl)-3,5-diphenylformazanato]palladium(II) complexes.
- Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. (n.d.). Wiley Online Library.
- Selvakumar, C., et al. (2016).
- Troubleshooting low conversion rates in 1-nitropropan-2-ol synthesis. (2025). BenchChem.
- Singh, S., et al. (2023). Advanced Optimization of Bioprocess Parameters for Exopolysaccharides Synthesis in Extremophiles. MDPI.
- Kok, H. P., et al. (2002).
- Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamines. (2024). ChemRxiv.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Semantic Scholar.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Iptek ITS.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Nitro-Substituted Aromatic Amides: Insights for the Rational Design of 5-Nitroisophthalamide Derivatives
Introduction: The Therapeutic Potential of the Nitro-Aromatic Amide Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. The 5-nitroisophthalamide scaffold, characterized by a central benzene ring bearing a nitro group and two amide functionalities, represents a compelling, albeit underexplored, template for novel therapeutic agents. The nitro group, a potent electron-withdrawing moiety, is a well-established feature in a multitude of antimicrobial and anticancer drugs, often contributing to their mechanism of action through bioreduction to reactive nitroso and hydroxylamine intermediates.[1] These reactive species can covalently modify critical biomolecules such as DNA and proteins, leading to cellular damage and death in pathogenic organisms and cancer cells.[1] The isophthalamide backbone provides a rigid and defined three-dimensional structure, with the amide groups serving as excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets.
While direct experimental data on the biological activities of this compound derivatives are sparse in the current scientific literature, a comparative analysis of structurally related nitro-substituted aromatic amides can provide invaluable insights into their potential therapeutic applications and guide future research endeavors. This guide will objectively compare the performance of various nitro-aromatic amide derivatives, drawing upon supporting experimental data to elucidate structure-activity relationships (SAR) and provide a predictive framework for the design of novel this compound-based compounds.
Comparative Analysis of Biological Activities
The biological activities of nitro-aromatic amides have been predominantly explored in the realms of antimicrobial and anticancer research. The following sections will delve into the experimental findings for key structural analogs of this compound, highlighting the influence of structural modifications on their biological potency.
Antimicrobial Activity: A Battle Against Pathogens
The antimicrobial prowess of nitro-aromatic compounds is well-documented, with drugs like metronidazole (a 5-nitroimidazole) being mainstays in the clinic.[1] The proposed mechanism for many nitro-aromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, a process that is often more efficient in anaerobic or microaerophilic environments. This reduction generates cytotoxic radicals that disrupt cellular function.[2]
A study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3] The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented in Table 1.
Table 1: Antimicrobial Activity (MIC in µg/mL) of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide Derivatives [3]
| Compound | Staphylococcus aureus | Bacillus subtilis | Drug-Resistant B. subtilis | Klebsiella pneumoniae | Pseudomonas aeruginosa | Escherichia coli | Candida albicans |
| 1d | 7.8 | 3.9 | 1.95 | >500 | >500 | >500 | >500 |
| 1g | 15.6 | 7.8 | 3.9 | >500 | >500 | >500 | >500 |
| 1h | 31.2 | 15.6 | 7.8 | >500 | >500 | >500 | >500 |
| 2d | 125 | 62.5 | 31.2 | >500 | >500 | >500 | >500 |
| 2g | 250 | 125 | 62.5 | >500 | >500 | >500 | >500 |
Note: Compound structures are detailed in the original publication.[3] The data highlights the potent activity of certain derivatives, particularly against Gram-positive bacteria.
From this data, a clear structure-activity relationship emerges. Benzamide derivative 1d exhibited the most potent activity, with MIC values as low as 1.95 µg/mL against a drug-resistant strain of Bacillus subtilis.[3] This suggests that the specific substitution pattern on the benzamide ring is critical for potent antimicrobial action. The superior activity of the benzamide series (1a-1n ) compared to the phenylacetamide series (2a-2n ) indicates that the direct attachment of the aromatic ring to the amide carbonyl is beneficial for activity.
Anticancer Activity: Targeting Malignant Cells
The antiproliferative properties of nitro-aromatic amides have also been a subject of investigation. The underlying mechanism is often linked to the induction of apoptosis, or programmed cell death, in cancer cells. The bioreductive activation of the nitro group can lead to oxidative stress and DNA damage, triggering apoptotic pathways.
A series of novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones were synthesized and evaluated for their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in Table 2.
Table 2: Anticancer Activity (IC50 in µM) of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives against Breast Cancer Cell Lines (24h treatment) [4]
| Compound | MCF-7 | MDA-MB-231 |
| 2b | >40 | >40 |
| 12b | >40 | 15.24 |
| 14b | 0.85 | 6.61 |
Note: Compound structures are detailed in the original publication.[4] The data showcases the potent and selective activity of derivative 14b.
Compound 14b demonstrated remarkable potency against the MCF-7 cell line, with an IC50 value of 0.85 µM.[4] Further investigation revealed that this compound induced apoptosis in breast cancer cells.[4] This highlights the potential of the 5-nitrofuran moiety, a common feature in antimicrobial drugs, to be repurposed for anticancer applications when incorporated into a suitable scaffold. The allylidene linker and the thiazolidinone ring in these derivatives play a crucial role in their biological activity, likely by influencing their interaction with cellular targets.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the comparative analysis of these structurally related compounds, several key SAR insights can be drawn to guide the design of novel this compound derivatives:
-
The Nitro Group is Crucial: The presence of the nitro group is consistently associated with potent biological activity, likely due to its role in bioreductive activation.[2]
-
Amide Configuration Matters: The nature of the substituents on the amide nitrogens of the isophthalamide core will significantly impact activity. Exploring a diverse range of alkyl and aryl substituents is a logical starting point.
-
Substitution on the Aromatic Ring: While the this compound scaffold has a fixed substitution pattern on the central ring, further modifications to the N-aryl substituents could fine-tune the electronic and steric properties of the molecule, influencing its target interactions and pharmacokinetic profile.
The following diagram illustrates a generalized SAR model for nitro-aromatic amides, which can be extrapolated to the this compound scaffold.
Caption: Generalized Structure-Activity Relationship (SAR) model for this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are representative methodologies for the key experiments described in this guide.
Synthesis of N,N'-Disubstituted-5-Nitroisophthalamides (General Procedure)
This protocol outlines a general synthetic route for the preparation of this compound derivatives.
Caption: General synthetic workflow for N,N'-disubstituted-5-nitroisophthalamides.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of 5-nitroisophthalic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 5-nitroisophthaloyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath.
-
Amine Addition: Add a solution of the desired primary amine (2.2 equivalents) and a base (e.g., triethylamine or pyridine, 2.2 equivalents) dropwise to the cooled solution of the acid chloride.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford the desired N,N'-disubstituted-5-nitroisophthalamide derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Perspectives
While the direct exploration of this compound derivatives is in its infancy, the wealth of data on structurally related nitro-aromatic amides provides a strong foundation for their potential as a new class of therapeutic agents. The comparative analysis presented in this guide underscores the potent antimicrobial and anticancer activities that can be achieved with the nitro-aromatic amide scaffold. The key to unlocking the full potential of this compound derivatives lies in a systematic exploration of their structure-activity relationships. By rationally designing and synthesizing a library of derivatives with diverse N,N'-substituents and evaluating their biological activities using the standardized protocols outlined herein, researchers can pave the way for the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically effective drug is long and arduous, but the foundational knowledge gleaned from analogous compounds provides a clear and promising path forward for the development of this compound-based therapeutics.
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Akgül, Ö., Ateş, A., & Ermertcan, Ş. (2021). Antimicrobial Activity Evalution of Newly Synthesized N,N-Disubstituted Taurinamidobenzenesulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 323-330.[6]
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Guan, L. P., et al. (2010). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Journal of Medicinal Chemistry, 53(15), 5583-5594.[8]
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Unambiguous Structural Validation of the 5-Nitroisophthalamide Core: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 5-Nitroisophthalamide, a key intermediate in the synthesis of various pharmaceutical compounds, including iodinated X-ray contrast media.[1] While various spectroscopic methods provide valuable data, single-crystal X-ray crystallography remains the gold standard for providing definitive and high-resolution structural information.
This guide will delve into the causality behind experimental choices in X-ray crystallography, presenting it as a self-validating system for achieving structural integrity. We will use the crystallographic data of a closely related derivative, N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate[2], as a practical exemplar to illustrate the validation of the core this compound structure. Furthermore, we will objectively compare the insights gained from X-ray crystallography with those from other widely used analytical techniques.
The Primacy of X-ray Crystallography in Structural Elucidation
X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions in the crystalline state.[3][4] This technique is indispensable when absolute stereochemistry and the subtle nuances of molecular conformation and packing are critical, as is often the case in pharmaceutical development. The ability to visualize the electron density map of a molecule provides direct, unambiguous evidence of its atomic arrangement.[5]
A Case Study: The this compound Core Structure
While the crystal structure of the parent this compound is not publicly available, the structure of N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate provides an excellent proxy for validating the core structural features.[2] The key findings from this study demonstrate the power of X-ray crystallography:
-
Molecular Conformation: The study revealed that the carboxylic acid and nitro groups are nearly coplanar with the benzene ring, with a maximum deviation of only 0.0264(9) Å. In contrast, the amide moiety is twisted out of the plane of the benzene ring.[2] This type of precise conformational information is challenging to obtain with other techniques.
-
Intermolecular Interactions: The analysis detailed a network of classical O—H···O and N—H···O hydrogen bonds, along with weaker C—H···O interactions. These interactions link the organic molecules and water molecules of crystallization into a three-dimensional supramolecular architecture.[2] Understanding these interactions is crucial for predicting physical properties like solubility and melting point.
The workflow to achieve such a detailed structural validation is a multi-step process, each with its own set of critical considerations.
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A Comparative Guide to 5-Nitroisophthalamide and Other Nitroaromatic Compounds in Modern Synthesis
In the landscape of organic synthesis, nitroaromatic compounds serve as foundational pillars, offering a versatile entry point to a vast array of functional groups and molecular architectures.[1][2] Their utility stems from the profound electronic influence of the nitro group (—NO₂), which can act as a powerful electron-withdrawing group, a directing group for aromatic substitution, and a precursor to the invaluable amino group.[2][3]
This guide provides an in-depth comparison of 5-nitroisophthalamide, a highly specialized nitroaromatic, against its more common counterparts. We will move beyond a simple cataloging of reactions to explore the causal relationships between structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to illuminate the strategic advantages and specific contexts where this compound emerges as a superior synthetic intermediate, particularly in the pharmaceutical industry.
The Nitroaromatic Landscape: A Tale of Electronic Influence
Nitroaromatic compounds are organic molecules featuring at least one nitro group attached to an aromatic ring.[1] The nitro group's strong electron-withdrawing nature, a consequence of resonance and inductive effects, deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position.[4][5] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group.
Perhaps the most common and pivotal transformation of nitroaromatics is their reduction to primary amines (anilines).[6][7] This reaction is a cornerstone of industrial chemistry, providing access to dyes, polymers, agrochemicals, and, most critically for this discussion, active pharmaceutical ingredients (APIs).[1][8]
The choice of a specific nitroaromatic building block is therefore a strategic decision dictated by the target molecule's final architecture and the desired reactivity profile.
Introducing this compound: A Pre-Functionalized Platform
This compound is not merely a simple nitroarene. Its structure is distinguished by the presence of two amide functionalities (-CONH₂) symmetrically flanking the nitro group at the 1 and 3 positions of the benzene ring. This pre-functionalization is the key to its specialized utility.
The primary and most significant application of this compound and its N-substituted derivatives is as a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as Iopamidol, Iohexol, and Ioversol.[9][10][11] These complex molecules require a central tri-iodinated benzene ring scaffold, and this compound provides the perfect starting framework.
Caption: Synthetic pathway to Iopamidol starting from 5-Nitroisophthalic Acid.[11]
Comparative Analysis: this compound vs. Other Nitroaromatics
The unique value of this compound is best understood through direct comparison with simpler, more common nitroaromatics like nitrobenzene or dinitrobenzene across key synthetic transformations.
The conversion of the nitro group to an amine is fundamental. While a plethora of reagents can achieve this (e.g., H₂/Pd/C, Fe/HCl, SnCl₂), the choice of reductant is governed by functional group tolerance.[12]
-
Simple Nitroaromatics (e.g., Nitrobenzene): The reduction is straightforward. Catalytic hydrogenation is highly efficient but can be non-selective, reducing other functional groups like alkenes or removing benzyl protecting groups. Metal/acid combinations are robust and cost-effective.
-
This compound Derivatives: The presence of the amide groups and, in downstream intermediates, hydroxyl groups, demands milder and more selective reduction conditions. Catalytic hydrogenation is often the method of choice, as the amide functionality is typically stable under these conditions. The key is to avoid conditions that could lead to hydrolysis of the amides.
The strategic advantage here is one of synthetic efficiency. Starting with this compound (or its parent acid) allows for the installation of the amide side chains before the critical iodination and acylation steps. If one were to start with a simpler molecule like 5-nitroaniline, the subsequent amidation to form the isophthalamide structure would be significantly more challenging.
The electronic landscape of this compound is more complex than that of nitrobenzene.
-
Nitrobenzene: The nitro group is a strong deactivator and meta-director. Electrophilic aromatic substitution (e.g., nitration, halogenation) is sluggish and occurs at the 3-position.
-
This compound: Both the nitro group and the two amide groups are electron-withdrawing and meta-directing. All three substituents direct incoming electrophiles to the same positions: C2, C4, and C6. This powerful, concerted deactivation and directing effect makes electrophilic substitution at these positions highly controlled and predictable. This is precisely why the subsequent iodination step in contrast media synthesis proceeds with such high regioselectivity, yielding the desired 2,4,6-triiodo derivative.
Caption: Comparison of directing effects in electrophilic aromatic substitution.
A more recent development in the synthetic chemist's toolbox is the use of nitroarenes as electrophiles in cross-coupling reactions, directly replacing the nitro group.[13][14] This approach avoids the traditional reduction-diazotization-Sandmeyer sequence.
-
Simple Nitroaromatics: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings have been developed for various nitroarenes.[15][16] These reactions often require specialized, bulky phosphine ligands (like BrettPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the Ar-NO₂ bond.[15]
-
This compound: The application of denitrative coupling to a highly functionalized and electron-poor substrate like this compound is not well-documented and would likely be challenging. The strong deactivation of the ring could hinder the oxidative addition step. Furthermore, from a practical standpoint, the nitro group in this specific substrate is almost exclusively valued as a precursor to the amine, making its direct replacement synthetically less relevant for its primary applications.
This comparison highlights a critical principle: the "best" substrate is context-dependent. While denitrative coupling is a powerful innovation for constructing biaryls from simple nitroarenes, the classical role of the nitro group as an amine precursor remains indispensable for molecules like this compound.
Data-Driven Comparison
To provide a quantitative perspective, the following table compares typical reaction conditions for the reduction of a simple nitroarene versus a this compound derivative.
| Parameter | Nitrobenzene Reduction to Aniline | N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide Reduction |
| Objective | Synthesis of a basic building block (Aniline) | Key step in X-ray contrast agent synthesis |
| Typical Reagent | Fe / HCl or H₂, Pd/C | H₂, Pd/C or Raney Nickel |
| Solvent | Ethanol / Water or Acetic Acid | Water or lower alcohols (e.g., Methanol) |
| Temperature | Reflux (approx. 80-100 °C) | 50-80 °C |
| Pressure | Atmospheric (for Fe/HCl) or >1 atm (for H₂) | 50-150 psi (for H₂) |
| Key Challenge | Managing exothermicity on a large scale. | Ensuring complete conversion without side reactions (e.g., amide hydrolysis). |
| Reference | [12] | [9][17] |
This data underscores the tailored approach required for complex molecules. While the fundamental transformation is the same, the conditions for the this compound derivative are carefully controlled to preserve the delicate amide and hydroxyl functionalities.
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis relies on robust and reproducible protocols. Below are representative, detailed procedures.
This protocol is adapted from established industrial processes and demonstrates the direct amidation of a 5-nitroisophthalate diester.[10]
Objective: To synthesize the core diamide intermediate for contrast agent production.
Materials:
-
Dimethyl-5-nitroisophthalate (1.0 eq)
-
3-Amino-1,2-propanediol (Serinol) (2.1 eq)
-
Sodium methoxide (catalytic amount, e.g., 0.05 eq)
-
Methanol (solvent)
Procedure:
-
Vessel Preparation: A jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with methanol.
-
Reagent Addition: Dimethyl-5-nitroisophthalate and 3-amino-1,2-propanediol are added to the methanol with stirring.
-
Catalyst Introduction: A solution of sodium methoxide in methanol is added to the mixture. The catalyst is crucial for facilitating the transamidation reaction.
-
Reaction: The mixture is heated to reflux (approx. 65 °C) and maintained for 2-4 hours. The progress is monitored by HPLC to ensure the consumption of the starting diester.
-
Workup & Isolation:
-
Upon completion, the methanol is removed by distillation.
-
The resulting residue (oil or solid) is dissolved in deionized water at an elevated temperature (e.g., 60-70 °C).
-
The solution is cooled slowly to induce crystallization of the high-purity product.
-
The solid product is isolated by filtration, washed with cold water, and dried under vacuum.
-
Causality: Using a stoichiometric excess of the amine (serinol) drives the reaction to completion. The basic catalyst (sodium methoxide) deprotonates the amine, increasing its nucleophilicity. The crystallization from water is an effective purification step, removing unreacted amine and other water-soluble impurities.
Objective: To selectively reduce the nitro group to a primary amine, yielding the key precursor for iodination.
Materials:
-
N¹,N³-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide (1.0 eq)
-
5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2% w/w)
-
Deionized Water (solvent)
Procedure:
-
Vessel Preparation: A pressure-rated hydrogenation vessel (Parr shaker or autoclave) is charged with the nitro-diamide and deionized water.
-
Catalyst Addition: The Pd/C catalyst is added as a slurry in water. This is done carefully to avoid ignition of the dry catalyst in air.
-
Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen. The vessel is then pressurized with hydrogen (e.g., 100 psi) and heated to 60-70 °C. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. HPLC analysis of a sample confirms the complete disappearance of the starting material.
-
Workup:
-
The reactor is cooled, and the hydrogen pressure is safely vented and replaced with nitrogen.
-
The reaction mixture is filtered through a bed of celite to remove the palladium catalyst. This step must be performed while the catalyst is wet to prevent fires.
-
The resulting clear aqueous solution of 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-isophthalamide is typically used directly in the next step (iodination) without isolation.[9]
-
Causality: Palladium on carbon is a highly effective catalyst for nitro group reduction. Water is an excellent solvent for this polar substrate and is safe for hydrogenation. Performing the reaction under pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate. The direct use of the product solution in the next step is a hallmark of process optimization in industrial synthesis, minimizing waste and handling losses.
Caption: Experimental workflow for the catalytic reduction of a this compound derivative.
Conclusion: Strategic Selection for Targeted Outcomes
The world of nitroaromatic compounds is diverse, but the principles of their reactivity are universal. The choice between a common reagent like nitrobenzene and a specialized intermediate like this compound is a clear illustration of strategic synthetic planning.
-
Simple Nitroaromatics are ideal for broad applications where the nitro group is the primary activating or functional handle on an otherwise unadorned ring. They are the workhorses for producing fundamental chemicals like aniline and are increasingly valuable as electrophiles in modern cross-coupling chemistry.
-
This compound , in contrast, is a molecule "designed for purpose." Its value lies not just in its nitro group but in its entire pre-functionalized structure. The amide groups provide the necessary handles for building the complex side chains of contrast agents, while the combined electronic effects of all three substituents ensure the precise regiochemical outcome of the crucial iodination step. It is a testament to how embedding functionality early in a synthetic precursor can dramatically streamline the path to a complex, high-value target molecule.
For the modern researcher, the lesson is clear: look beyond the primary reactive site and consider the entire molecular architecture. The optimal starting material is one that not only contains the necessary functional groups but also orchestrates the reactivity of all subsequent steps, minimizing protecting group manipulations and maximizing overall efficiency. In the specialized synthesis of iodinated pharmaceuticals, this compound is the undisputed compound of choice, a strategic advantage born from its unique and purpose-built structure.
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A Comparative Guide to the Synthetic Routes of 5-Nitroisophthalamide for Pharmaceutical Research
Abstract
5-Nitroisophthalamide is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to amino-diamide derivatives used in the development of non-ionic X-ray contrast media. The efficiency of its synthesis directly impacts the overall cost and purity of the final drug substance. This in-depth technical guide provides a comparative analysis of different synthetic pathways to this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable route for their specific needs. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.
Introduction: The Strategic Importance of this compound
The synthesis of high-purity this compound is a critical first step in the manufacturing of several important pharmaceuticals. Its structure, featuring a nitro group and two amide functionalities on a benzene ring, makes it a versatile building block. The nitro group can be readily reduced to an amine, which can then be further functionalized, for instance, by iodination in the production of contrast agents. The amide groups offer sites for further chemical modification. Given its role as a key starting material, the choice of synthetic route to this compound is a critical decision in the drug development process, with implications for process efficiency, impurity profiles, and ultimately, the safety and efficacy of the final API.
This guide will explore three primary synthetic strategies for the preparation of this compound:
-
Route A: Amidation of Dimethyl 5-Nitroisophthalate.
-
Route B: Acylation of Ammonia with 5-Nitroisophthaloyl Chloride.
-
Route C: Hydrolysis of 5-Nitroisophthalonitrile.
Each route will be evaluated based on its chemical principles, operational feasibility, and the quality of the resulting product.
Characterization of the Starting Material: 5-Nitroisophthalic Acid
All the synthetic routes discussed in this guide originate from 5-nitroisophthalic acid. A thorough characterization of this starting material is paramount to ensure the quality and consistency of the final product.
Synthesis of 5-Nitroisophthalic Acid:
5-Nitroisophthalic acid is typically synthesized via the nitration of isophthalic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2] The reaction is highly exothermic and requires careful temperature control to ensure selective mono-nitration at the 5-position and to minimize the formation of dinitro byproducts.
Typical Physical and Spectroscopic Data for 5-Nitroisophthalic Acid:
| Property | Value |
| Appearance | Light cream crystalline powder[2] |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol [2] |
| Melting Point | 259-261 °C[2] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), asymmetric and symmetric NO₂ stretches. |
Comparative Analysis of Synthetic Routes to this compound
This section provides a detailed examination of the three primary synthetic routes to this compound.
Route A: Amidation of Dimethyl 5-Nitroisophthalate
This is a widely employed method for the synthesis of N-substituted 5-nitroisophthalamides and can be adapted for the preparation of the parent diamide.[3] The reaction involves the aminolysis of a diester, typically dimethyl 5-nitroisophthalate, with ammonia.
Reaction Scheme:
Sources
A Comparative Guide to 5-Nitroisophthalamide-Based Imaging Agents for Tumor Hypoxia
For researchers, scientists, and drug development professionals, the accurate delineation of tumor hypoxia is a critical unmet need. Hypoxic regions within solid tumors are notoriously resistant to radiotherapy and many chemotherapies, and their presence often correlates with malignant progression and poor patient outcomes.[1][2] Non-invasive imaging techniques, particularly Positron Emission Tomography (PET), offer a powerful solution to identify, quantify, and monitor these hypoxic niches, enabling patient stratification and the development of targeted therapies.[1][3]
This guide provides an in-depth assessment of the efficacy of imaging agents based on a 5-nitroisophthalamide scaffold. While this specific class represents an emerging area of interest, its foundational principles are rooted in the well-established field of nitroaromatic bioreductive agents. Therefore, to establish a robust framework for evaluation, we will objectively compare its theoretical advantages against the current gold-standard and second-generation nitroimidazole-based PET tracers, supported by established experimental data and validation protocols.
The Core Mechanism: Hypoxia-Selective Trapping
The efficacy of the vast majority of hypoxia PET tracers, including nitroimidazoles and potentially 5-nitroisophthalamides, hinges on a shared mechanism of action: bioreductive trapping.[4] These agents are designed to be freely diffusible and chemically inert in well-oxygenated (normoxic) tissues. However, in the low-oxygen environment of a hypoxic cell, they undergo a series of enzymatic reductions.
-
Initial Reduction: Intracellular nitroreductases, which are upregulated under hypoxic conditions, catalyze a one-electron reduction of the nitro group (NO₂) to form a nitro radical anion.
-
Oxygen-Dependent Futile Cycling: In normoxic cells, molecular oxygen rapidly re-oxidizes this radical anion back to the parent compound. This futile cycle prevents any significant accumulation, and the agent diffuses back out of the cell.
-
Hypoxic Trapping: In hypoxic cells (typically pO₂ < 10 mmHg), the lack of oxygen allows the radical anion to undergo further, irreversible reductions.[2] These highly reactive intermediates then covalently bind to intracellular macromolecules, such as proteins and DNA.
-
Signal Accumulation: This irreversible binding effectively "traps" the radiolabeled agent within the hypoxic cell, leading to a strong, localized PET signal that can be imaged over time.
Diagram: General Mechanism of Bioreductive Trapping
Caption: Bioreductive trapping of a nitroaromatic PET tracer in normoxic vs. hypoxic cells.
The Landscape of Hypoxia Tracers: A Comparative Analysis
The development of hypoxia PET agents has been an iterative process, with each generation aiming to improve upon the pharmacokinetics and imaging characteristics of its predecessors. A novel this compound agent would be entering a field with well-defined benchmarks.
-
The Gold Standard: [¹⁸F]FMISO (Fluoromisonidazole) As the most widely studied hypoxia tracer, [¹⁸F]FMISO is the de facto standard for comparison.[1][2] However, its clinical utility is hampered by significant drawbacks. Its high lipophilicity (logP ≈ 0.4) causes it to be sequestered in fatty tissues and results in slow clearance from the blood and normoxic tissues.[1] This leads to low-contrast images and requires long waiting periods (typically 2-4 hours) between injection and scanning, which is clinically challenging.[1]
-
Second-Generation Agents: [¹⁸F]FAZA (Fluoroazomycin Arabinoside) To address the shortcomings of [¹⁸F]FMISO, more hydrophilic tracers were developed. [¹⁸F]FAZA is a leading example, exhibiting more favorable pharmacokinetics. Its lower lipophilicity allows for faster clearance from non-target tissues, resulting in higher tumor-to-background ratios and potentially shorter imaging times.[2] Studies have demonstrated that [¹⁸F]FAZA can provide superior image contrast compared to [¹⁸F]FMISO.[1]
-
The this compound Proposition The rationale for exploring a this compound scaffold is to precisely modulate physicochemical properties. The benzene ring and amide functionalities offer distinct chemical handles compared to the imidazole ring. This allows for fine-tuning of properties like hydrophilicity, plasma protein binding, and cell membrane permeability. The goal would be to engineer a molecule that strikes an optimal balance: hydrophilic enough for rapid clearance from background tissues, yet with sufficient cell permeability and retention to generate a strong signal in hypoxic tumors, potentially achieving high-contrast images in less than one hour.
Table 1: Comparative Performance of Nitroaromatic Hypoxia PET Tracers
| Feature | [¹⁸F]FMISO (Gold Standard) | [¹⁸F]FAZA (2nd Gen) | Hypothetical [¹⁸F]-5-Nitroisophthalamide |
| Core Structure | 2-Nitroimidazole | 2-Nitroimidazole | 5-Nitroisophthalic Acid |
| Lipophilicity (logP) | ~ 0.4 (High) | < 0 (Low / Hydrophilic) | Tunable (Targeting slightly hydrophilic) |
| Clearance Rate | Slow | Fast | Engineered for rapid renal clearance |
| Optimal Imaging Time | 2 - 4 hours post-injection | 1 - 2 hours post-injection | Target: < 1 hour post-injection |
| Tumor-to-Muscle Ratio | Low to Moderate | Moderate to High | Target: High |
| Key Advantage | Most extensively validated | Improved pharmacokinetics, higher contrast | Potential for optimized kinetics & high contrast |
| Key Disadvantage | Poor image contrast, long wait time | Less clinical validation than FMISO | Unproven, requires full preclinical validation |
Experimental Validation: Self-Validating Protocols
For any new imaging agent to be considered effective, it must undergo rigorous, standardized evaluation. The following protocols are designed as self-validating systems, where internal controls and comparative conditions are fundamental to the experimental design.
Protocol 1: In Vitro Hypoxia Selectivity Assay
Objective: To determine the preferential uptake and retention of a novel radiotracer (e.g., [¹⁸F]-labeled this compound) in cancer cells under hypoxic versus normoxic conditions.
Causality: This assay is the foundational proof-of-concept. A successful hypoxia agent must demonstrate significantly higher accumulation in the absence of oxygen. The direct comparison between normoxic and hypoxic cell plates, seeded from the same cell population and treated identically, isolates oxygen tension as the sole independent variable.
Methodology:
-
Cell Culture: Plate a human cancer cell line known to exhibit a hypoxic response (e.g., HT-29 colon adenocarcinoma) into two sets of 12-well plates at a density of 2x10⁵ cells/well. Culture for 24 hours.
-
Hypoxic Induction: Place one set of plates into a specialized hypoxic chamber (e.g., Baker Ruskinn InvivO₂). Purge with a gas mixture of 95% N₂ / 5% CO₂ to achieve <0.1% O₂. Allow cells to acclimate for 8 hours. The second set of plates remains in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Tracer Incubation: Prepare a solution of the radiotracer in serum-free media (e.g., 1 µCi/mL). Add 1 mL of this solution to each well in both the hypoxic and normoxic plates.
-
Uptake: Incubate the plates for 2 hours under their respective atmospheric conditions. Rationale: This duration is typically sufficient for tracer uptake and initial trapping without causing significant cell death in the hypoxic group.
-
Wash: Remove the radioactive media. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-specifically bound or extracellular tracer. Rationale: Ice-cold PBS minimizes active transport and prevents efflux of the tracer during washing.
-
Cell Lysis: Add 0.5 mL of 1N NaOH to each well to lyse the cells and solubilize the contents.
-
Quantification: Transfer the lysate from each well into a gamma counter tube. Measure the radioactivity (counts per minute, CPM) using a calibrated gamma counter.
-
Protein Normalization: Perform a protein quantification assay (e.g., BCA assay) on a parallel set of non-radioactive plates to normalize the CPM data to the amount of cellular protein in each well (CPM/µg protein).
-
Analysis: Calculate the mean and standard deviation for both conditions. The key metric is the hypoxia-to-normoxia uptake ratio. A ratio significantly greater than 2 is considered promising.
Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model
Objective: To assess the tumor-targeting capability, biodistribution, and pharmacokinetic profile of the novel radiotracer in a living animal model.
Causality: This experiment validates the in vitro findings in a complex biological system. It provides crucial information on how the tracer behaves systemically, including uptake in the tumor versus clearance through organs like the liver and kidneys. The workflow is designed to track the agent's journey from injection to excretion, providing a dynamic picture of its efficacy.
Diagram: In Vivo Experimental Workflow
Caption: Standardized workflow for the preclinical evaluation of a new hypoxia PET tracer.
Methodology:
-
Animal Model: Implant 5x10⁶ HT-29 cells subcutaneously into the right flank of immunodeficient mice (e.g., BALB/c nude). Allow tumors to grow to approximately 150-250 mm³.
-
Tracer Administration: Anesthetize a tumor-bearing mouse and administer ~150 µCi of the radiotracer via tail vein injection.
-
PET/CT Imaging:
-
Immediately place the animal in a preclinical PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a series of static PET scans at key time points (e.g., 30, 60, 120, and 240 minutes post-injection). Rationale: Multiple time points are essential to determine the optimal imaging window where tumor signal is high and background is low.
-
-
Image Analysis:
-
Reconstruct the PET/CT images.
-
Draw regions of interest (ROIs) over the tumor, contralateral muscle (as a measure of non-specific background), liver, and kidneys.
-
Calculate the mean standardized uptake value (SUVmean) for each ROI at each time point.
-
-
Ex Vivo Biodistribution (Terminal Study):
-
At the final imaging time point, euthanize the animal.
-
Rapidly dissect key organs (tumor, blood, muscle, liver, kidneys, heart, lung, brain, bone).
-
Weigh each tissue sample and measure its radioactivity in a gamma counter alongside a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each organ. This is the gold-standard quantitative measure of tracer distribution.
-
Calculate tumor-to-muscle and tumor-to-blood ratios from both the imaging (SUV-based) and biodistribution (%ID/g-based) data. These ratios are the primary indicators of imaging contrast and efficacy.
-
Conclusion and Future Outlook
The development of an ideal hypoxia imaging agent is a quest for the optimal pharmacokinetic profile. The agent must be cleared rapidly from normoxic tissues to provide high-contrast images, yet be efficiently trapped in hypoxic cells to provide a robust signal. While [¹⁸F]FMISO established the principle of bioreductive trapping, its lipophilicity remains a significant clinical barrier. Second-generation agents like [¹⁸F]FAZA have demonstrated the value of increased hydrophilicity for faster clearance and better contrast.
A novel agent based on a this compound scaffold represents a logical next step in this rational design process. Its unique chemical structure offers new possibilities for fine-tuning the delicate balance between hydrophilicity, cell permeability, and metabolic trapping. To prove its efficacy, any such agent must demonstrate superiority over existing tracers in head-to-head comparisons using the rigorous experimental protocols outlined above. The ultimate goal remains a tracer that can provide clinicians with a clear, quantitative, and rapid assessment of tumor hypoxia, paving the way for truly personalized cancer therapy.
References
-
Reischl, G., et al. (2007). Molecular imaging of hypoxia with radiolabelled agents. European Journal of Nuclear Medicine and Molecular Imaging, 34(S1), 1-21. Available from: [Link]
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Fleming, I. N., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances. Available from: [Link]
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Fleming, I. N., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. National Institutes of Health. Available from: [Link]
-
Gheorghe, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Institutes of Health. Available from: [Link]
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Rasey, J. S., et al. (2000). Imaging hypoxia in tumors. PubMed. Available from: [Link]
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Tsuji, R., et al. (2014). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. National Institutes of Health. Available from: [Link]
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Piert, M., et al. (2011). PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence. National Institutes of Health. Available from: [Link]
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Introduction: The Therapeutic Potential of Nitroaromatic Compounds
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Nitroaromatic Derivatives
As a Senior Application Scientist, this guide provides a technical comparison of emerging nitroaromatic derivatives, moving beyond a singular focus on 5-Nitroisophthalamide to a broader class of related compounds that have garnered significant research interest. This approach allows for a more robust and data-driven analysis of their therapeutic potential, particularly in the antimicrobial and anti-inflammatory arenas. We will delve into the experimental data that underpins their evaluation, providing detailed protocols and the scientific rationale for the methodological choices.
The nitro group (-NO2) is a potent pharmacophore that has been successfully integrated into a multitude of therapeutic agents. Its strong electron-withdrawing nature modulates the physicochemical properties of parent molecules, often enhancing their biological activity. While the this compound scaffold is of interest, a wider lens on related nitroaromatic structures, including nitroimidazoles and N-(nitrophenyl)benzamides, reveals a rich landscape of antimicrobial and anti-inflammatory candidates.[1][2] These compounds often exert their effects through mechanisms involving bioreduction of the nitro group to generate reactive nitrogen species, which can induce cellular damage in pathogens or modulate inflammatory pathways.[1]
This guide will compare the performance of various nitroaromatic derivatives in both laboratory (in vitro) and living organism (in vivo) settings, providing a comprehensive overview for researchers in drug discovery and development.
In Vitro Antimicrobial Activity: A Comparative Analysis
The initial screening of novel antimicrobial agents relies heavily on in vitro assays to determine their intrinsic potency against a panel of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that prevents visible growth of a microorganism.
Comparative Efficacy of Nitroaromatic Derivatives
The following table summarizes the MIC values for a selection of nitroaromatic derivatives against various bacterial and fungal strains, showcasing the breadth of their activity.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| N-(nitrophenyl)benzamide | Derivative 1d | Bacillus subtilis (drug-resistant) | 1.95 | [3] |
| N-(nitrophenyl)benzamide | Derivative 1d | Bacillus subtilis | 3.9 | [3] |
| N-(nitrophenyl)benzamide | Derivative 1d | Staphylococcus aureus | 7.8 | [3] |
| Nitro-olefin | 3-nitro-2-(4-chlorophenyl)-2H-chromene (4b) | Staphylococcus aureus | Not specified, but potent | [1] |
| Nitro-olefin | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Candida spp. | Not specified, but potent | [1] |
| Nitazoxanide Derivative | Compound 5n | Staphylococcus aureus | 0.87 µM | [4] |
| Nitazoxanide Derivative | Compound 5j | Pseudomonas aeruginosa | 2.96 µM | [4] |
| Nitazoxanide Derivative | Compound 5o | Klebsiella pneumoniae | 3.95 µM | [4] |
| 2-amino-nitrobenzimidazole | Derivatives 1-8 | Giardia intestinalis | Potent activity reported | [2] |
| 2-amino-nitrobenzimidazole | Derivatives 1-8 | Entamoeba histolytica | Potent activity reported | [2] |
| Nitroimidazole | Compounds 3 & 4 | Staphylococcus epidermidis | Significant activity | |
| Nitroimidazole | Compound 2 | Corynebacterium diphtheriae | Good inhibition |
Analysis of In Vitro Data:
The data reveals that structural modifications significantly impact antimicrobial potency. For instance, the N-(nitrophenyl)benzamide derivative 1d demonstrates potent activity against Gram-positive bacteria, including a drug-resistant strain of B. subtilis.[3] Similarly, derivatives of nitazoxanide, a broad-spectrum antimicrobial, show remarkable potency against both Gram-positive and Gram-negative bacteria, with compound 5n exhibiting a sub-micromolar MIC against S. aureus.[4] The broad-spectrum potential is a recurring theme, with various scaffolds showing promise against bacteria, fungi, and even protozoa.[1][2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a detailed protocol for determining the MIC of a test compound using the broth microdilution method, a standard and widely accepted technique.
Objective: To determine the lowest concentration of a nitroaromatic derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to create a range of concentrations.
-
Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the row by transferring 100 µL to the subsequent well. Discard the final 100 µL from the last well.
-
Repeat for each test compound and the positive control antibiotic.
-
Designate wells for a negative control (broth only) and a growth control (broth + inoculum).
-
-
Inoculation: Add 10 µL of the standardized inoculum to all wells except the negative control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or growth (for fungi). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Causality Behind Experimental Choices:
-
Choice of Broth: CAMHB is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria because it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.
-
Standardized Inoculum: A standardized inoculum is critical for reproducibility. A higher inoculum density can lead to falsely high MIC values due to the "inoculum effect."
-
Controls: The positive control ensures that the antibiotic is active and the assay is performing correctly. The negative control confirms the sterility of the medium, and the growth control ensures that the microorganism is viable and capable of growth under the assay conditions.
Visualizing the MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
In Vivo Anti-inflammatory and Analgesic Activity
While in vitro assays establish potency, in vivo studies are essential to evaluate the efficacy and safety of a compound in a complex biological system. For anti-inflammatory agents, rodent models of inflammation and pain are commonly employed.
Comparative Efficacy in Animal Models
The following table summarizes the in vivo anti-inflammatory and analgesic effects of selected nitroaromatic derivatives.
| Compound Class | Derivative Example | Animal Model | Assay | Key Finding | Reference |
| Nitro-aldehyde | FM10 | Mouse | Carrageenan-induced paw edema | Encouraging anti-inflammatory results | [5] |
| Nitro-carboxylic acid | FM12 | Mouse | Acetic acid-induced writhing | Potent analgesic effects | [5] |
| Indazole derivative | 5-aminoindazole | Rat | Carrageenan-induced paw edema | 83.09% inhibition at 100 mg/kg | [6] |
| Indazole derivative | 6-nitroindazole | Rat | Carrageenan-induced paw edema | Significant, dose-dependent inhibition | [6] |
| Phenolic compound | Sideritis stricta extract | Mouse | p-benzoquinone-induced writhing | Significant antinociceptive activity | [7] |
Analysis of In Vivo Data:
The in vivo data corroborates the potential of nitro-containing scaffolds. The nitro-aldehyde FM10 and its corresponding carboxylic acid FM12 demonstrated significant anti-inflammatory and analgesic properties in established mouse models.[5] Notably, 5-aminoindazole, a derivative of indazole, exhibited potent anti-inflammatory activity, with an 83.09% reduction in paw edema at a 100 mg/kg dose, comparable to the standard drug diclofenac.[6] This highlights that the presence and position of the nitro group and other substituents are critical for in vivo efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.
Materials:
-
Test compound
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the rats into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Causality Behind Experimental Choices:
-
Carrageenan as an Inducer: Carrageenan is a sulfated polysaccharide that induces a biphasic acute inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily mediated by prostaglandins and involves the infiltration of polymorphonuclear cells. This allows for the assessment of a compound's effect on different inflammatory mediators.
-
Pletysmometer: This instrument provides a precise and objective measurement of paw volume, ensuring the reliability and reproducibility of the results.
-
Fasting: Fasting the animals ensures that food does not interfere with the absorption of orally administered compounds.
Visualizing the In Vivo Anti-inflammatory Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The exploration of nitroaromatic derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide demonstrates that these compounds possess significant antimicrobial and anti-inflammatory activities, validated through rigorous in vitro and in vivo studies. The modular nature of their synthesis allows for fine-tuning of their biological activity and pharmacokinetic properties.[2][3]
Future research should focus on elucidating the precise mechanisms of action, which may involve the modulation of key inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), or the inhibition of microbial enzymes like pyruvate ferredoxin oxidoreductase.[4][5][6] Furthermore, comprehensive toxicological and pharmacokinetic studies are imperative to identify lead candidates with favorable safety profiles for further clinical development. The strategic design of novel nitroaromatic scaffolds, including this compound derivatives, holds considerable promise for addressing the ongoing challenges of drug resistance and inflammatory diseases.
References
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Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed.[Link]
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Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. PubMed.[Link]
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Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. PubMed.[Link]
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In vivo and in vitro anti-inflammatory activity. ResearchGate.[Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.[Link]
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New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. PMC.[Link]
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Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC.[Link]
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Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed.[Link]
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SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar.[Link]
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Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed.[Link]
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In vitro and in vivo antitumor studies of potential anticancer agents of platinum(II) complexes of dicyclopentadiene and dithiocarbamates§. PubMed.[Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Nitroisophthalamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The 5-nitroisophthalamide scaffold has emerged as a promising, albeit underexplored, platform for the development of new drugs, particularly in the realms of antimicrobial and anticancer research. The presence of the nitro group, a well-known pharmacophore and toxicophore, imparts unique electronic properties that can be harnessed for therapeutic benefit. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from closely related chemical series to elucidate the key structural determinants of biological activity.
The this compound Core: A Foundation for Biological Activity
The this compound backbone consists of a benzene ring substituted with two amide functionalities at positions 1 and 3, and a nitro group at position 5. This arrangement offers several key features that are crucial for its biological potential.
The isophthalamide unit provides a rigid scaffold that can be functionalized at the amide nitrogens (N,N') to modulate pharmacokinetic and pharmacodynamic properties. The relative meta-positioning of the amide groups creates a specific spatial arrangement for interaction with biological targets.
The 5-nitro group is a strong electron-withdrawing group, which significantly influences the electronic character of the aromatic ring. This can enhance the molecule's ability to participate in various biological interactions, including intercalation with DNA or inhibition of key enzymes. In many known nitroaromatic drugs, the nitro group is a bioreductive-activated pharmacophore, meaning it can be reduced by specific enzymes within target cells (e.g., bacterial nitroreductases) to generate reactive cytotoxic species. This selective activation is a key strategy for achieving targeted toxicity against pathogens or cancer cells.[1][2]
Deciphering the Structure-Activity Relationship: Insights from Analogous Series
Direct and extensive SAR studies on a wide range of this compound analogs are not yet prevalent in the public domain. However, by examining the SAR of structurally related compounds, such as polyhalo isophthalonitriles and N,N'-disubstituted ureas, we can infer the likely impact of various structural modifications on the biological activity of the this compound scaffold.
The Influence of N,N'-Substituents
The nature of the substituents on the two amide nitrogen atoms is a critical determinant of the biological activity of isophthalamide analogs. These substituents can influence the molecule's solubility, lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are key to its interaction with biological targets.
In a study of polyhalo isophthalonitrile derivatives, which share the core benzene-1,3-dicarbonitrile structure, variations in the substituents at other positions of the ring had a profound impact on their antimicrobial activity.[3] This suggests that modifications to the periphery of the isophthalamide ring, including the N-substituents, are a viable strategy for optimizing activity.
For instance, in a series of N,N'-disubstituted ureas evaluated as antiplatelet agents, the nature of the aryl groups attached to the urea nitrogens was crucial for their potency.[4] This highlights the importance of the N-substituents in directing the molecule to its biological target and engaging in specific binding interactions.
Key Inferred SAR Principles for N,N'-Substituents:
-
Lipophilicity: Increasing the lipophilicity of the N-substituents (e.g., by introducing alkyl or aryl groups) may enhance membrane permeability, which could be beneficial for targeting intracellular pathogens or for oral bioavailability. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.
-
Steric Bulk: The size and shape of the N-substituents can influence how the molecule fits into the binding site of a target protein. Bulky substituents may enhance selectivity for a particular target but could also lead to steric hindrance and reduced activity.
-
Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors. The nature of the N-substituents can influence the strength of these interactions. The introduction of functional groups capable of hydrogen bonding within the N-substituents could provide additional anchor points for target binding.
-
Aromatic vs. Aliphatic Substituents: Aryl substituents can engage in π-stacking interactions with aromatic residues in a binding pocket, which can significantly contribute to binding affinity. Aliphatic substituents, on the other hand, can explore hydrophobic pockets.
The Role of the 5-Nitro Group
The 5-nitro group is arguably the most critical feature of this scaffold for its potential as a targeted therapeutic. As mentioned, its electron-withdrawing nature and potential for bioreductive activation are key to its biological effects.
Studies on other nitroaromatic compounds have consistently shown that the nitro group is essential for their antimicrobial and anticancer activities. For example, the anticancer activity of some diarylamines is dependent on the presence of a nitro group on one of the aromatic rings.[5] The mechanism often involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites that can induce oxidative stress and damage cellular macromolecules like DNA.[1][2]
Hypothesized Mechanism of Action:
Caption: Hypothetical bioreductive activation of this compound analogs.
Comparative Performance Data from Analogous Compounds
To provide a quantitative basis for the inferred SAR, the following table summarizes the antimicrobial activity of a series of polyhalo isophthalonitrile derivatives. While not 5-nitroisophthalamides, these compounds share the core isophthaloyl scaffold and demonstrate how substitutions on the ring impact biological activity.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Polyhalo Isophthalonitrile Analogs [3]
| Compound | R1 | R2 | R3 | R4 | S. aureus | B. cereus | C. albicans |
| 3j | F | Benzylamino | Cl | F | 0.5 | 0.4 | 0.5 |
| Nofloxacin | - | - | - | - | 0.2 | 0.2 | - |
| Fluconazole | - | - | - | - | - | - | 0.5 |
Note: The positions R1-R4 correspond to the 2-, 4-, 5-, and 6-positions of the isophthalonitrile ring.
The data for compound 3j is particularly insightful, showing that a combination of halogen and amino substituents can lead to potent antimicrobial activity, comparable to standard drugs.[3] This underscores the potential for achieving high potency through systematic modification of the isophthalamide scaffold.
Experimental Protocols
For researchers aiming to explore the SAR of this compound analogs, the following experimental workflows provide a starting point for synthesis and biological evaluation.
General Synthetic Protocol for N,N'-Disubstituted-5-nitroisophthalamides
The synthesis of this compound analogs can be readily achieved from 5-nitroisophthalic acid.
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A Researcher's Guide to Comparing the Cytotoxicity of Nitro-Aromatic Compounds: A Focus on Nitro-Substituted Anilides
For fellow researchers and drug development professionals, the quest for novel anticancer agents often leads us to explore scaffolds with potent biological activity. Nitro-aromatic compounds, a class characterized by the presence of one or more nitro (NO₂) groups on an aromatic ring, have long been a subject of intense investigation for their therapeutic potential. While specific scaffolds like 5-Nitroisophthalamide are of interest, the publicly available data for a direct, broad comparison of its derivatives remains limited.
Therefore, this guide leverages a more extensively studied and well-documented class—nitro-substituted anilides—to illustrate the principles of comparative cytotoxicity analysis. By examining the structure-activity relationships (SAR) and mechanistic pathways of these compounds, we can establish a robust framework applicable to the evaluation of any novel chemical series, including emerging this compound derivatives.
Comparative Cytotoxicity: The Decisive Role of Structure
The cytotoxic efficacy of nitro-aromatic compounds is not uniform; it is profoundly influenced by the number and position of the nitro groups, as well as other substitutions on the aromatic rings. This relationship is the cornerstone of medicinal chemistry and guides the synthesis of more potent and selective drug candidates.
A compelling example is seen in a series of nitro-substituted hydroxynaphthanilides tested against the human monocytic leukemia cell line (THP-1) and the human breast adenocarcinoma cell line (MCF-7). The half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (LC₅₀) values clearly demonstrate a strong dependence on the nitro group's position on the anilide ring.[1]
| Compound ID | Nitro Group Position | Cell Line | IC₅₀ (µM) ¹ | LC₅₀ (µM) ² | Selectivity Insight |
| Compound 1 | ortho (2-NO₂) | THP-1 | > 20 | Not Determined | Inactive at tested concentrations.[1] |
| MCF-7 | > 20 | Not Determined | Inactive at tested concentrations.[1] | ||
| Compound 2 | meta (3-NO₂) | THP-1 | 2.92 | 7.91 | Potent antiproliferative and cytotoxic activity.[1] |
| MCF-7 | 4.89 | > 20 | More cytostatic than cytotoxic in this cell line.[1] | ||
| Compound 3 | para (4-NO₂) | THP-1 | 1.05 | 3.44 | Most potent derivative in the series.[1] |
| MCF-7 | 1.65 | 12.91 | Strong activity against both cell lines.[1] | ||
| Compound 4 | ortho (2-NO₂, 4-Cl) | THP-1 | > 20 | Not Determined | Inactive, similar to other ortho-substituted derivative.[1] |
| MCF-7 | > 20 | Not Determined | Inactive.[1] | ||
| Compound 6 | meta (3-NO₂, 4-Cl) | THP-1 | 4.11 | 9.98 | Potent, but less so than the para-substituted analog.[1] |
| MCF-7 | 6.78 | > 20 | Demonstrates cytostatic effect.[1] | ||
| Cisplatin | Reference Drug | THP-1 | 2.10 | 4.90 | Standard chemotherapeutic for comparison.[1] |
¹ IC₅₀ (Inhibitory Concentration): Concentration that inhibits cell proliferation by 50%. ² LC₅₀ (Lethal Concentration): Concentration that kills 50% of the cells.
Expert Analysis of Structure-Activity Relationship (SAR)
The data compellingly shows that the placement of the electron-withdrawing nitro group is critical for activity.[1]
-
Positional Importance: Derivatives with the nitro group at the meta (Compound 2) and especially the para (Compound 3) positions exhibit significant antiproliferative and cytotoxic effects. In contrast, ortho-substituted derivatives (Compounds 1 and 4) are largely inactive.
-
Causality: This stark difference is likely due to steric hindrance. An ortho substituent can force the anilide ring to twist out of plane with the rest of the molecule, potentially preventing the optimal conformation required to bind to its intracellular target. The meta and para positions allow the molecule to maintain a more planar structure, facilitating this crucial interaction. This highlights why seemingly minor structural modifications can lead to dramatic differences in biological outcomes.
Unraveling the Mechanism of Action: Induction of Apoptosis
Potent cytotoxicity often results from the activation of programmed cell death, or apoptosis. Many nitro-aromatic anticancer candidates exert their effects by initiating the intrinsic (mitochondrial) apoptotic pathway.[2][3][4] This process is a self-validating system; its key molecular events can be measured to confirm the mechanism of action.
The proposed pathway often involves the generation of reactive oxygen species (ROS), which creates cellular stress and disrupts mitochondrial function.[2][5] This leads to the release of cytochrome c, activation of a cascade of caspase enzymes, and ultimately, the orderly dismantling of the cell.[5]
Caption: Generalized intrinsic apoptosis pathway induced by cytotoxic nitro-aromatic compounds.
Experimental Methodologies: The Foundation of Reliable Comparison
To generate the high-quality, comparable data seen above, rigorous and well-validated experimental protocols are essential. Below are step-by-step methodologies for two key assays used to characterize cytotoxic compounds.
Antiproliferative Activity: WST-1 Assay
The WST-1 assay is a colorimetric method used to quantify cell proliferation and viability. It is a robust alternative to the more traditional MTT assay.
-
Principle of Causality: This assay relies on the activity of mitochondrial dehydrogenases in viable cells. These enzymes cleave the stable tetrazolium salt WST-1 to produce a soluble, colored formazan salt. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells. This provides a reliable proxy for cell proliferation.
Caption: Standard experimental workflow for the WST-1 antiproliferation assay.
Detailed Protocol: WST-1 Assay
-
Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (e.g., DMSO) and a blank (medium only).
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives or other test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C, monitoring for color change. The incubation time is critical and should be optimized for each cell line to ensure the absorbance values are within the linear range of the plate reader.
-
Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action: Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells, providing definitive evidence of apoptosis induction.
-
Principle of Causality: The assay is a self-validating system based on two key cellular changes during apoptosis.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it specifically labels early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the membrane loses its integrity, allowing PI to enter and stain the DNA.
-
Combined Result: By using both stains, we can distinguish four populations: Live (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic/Necrotic (Annexin V⁺/PI⁺), and Necrotic (Annexin V⁻/PI⁺).
-
Caption: Workflow for detecting apoptosis via Annexin V and Propidium Iodide staining.
Detailed Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Carefully collect both adherent and floating cells to ensure all apoptotic bodies are included in the analysis. For adherent cells, trypsinize briefly and combine with the supernatant from the well.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Data Interpretation: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic). A significant increase in the Annexin V⁺ populations compared to the vehicle control confirms the induction of apoptosis.
Concluding Remarks and Future Directions
This guide demonstrates a systematic approach to comparing the cytotoxicity of novel chemical entities, using nitro-substituted anilides as a data-rich example. The principles of evaluating structure-activity relationships, elucidating the mechanism of action, and employing robust, validated protocols are universally applicable.
For researchers investigating this compound derivatives or any other novel scaffold, the path forward is clear:
-
Synthesize a Diverse Library: Create derivatives with systematic variations in substituent type and position to enable meaningful SAR analysis.
-
Screen Broadly: Test against a panel of cancer cell lines from diverse tissue origins to identify patterns of sensitivity.
-
Prioritize Selectivity: Crucially, perform counter-screening against non-cancerous cell lines (e.g., normal human fibroblasts) to ensure the compound's toxicity is selective for cancer cells.
-
Confirm the Mechanism: Move beyond viability assays to mechanistic studies, such as the apoptosis and cell cycle analyses described herein, to understand how the lead compounds work.
By integrating these principles, we can accelerate the identification and optimization of promising new anticancer agents for preclinical development.
References
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). Pharmaceuticals (Basel). [Link]
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SYNTHESIS AND IN VITRO EVALUATION OF NITROGEN-CONTAINING DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. (2024). South Eastern European Journal of Public Health (SEEJPH). [Link]
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Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. (2022). MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Nitroisophthalamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 5-Nitroisophthalamide, a compound often utilized in synthetic chemistry. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can mitigate risks and maintain the highest standards of operational excellence.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, data for the closely related compound, 5-Nitroisophthalic acid, provides valuable insights into its probable hazardous characteristics.
5-Nitroisophthalic acid is classified as a skin and eye irritant and may cause respiratory irritation.[1] The presence of the nitro functional group suggests that this compound should be handled with caution due to the general reactivity of nitro compounds. Organic nitro compounds can be incompatible with oxidizing agents, and some are known to have explosive potential, especially when mixed with certain other materials or subjected to shock or heat.[2][3]
Key Hazard Considerations:
-
Irritant: Assumed to be a skin, eye, and respiratory irritant based on the data for 5-Nitroisophthalic acid.[1]
-
Reactivity: As a nitro compound, it may react with oxidizing agents.[4]
-
Environmental: The environmental impact has not been fully evaluated. Therefore, it should not be disposed of down the drain or in regular trash.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[5] All generators of hazardous waste are responsible for its proper identification, management, and disposal.[6]
The regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273.[7] It is crucial for each laboratory to determine if their waste is hazardous and to follow the appropriate generator requirements based on the quantity of waste produced.[8]
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound. Always consult your institution's specific hazardous waste management guidelines and the compound's Safety Data Sheet before proceeding.
I. Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for specific resistance to this compound).
-
Safety glasses or goggles are mandatory.
-
A lab coat should be worn at all times.
II. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material, such as polyethylene or polypropylene.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Solid Waste:
-
Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid creating dust.[1]
-
Place the collected solid waste into the designated hazardous waste container.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated solid hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams. Be particularly cautious to avoid mixing with strong oxidizing agents.[4]
-
III. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the container is kept away from heat, sparks, and open flames.
-
Store it separately from incompatible chemicals, particularly strong oxidizing agents.
IV. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork and manifests are completed accurately to track the waste from your laboratory to the final disposal facility.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Summary of Key Information
| Parameter | Guidance | Reference |
| Primary Hazards | Skin, eye, and respiratory irritant (assumed). Potential reactivity as a nitro compound. | [1] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA). | [5][7] |
| PPE Requirements | Chemical-resistant gloves, safety glasses/goggles, lab coat. | |
| Waste Segregation | Separate solid and liquid waste streams. Do not mix with incompatible chemicals, especially oxidizing agents. | [4] |
| Container Labeling | "Hazardous Waste" and "this compound". | |
| Storage | Designated, well-ventilated satellite accumulation area. Away from heat and incompatible materials. | |
| Final Disposal | Through institutional EHS or a licensed hazardous waste contractor. | [8] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management. (2024, April 29).
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Incompatible Chemicals. (n.d.). Risk Management and Safety, University of Alabama in Huntsville.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- 5-Nitroisophthalic acid - Safety Data Sheet. (2025, December 21). Thermo Fisher Scientific.
- Examples of Incompatible Chemicals. (n.d.). University of California, Berkeley.
- Organic Nitro Compounds Waste Comp
- 5-NITRO ISOPHTHALIC ACID - Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
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Navigating the Unknown: A Guide to Personal Protective Equipment for 5-Nitroisophthalamide
The Rationale for a Precautionary Approach
Given the absence of specific toxicological data for 5-Nitroisophthalamide, we must infer potential hazards from structurally related compounds. Aromatic nitro compounds are a class of chemicals known for a range of potential health effects. For instance, nitrobenzene is recognized for its ability to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1] Additionally, some nitro-substituted benzamines have demonstrated mutagenic properties in laboratory studies.[2][3] The presence of amide functional groups also warrants consideration, as some substituted benzamides can exhibit neurotoxic effects.[4]
Furthermore, the physical form of this compound, likely a solid powder, presents a risk of airborne dust generation. This elevates the potential for respiratory and eye irritation, a known hazard for the related compound 5-Nitroisophthalic acid.[5] Therefore, our recommendations for PPE are designed to provide comprehensive protection against dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound in various laboratory settings. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled exclusively within a certified chemical fume hood. |
| Conducting reactions and work-up procedures | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled exclusively within a certified chemical fume hood. |
| Handling outside of a fume hood (e.g., transport) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or higher-rated respirator |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | P100 respirator |
Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure. Follow these steps meticulously.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gowning: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the laboratory coat.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Unbutton the laboratory coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of your head.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Engineering Controls:
All work involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Spill Management:
In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing the appropriate PPE for spill cleanup, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
Waste Disposal:
Due to the lack of specific environmental fate and ecotoxicity data, this compound waste must be treated as hazardous.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal Method: The recommended method for the final disposal of this compound waste is incineration by a licensed and reputable hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound and selecting the appropriate level of PPE.
Caption: Risk assessment and PPE selection workflow for handling this compound.
Conclusion
The safe handling of novel compounds like this compound is paramount in a research environment. By adopting a conservative approach based on the known hazards of analogous chemical structures, and by meticulously following the PPE, operational, and disposal guidelines outlined in this document, researchers can significantly mitigate the potential risks. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.
References
- Chung, K. T., Cerniglia, C. E., & Stevens Jr, S. E. (1992). Mutagenicity of aromatic nitro compounds. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-213.
- Vance, W. A., & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental Mutagenesis, 6(6), 797-811.
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National Institutes of Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Communication. United States Department of Labor. Retrieved from [Link]
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American Conference of Governmental Industrial Hygienists. (n.d.). TLVs and BEIs. Retrieved from [Link]
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International Labour Organization. (n.d.). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3629. [Link]
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U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Tables. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
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The evaluation results of joint toxicity of nitro-substituted benzenes... (n.d.). ResearchGate. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services.
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U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11783255, N,N'-Bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). N,N'-BIS(2,3-DIHYDROXYPROPYL)-5-NITRO-ISOPHTHALAMIDE. In Global Substance Registration System. Retrieved from [Link]
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Wikidata. (n.d.). N,N'-bis(2,3-dihydroxypropyl)-5-nitro-isophthalamide. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
Sources
- 1. TLV Chemical Substances Introduction - ACGIH [acgih.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
